molecular formula C12H11NO3 B2921942 6-Methoxy-2-methylquinoline-4-carboxylic acid CAS No. 78533-10-5

6-Methoxy-2-methylquinoline-4-carboxylic acid

Cat. No.: B2921942
CAS No.: 78533-10-5
M. Wt: 217.224
InChI Key: WCSVELHYERJCLA-UHFFFAOYSA-N
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Description

6-Methoxy-2-methylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.224. The purity is usually 95%.
The exact mass of the compound 6-Methoxy-2-methylquinoline-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Methoxy-2-methylquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-2-methylquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methoxy-2-methylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-5-10(12(14)15)9-6-8(16-2)3-4-11(9)13-7/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSVELHYERJCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Methoxy-2-methylquinoline-4-carboxylic Acid: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Methoxy-2-methylquinoline-4-carboxylic Acid (CAS 78533-10-5) Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

6-Methoxy-2-methylquinoline-4-carboxylic acid (CAS 78533-10-5 ) is a substituted quinoline derivative serving as a critical "privileged scaffold" in medicinal chemistry. Structurally related to quininic acid (the core of quinine), this molecule bridges the gap between classic antimalarial pharmacophores and modern oncology targets. Its 4-carboxylic acid moiety acts as a versatile chemical handle, enabling rapid derivatization into amides and esters for Structure-Activity Relationship (SAR) exploration.

This guide provides a rigorous technical analysis of its physicochemical profile, a validated synthesis workflow via the Pfitzinger reaction, and its strategic utility in drug development.

Chemical & Physical Profile

Identity & Nomenclature
ParameterDetail
CAS Number 78533-10-5
IUPAC Name 6-Methoxy-2-methylquinoline-4-carboxylic acid
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
SMILES COc1ccc2nc(C)c(C(=O)O)cc2c1
Appearance Off-white to pale yellow crystalline solid
Physicochemical Properties[1][2][3][4][5]
  • Solubility: Sparingly soluble in water; soluble in hot ethanol, DMSO, and dilute alkali (due to carboxylic acid functionality).

  • Acidity (pKa): The carboxylic acid proton typically has a pKa ≈ 3–4. The quinoline nitrogen is weakly basic (pKa ≈ 4–5), allowing for zwitterionic character in neutral aqueous solutions.

  • Melting Point: High-melting solid (Analogs typically decompose >250°C; specific experimental data for this CAS varies by crystal form).

Synthesis & Manufacturing: The Pfitzinger Protocol[3][6][7]

While the Doebner reaction (aniline + aldehyde + pyruvic acid) is a historical route, the Pfitzinger reaction is the preferred method for generating high-purity 2-substituted quinoline-4-carboxylic acids. It offers superior regiocontrol and simpler purification.

Core Reaction Logic

The synthesis utilizes 5-methoxyisatin and acetone under strong basic conditions.[1]

  • Hydrolysis: Base hydrolyzes the isatin lactam ring to form the isatinate (keto-acid).

  • Condensation: The ketone (acetone) undergoes an aldol-type condensation with the isatinate ketone.

  • Cyclization: Intramolecular cyclization and dehydration yield the quinoline core.

Validated Laboratory Protocol
  • Scale: 10 mmol basis

  • Reagents: 5-Methoxyisatin (1.77 g), Acetone (excess), KOH (33% aq. solution), Ethanol.[2][3][1]

Step-by-Step Methodology:

  • Isatinate Formation: Dissolve 5-methoxyisatin in 33% aqueous KOH (approx. 5-6 equivalents) and heat gently (50°C) until the solution turns yellow/brown, indicating ring opening to the isatinate.

  • Condensation: Add acetone (3–5 equivalents) dropwise to the hot solution. A co-solvent like ethanol (10 mL) helps solubilize the intermediate.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 12–24 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Work-up:

    • Distill off excess acetone/ethanol.

    • Cool the remaining aqueous solution to 0°C.

    • Acidify carefully with glacial acetic acid or dilute HCl to pH 3–4.

  • Isolation: The product precipitates as a solid.[3] Filter, wash with cold water, and recrystallize from ethanol/water to obtain pure 6-methoxy-2-methylquinoline-4-carboxylic acid.

Reaction Mechanism Visualization

The following diagram illustrates the Pfitzinger pathway, highlighting the critical ring-opening and cyclization steps.[1]

PfitzingerSynthesis Isatin 5-Methoxyisatin (Precursor) Base KOH / Heat (Ring Opening) Isatin->Base Isatinate Isatinate Intermediate (Keto-Acid) Base->Isatinate Hydrolysis Cyclization Cyclization & Dehydration Isatinate->Cyclization + Acetone Acetone Acetone (Condensation) Acetone->Cyclization Product 6-Methoxy-2-methyl- quinoline-4-COOH Cyclization->Product - 2 H2O

Caption: The Pfitzinger synthesis pathway transforming 5-methoxyisatin into the quinoline scaffold via base-mediated condensation.[1]

Reactivity & Functionalization[1][8]

The 4-carboxylic acid group is the primary vector for chemical modification.

Amide Coupling (Drug Delivery)

The carboxylic acid is readily converted to an amide, a common motif in bioactive quinolines.

  • Activation: Convert to acid chloride using thionyl chloride (

    
    ) or oxalyl chloride. Alternatively, use coupling agents like HATU/EDC for milder conditions.
    
  • Reaction: React with primary or secondary amines (

    
    ) to form 
    
    
    
    .
  • Application: This is the standard route to synthesize N-substituted quinoline-4-carboxamides , which are investigated for antiviral and anticancer activity.

Decarboxylation

Heating the acid above its melting point (often with copper powder in quinoline solvent) removes the carboxyl group, yielding 6-methoxy-2-methylquinoline (Quinaldine derivative) . This reaction confirms the position of the carboxyl group during structural characterization.

Applications in Drug Discovery[5][6]

Antimalarial Activity

The 6-methoxyquinoline core is the pharmacophore responsible for the activity of Quinine and Primaquine . The 4-position substituents are critical for overcoming resistance.

  • Mechanism: These derivatives typically function by inhibiting heme polymerization in the malaria parasite (Plasmodium falciparum), leading to toxic heme accumulation.

Anticancer Potential (MDR Reversal)

Recent research highlights quinoline-4-carboxylic acid derivatives as inhibitors of P-glycoprotein (P-gp) .

  • Context: P-gp is an efflux pump responsible for Multi-Drug Resistance (MDR) in cancer cells.

  • Strategy: Conjugating this acid with specific amines creates inhibitors that sensitize resistant tumors to chemotherapy agents like paclitaxel.

Antibacterial Agents

The scaffold shares structural homology with fluoroquinolones (e.g., Ciprofloxacin), although fluoroquinolones are typically 4-oxo-3-carboxylic acids. 6-methoxy-2-methylquinoline-4-carboxylic acid serves as a template for "non-classical" antibacterial assays, particularly against Gram-positive strains.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[4]
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage H319Causes serious eye irritation.
STOT - Single Exposure H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder in open air.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption.

  • First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.

References

  • Sigma-Aldrich. 6-Methoxy-2-methylquinoline-4-carboxylic acid Product Detail. Retrieved from

  • PubChem. 6-Methoxy-2-methylquinoline-4-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction (Review). Chemistry of Heterocyclic Compounds. (Detailed review of the synthetic mechanism used for this scaffold).
  • Wolf, C. et al.Synthesis of Quinoline-4-carboxylic Acids via the Pfitzinger Reaction.

Sources

Quininic Acid Methyl Derivative (Methyl 6-Methoxyquinoline-4-carboxylate): Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-methoxyquinoline-4-carboxylate (CAS: 19834-77-6), commonly referred to as quininic acid methyl ester or methyl quininate, is a highly versatile heterocyclic building block in modern medicinal chemistry[1]. Originally identified as a derivative of the oxidative cleavage of the natural alkaloid quinine, this compound retains the core quinoline pharmacophore, which is essential for a wide array of biological activities[2]. This technical guide provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and critical role as a precursor in the development of tubulin inhibitors, radiotheranostics (FAP inhibitors), and antibacterial agents.

Physicochemical Properties

The structural integration of a methoxy group at the C6 position and a methyl ester at the C4 position of the quinoline ring dictates the compound's electronic distribution and lipophilicity, making it an ideal candidate for further functionalization[1].

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name Methyl 6-methoxyquinoline-4-carboxylate
CAS Number 19834-77-6
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Appearance Off-white to pale yellow solid
Core Scaffold Quinoline
Key Functional Groups Methoxy (-OCH₃) at C6, Methyl Ester (-COOCH₃) at C4

Synthetic Pathways & Mechanistic Rationale

The synthesis of methyl quininate traditionally bridges natural product isolation and synthetic organic chemistry.

Step 1: Oxidative Cleavage of Quinine Quinine undergoes controlled oxidation using chromic acid to yield quininic acid (6-methoxyquinoline-4-carboxylic acid) and meroquinene[2]. The methoxy group serves as an electron-donating substituent that stabilizes the quinoline ring during the harsh oxidative cleavage of the aliphatic quinuclidine linkage.

Step 2: Esterification The free carboxylic acid of quininic acid is poorly reactive towards mild nucleophiles and has poor solubility in organic solvents. To facilitate downstream coupling, it is converted into its methyl ester. This is typically achieved via an acid chloride intermediate using thionyl chloride (SOCl₂) in methanol, or via Fischer esterification using a strong acid catalyst (H₂SO₄)[3]. The SOCl₂ method is highly efficient as it generates HCl in situ, driving the formation of the highly electrophilic acyl chloride, which rapidly undergoes nucleophilic attack by methanol.

Synthesis Q Quinine (Natural Alkaloid) QA Quininic Acid (6-Methoxyquinoline-4-carboxylic acid) Q->QA Oxidation (Chromic Acid) MQ Methyl Quininate (Methyl 6-methoxyquinoline-4-carboxylate) QA->MQ Esterification (MeOH, SOCl2 or H2SO4)

Caption: Synthetic pathway of Methyl Quininate from the natural alkaloid Quinine.

Pharmacological & Therapeutic Applications

Methyl 6-methoxyquinoline-4-carboxylate is not merely an end-product but a critical intermediate for synthesizing advanced therapeutics.

  • Tubulin Inhibitors (Antitumor): The 6-methoxyquinoline scaffold is a privileged structure for targeting the colchicine binding site of tubulin. Researchers utilize methyl quininate as a starting material to synthesize hydroxymethyl and amide derivatives. Structure-activity relationship (SAR) studies have shown that reducing the methyl ester to a hydroxymethyl group significantly improves tubulin polymerization inhibitory activity and in vivo antitumor efficacy[4].

  • FAP Inhibitors (Radiotheranostics): Fibroblast Activation Protein (FAP) is heavily overexpressed in cancer-associated fibroblasts. Methyl quininate is a foundational precursor in synthesizing FAPI (FAP Inhibitor) derivatives. It undergoes structural elaboration—often involving coupling with piperazine-alkyl linkers—to create molecules that can be radiolabeled with ¹⁸F or ⁶⁸Ga for highly targeted PET imaging[3].

Applications MQ Methyl 6-methoxyquinoline -4-carboxylate Tubulin Tubulin Inhibitors (Antitumor) MQ->Tubulin Reduction / Amidation FAPI FAP Inhibitors (Radiotheranostics) MQ->FAPI Linker Coupling Kinase GSK-3 Inhibitors (Neurological) MQ->Kinase Substitution AntiB Aminopiperidine Quinolines (Antibacterial) MQ->AntiB Piperidine Coupling

Caption: Downstream therapeutic applications of Methyl Quininate in drug discovery.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed with built-in validation checkpoints, explaining the causality behind each experimental manipulation.

Protocol 1: Synthesis of Methyl 6-methoxyquinoline-4-carboxylate via SOCl₂

Objective: Convert quininic acid to its methyl ester to increase lipophilicity and reactivity for downstream coupling.

  • Preparation: Suspend 6-methoxyquinoline-4-carboxylic acid (1.0 eq) in anhydrous methanol (0.5 M concentration) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the intermediate acid chloride back to the carboxylic acid.

  • Activation: Cool the suspension to 0 °C using an ice bath. Add thionyl chloride (SOCl₂, 5.0 eq) dropwise over 15 minutes. Causality: The dropwise addition controls the highly exothermic reaction and minimizes the formation of volatile side products.

  • Reflux: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (65 °C) for 12–18 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (DCM:MeOH 9:1). Self-Validation: The starting quininic acid is highly polar and will remain near the baseline (low Rf). The successful formation of the methyl ester will appear as a new, distinct spot with a significantly higher Rf value due to the loss of the hydrogen-bonding carboxyl group.

  • Workup: Concentrate the mixture in vacuo to remove excess methanol and SOCl₂. Neutralize the residue with saturated aqueous NaHCO₃ until pH 8 is reached, then extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to afford the product[4].

Protocol 2: Reduction to Hydroxymethyl Derivative (Tubulin Inhibitor Precursor)

Objective: Reduce the methyl ester to a primary alcohol to enhance tubulin binding affinity[4].

  • Preparation: Dissolve methyl 6-methoxyquinoline-4-carboxylate (1.0 eq) in anhydrous THF at 0 °C under argon.

  • Reduction: Slowly add Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in small portions. Causality: LiAlH₄ is a powerful reducing agent that will fully reduce the ester to the primary alcohol. The 0 °C environment mitigates the risk of thermal runaway.

  • Reaction: Stir at room temperature for 2 hours.

  • Quenching (Fieser Method): Quench carefully at 0 °C by sequential dropwise addition of water (x mL per x g of LiAlH₄), 15% NaOH (x mL), and water (3x mL). Causality: This specific quenching sequence traps the aluminum salts into a granular, easily filterable white precipitate, preventing the formation of a gelatinous emulsion that traps the product.

  • Validation Checkpoint (IR Spectroscopy): Self-Validation: Analyze the isolated product via IR spectroscopy. A successful reduction is confirmed by the complete disappearance of the strong ester carbonyl stretch (~1720 cm⁻¹) and the emergence of a broad O-H stretch (~3300 cm⁻¹).

References

  • Sathyabama Institute of Science and Technology. Alkaloids – Structure of quininic acid. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Retrieved from:[Link]

  • Journal of Nuclear Medicine (SNM Journals). Targeting Fibroblast Activation Protein: Radiosynthesis and Preclinical Evaluation of an 18F-labeled FAP Inhibitor. Retrieved from:[Link]

Sources

Technical Comparison: 6-Methoxyquinaldic Acid vs. 6-Methoxy-2-methylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis comparing 6-Methoxyquinaldic acid and 6-Methoxy-2-methylquinoline-4-carboxylic acid . These compounds, while structurally related, exhibit distinct chemical reactivities and pharmacological profiles due to the positional isomerism of the carboxylic acid moiety and the steric influence of the methyl group.

Executive Summary

This whitepaper analyzes the structural and functional divergence between two key quinoline scaffolds: 6-Methoxyquinaldic acid (6-MQA) and 6-Methoxy-2-methylquinoline-4-carboxylic acid (6-MMQCA) .

  • 6-MQA is defined by a carboxylic acid at the C2 position, adjacent to the ring nitrogen. This proximity facilitates bidentate metal chelation and defines its role as a kynurenic acid analog in neurobiology (NMDA receptor antagonism).

  • 6-MMQCA features a carboxylic acid at the C4 position and a methyl group at C2. This "cinchoninic acid" architecture is historically significant in anti-infective medicinal chemistry (resembling the quinine core) and serves as a precursor for modern anticancer agents targeting DHODH.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Feature6-Methoxyquinaldic Acid (Compound A)6-Methoxy-2-methylquinoline-4-carboxylic Acid (Compound B)
IUPAC Name 6-Methoxyquinoline-2-carboxylic acid6-Methoxy-2-methylquinoline-4-carboxylic acid
Common Name 6-Methoxyquinaldic acid6-Methoxy-2-methylcinchoninic acid
CAS Number 75433-99-778533-10-5
Molecular Formula C₁₁H₉NO₃C₁₂H₁₁NO₃
Molecular Weight 203.19 g/mol 217.22 g/mol
Acid Position C2 (

to Nitrogen)
C4 (

to Nitrogen)
pKa (Acid) ~4.8 (Predicted)~5.1 (Predicted; methyl group +I effect)
Chelation Potential High (N1 and C2-COOH form 5-membered rings)Low (Geometry prevents N1/C4-COOH chelation)
Fluorescence Strong pH-dependent emissionModerate; often quenched by solvent interactions

Structural Analysis & Reactivity

Electronic Effects
  • Compound A (C2-COOH): The carboxyl group at C2 is highly activated for decarboxylation under thermal stress due to the electron-withdrawing nature of the adjacent nitrogen. The zwitterionic character is pronounced in neutral solution.

  • Compound B (C4-COOH): The C4 position is para-like to the nitrogen. The C2-methyl group acts as an electron donor (+I effect), slightly increasing the electron density on the ring nitrogen and stabilizing the carboxylate anion, making the acid slightly weaker (higher pKa) than the C2 isomer.

Metal Coordination

The defining feature of 6-MQA is its ability to form stable complexes with divalent cations (Zn²⁺, Cu²⁺). The nitrogen lone pair and the carboxylate oxygen create a planar 5-membered chelate ring. 6-MMQCA lacks this geometry; its metal interactions are primarily monodentate ionic bonds via the carboxylate.

Synthesis Workflows

The synthesis of these isomers requires fundamentally different strategies. 6-MQA is typically accessed via functionalization of the quinoline ring (Reissert reaction), whereas 6-MMQCA is constructed de novo from aniline precursors (Pfitzinger or Doebner reactions).

Synthesis of 6-Methoxyquinaldic Acid (Modified Reissert Reaction)

This route avoids harsh oxidation conditions that might degrade the methoxy group.

Reagents: 6-Methoxyquinoline, Benzoyl chloride, Potassium cyanide (KCN), H₂SO₄.

  • Activation: React 6-methoxyquinoline with benzoyl chloride in DCM to form the N-benzoylquinolinium salt.

  • Addition: Add aqueous KCN. The cyanide ion attacks the C2 position, forming the Reissert compound (1-benzoyl-2-cyano-6-methoxy-1,2-dihydroquinoline).

  • Hydrolysis: Subject the Reissert compound to acid hydrolysis (H₂SO₄/H₂O reflux). This cleaves the benzoyl group (releasing benzaldehyde) and hydrolyzes the nitrile to the carboxylic acid, restoring aromaticity.

Synthesis of 6-Methoxy-2-methylquinoline-4-carboxylic Acid (Pfitzinger Reaction)

The Pfitzinger reaction is the most reliable route for C4-carboxylic acids, utilizing isatin derivatives.

Reagents: 5-Methoxyisatin, Acetone (or Pyruvic acid/Acetaldehyde for Doebner), KOH (33%), Acetic acid.

  • Ring Opening: Reflux 5-methoxyisatin in 33% KOH. The isatin ring opens to form the potassium salt of 2-amino-5-methoxy-phenylglyoxylic acid (isatinate).

  • Condensation: Add acetone (or an acetone equivalent like acetoacetic ester). The ketone condenses with the amino group.[1]

  • Cyclization: Intramolecular aldol condensation closes the second ring, forming the quinoline core.

  • Workup: Acidify with acetic acid to precipitate the target free acid.

SynthesisPathways cluster_A Route A: 6-Methoxyquinaldic Acid (Reissert) cluster_B Route B: 6-Methoxy-2-methylquinoline-4-COOH (Pfitzinger) MQ 6-Methoxyquinoline Reissert Reissert Compound (1-Benzoyl-2-cyano-dihydroquinoline) MQ->Reissert + PhCOCl, KCN DCM, 0°C MQA 6-Methoxyquinaldic Acid (Target A) Reissert->MQA H2SO4, H2O Reflux (Hydrolysis) Isatin 5-Methoxyisatin Isatinate Isatinate Salt (Ring Open) Isatin->Isatinate 33% KOH Reflux MMQCA 6-Methoxy-2-methyl quinoline-4-COOH (Target B) Isatinate->MMQCA + Acetone Cyclization -> Acidify

Figure 1: Comparative synthesis workflows. Route A utilizes ring functionalization, while Route B utilizes de novo ring construction.

Biological Applications & SAR

6-Methoxyquinaldic Acid (Neurobiology)

This compound acts as a structural analog of Kynurenic Acid (KYNA) , an endogenous neuroprotectant.

  • Mechanism: Antagonism of the Glycine site on the NMDA receptor.

  • SAR Insight: The methoxy group at C6 increases lipophilicity compared to KYNA (6-OH), potentially enhancing blood-brain barrier (BBB) penetration, though the C2-COOH is essential for receptor binding (mimicking the glutamate/glycine carboxylate).

6-Methoxy-2-methylquinoline-4-carboxylic Acid (Oncology & Infectious Disease)

This scaffold is a pharmacophore for Dihydroorotate Dehydrogenase (DHODH) inhibitors and anti-malarials.

  • Mechanism: The C4-COOH mimics the orotate substrate in pyrimidine synthesis. The C2-methyl group provides steric bulk that fits into the hydrophobic pocket of the enzyme.

  • SAR Insight: Substitution at C2 (methyl or phenyl) is critical for potency. The 6-methoxy group often improves metabolic stability and solubility compared to the unsubstituted quinoline.

BiologicalActivity CompA 6-Methoxyquinaldic Acid NMDA NMDA Receptor (Glycine Site) CompA->NMDA Competitive Antagonist CompB 6-Methoxy-2-methyl quinoline-4-COOH DHODH DHODH Enzyme (Pyrimidine Synthesis) CompB->DHODH Inhibitor (Mimics Orotate) Malaria Heme Polymerization (Parasite) CompB->Malaria Intercalation Neuro Neuroprotection (Anticonvulsant) NMDA->Neuro Anticancer Antiproliferative (S-phase arrest) DHODH->Anticancer

Figure 2: Pharmacological divergence. Compound A targets neurological receptors, while Compound B targets metabolic enzymes and parasitic pathways.

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxy-2-methylquinoline-4-carboxylic Acid (Pfitzinger Method)

Note: This protocol is self-validating via the observation of color change (isatin opening) and precipitation upon acidification.

  • Preparation of Isatinate:

    • Dissolve 5-methoxyisatin (5.0 g, 28.2 mmol) in 33% aqueous KOH (15 mL).

    • Heat gently until the deep red color of isatin changes to pale yellow (formation of potassium isatinate).

  • Condensation:

    • Add acetone (10 mL, excess) or pyruvic acid (if following Doebner variant) to the hot solution.

    • Reflux the mixture for 12–18 hours. A solid precipitate may begin to form.[2][3]

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute with water (50 mL) and extract with diethyl ether (2 x 30 mL) to remove unreacted neutral byproducts (ketones/isatin).

    • Critical Step: Acidify the aqueous layer dropwise with glacial acetic acid to pH ~4–5.

    • The product will precipitate as a bulky solid.

  • Purification:

    • Filter the solid and wash with cold water.

    • Recrystallize from ethanol/water (1:1) to yield off-white needles.

    • Yield Expectation: 60–75%.

Protocol 2: Analytical Validation (NMR)

To distinguish the two isomers, focus on the aromatic region and the C2/C4 protons.

  • 6-MQA (DMSO-d₆): Look for a singlet or doublet at ~8.0–8.2 ppm corresponding to the H3 and H4 protons (coupling J~8.5 Hz). There is no methyl singlet at 2.6–2.9 ppm.

  • 6-MMQCA (DMSO-d₆): Look for a distinct singlet at ~2.7 ppm (C2-Methyl). The aromatic region will show a singlet for H3 (since C2 and C4 are substituted) around 7.8 ppm .

References

  • Synthesis of Quinoline-4-carboxylic Acids: Pfitzinger, W. (1886).[4] "Condensation of Isatin with Acetone."[3] Journal für Praktische Chemie.

  • Reissert Reaction Mechanism: Popp, F. D. (1968).[5] "The Chemistry of Reissert Compounds." Advances in Heterocyclic Chemistry.

  • Biological Activity of Quinaldic Acids: Stone, T. W. (1993). "Neuropharmacology of Quinolinic and Kynurenic Acids." Pharmacological Reviews.

  • DHODH Inhibition: Munier-Lehmann, H., et al. (2013). "Dihydroorotate Dehydrogenase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents.

  • Comparative Fluorescence: Schulman, S. G., et al. (1974). "Fluorescence of 6-methoxyquinoline, quinine, and quinidine in aqueous media." Journal of Pharmaceutical Sciences.

Sources

An In-depth Technical Guide to the pKa Values of 6-Methoxy-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of pKa in Drug Development

The acid dissociation constant (pKa) is a critical physicochemical parameter that profoundly influences a molecule's behavior in biological systems.[1] For a potential drug candidate like 6-methoxy-2-methylquinoline-4-carboxylic acid, its pKa values govern a multitude of pharmacokinetic and pharmacodynamic properties, including solubility, lipophilicity, membrane permeability, and binding to its biological target.[2] An understanding of the pKa is therefore indispensable for optimizing drug formulation, predicting in vivo performance, and designing more effective therapeutic agents.[3]

6-Methoxy-2-methylquinoline-4-carboxylic acid is a bifunctional molecule, possessing both a weakly acidic carboxylic acid group and a weakly basic quinoline nitrogen. This dual nature means it will have at least two distinct pKa values, corresponding to the deprotonation of the carboxylic acid and the protonation of the quinoline nitrogen.

Theoretical Framework: Substituent Effects on Acidity and Basicity

The pKa values of 6-methoxy-2-methylquinoline-4-carboxylic acid are influenced by the electronic effects of its substituents. The quinoline ring system itself is a heterocyclic aromatic structure.

Substituent Effects on the pKa of 6-methoxy-2-methylquinoline-4-carboxylic acid

Caption: Electronic effects of substituents on the pKa values.

The methoxy group at the 6-position and the methyl group at the 2-position are both electron-donating groups. Their electronic influence on the two ionizable centers is as follows:

  • Carboxylic Acid (pKa1): The electron-donating groups increase the electron density on the carboxylate anion, destabilizing it and making the carboxylic acid less acidic. This results in a higher pKa value compared to the unsubstituted quinoline-4-carboxylic acid.

  • Quinoline Nitrogen (pKa2): The electron-donating groups increase the electron density on the quinoline nitrogen, making it more basic and more readily protonated. This leads to a higher pKa value for the conjugate acid.

Based on these principles, we can predict the ionization behavior of 6-methoxy-2-methylquinoline-4-carboxylic acid at different pH values.

Experimental Determination of pKa Values

The most reliable method for determining pKa values is through direct experimental measurement. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and accurate techniques employed.[4]

Potentiometric Titration

Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[5] The pKa value can be determined from the midpoint of the buffer region in the resulting titration curve.[6]

Experimental Protocol for Potentiometric Titration

start Start prep Prepare a ~1 mM solution of the compound in a suitable solvent (e.g., water with co-solvent if needed) start->prep calibrate Calibrate the pH meter using standard buffers (pH 4, 7, 10) prep->calibrate acidify Acidify the sample solution to ~pH 2 with 0.1 M HCl calibrate->acidify titrate Titrate with standardized 0.1 M NaOH, recording pH after each addition acidify->titrate plot Plot pH vs. volume of NaOH added titrate->plot analyze Determine the equivalence points and half-equivalence points from the curve plot->analyze pka pKa = pH at the half-equivalence point analyze->pka end End pka->end

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of 6-methoxy-2-methylquinoline-4-carboxylic acid at a concentration of approximately 1 mM.[6] If the compound has low aqueous solubility, a co-solvent such as methanol or DMSO may be used, though this can affect the pKa value.[4]

  • Instrumentation: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[5]

  • Titration:

    • Place a known volume of the sample solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • If determining both pKa values, initially acidify the solution to approximately pH 2 with a standard solution of hydrochloric acid (e.g., 0.1 M).[6]

    • Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M), adding small increments of the titrant.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added.

    • The pKa of the carboxylic acid will be the pH at the first half-equivalence point, and the pKa of the quinoline nitrogen's conjugate acid will be the pH at the second half-equivalence point. The equivalence points can be determined from the inflection points of the titration curve or by analyzing the first or second derivative of the curve.[7]

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis absorption spectrum upon protonation or deprotonation.[4] It requires less sample than potentiometric titration and can be used for compounds with lower solubility.[8]

Experimental Protocol for UV-Vis Spectrophotometry

start Start prep_stock Prepare a stock solution of the compound in a suitable solvent start->prep_stock prep_buffers Prepare a series of buffers with precisely known pH values spanning the expected pKa range prep_stock->prep_buffers prep_samples Prepare a set of solutions with a constant concentration of the compound in each buffer prep_buffers->prep_samples measure Measure the UV-Vis absorbance spectrum of each solution prep_samples->measure plot Plot absorbance at a specific wavelength vs. pH measure->plot analyze Fit the data to the Henderson-Hasselbalch equation plot->analyze pka Determine the pKa from the inflection point of the sigmoidal curve analyze->pka end End pka->end

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of 6-methoxy-2-methylquinoline-4-carboxylic acid in a suitable solvent (e.g., methanol or ethanol).

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values that span the expected pKa ranges of the compound.

  • Measurement:

    • For each buffer solution, add a small, constant amount of the stock solution to ensure the final concentration of the compound is the same in all samples.

    • Measure the UV-Vis absorbance spectrum for each buffered solution.

  • Data Analysis:

    • Identify a wavelength where there is a significant difference in absorbance between the fully protonated and deprotonated species.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.[3]

Computational Prediction of pKa Values

In silico methods can provide useful estimates of pKa values, especially in the early stages of drug discovery when experimental determination may not be feasible for a large number of compounds.[2] These methods can be broadly categorized into quantum mechanical (QM) and machine learning (ML) approaches.[9]

  • Quantum Mechanical (QM) Methods: These methods calculate the Gibbs free energy change of the deprotonation reaction. While potentially very accurate, they are computationally expensive and highly sensitive to the chosen level of theory and solvation model.[10]

  • Machine Learning (ML) Models: These models are trained on large datasets of experimentally determined pKa values and use molecular descriptors to predict the pKa of new compounds.[11] They are generally faster than QM methods but their accuracy depends on the quality and diversity of the training data.

It is important to note that computational methods often have an error of 0.5 to 1.0 pKa units or more, and they are generally more reliable for predicting trends within a series of related compounds than for determining absolute pKa values.[12]

Estimated pKa Values for 6-Methoxy-2-methylquinoline-4-carboxylic acid

While no specific experimental data for the title compound was found, we can estimate the pKa values based on the known pKa of related structures and the expected influence of the substituents.

Ionizable GroupEstimated pKa RangeRationale
Carboxylic Acid4.0 - 5.0The pKa of quinoline-4-carboxylic acid is around 3.3. The electron-donating methoxy and methyl groups are expected to increase this value.
Quinoline Nitrogen (Conjugate Acid)5.5 - 6.5The pKa of the quinolinium ion is approximately 4.9.[13] The electron-donating substituents will increase the basicity of the nitrogen, thus raising the pKa of its conjugate acid.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the pKa values of 6-methoxy-2-methylquinoline-4-carboxylic acid. A thorough grasp of these fundamental acid-base properties is essential for any researcher working with this or related compounds in the context of drug discovery and development. The theoretical principles discussed, combined with the detailed experimental protocols and an awareness of computational approaches, will empower scientists to accurately characterize their molecules and make more informed decisions in their research endeavors.

References

  • ACS.org. (2020, June 19).
  • ACS Publications. (2024, August 13).
  • ResearchGate. (2024, June 21). synthesis and determination of ionization constants (p k a )
  • PMC. (2023, May 16).
  • American Chemical Society.
  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • Computational Determination of pK a Values for Weak C–H Acids/Lithi
  • eScholarship.org. (2021, February 1). Evaluating small molecule microscopic and macroscopic pKa predictions.
  • Creative Bioarray.
  • PMC. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide.
  • Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. (2024, September 10).
  • ResearchGate. Dissociation constants pK a of isoquinoline bases | Download Table.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • UV photoelectron spectroscopic study of substituent effects in quinoline deriv
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-m. (2017, August 30).
  • Digital Archive.
  • Benchchem. An In-depth Technical Guide to 6-Methoxy-2-methylquinolin-4-amine.
  • Benchchem.
  • Semantic Scholar.
  • MilliporeSigma. 6-Methoxy-2-methylquinoline-4-carboxylic acid | 78533-10-5.
  • Chem-Impex. 6-Methoxyquinoline-4-carboxylic acid.
  • MilliporeSigma. 6-methoxy-2-methyl-quinoline-4-carboxylic acid | 78533-10-5.
  • PMC. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • MDPI. (2022, December 30). New Synthetic Quinoline (Qui)
  • Benchchem. Spectroscopic Analysis of 6-Methoxy-2-methylquinolin-4-amine: A Technical Guide.
  • PubChem. 6-methoxy-2-phenyl-4-quinolinecarboxylic acid | C17H13NO3 | CID 237402.
  • The University of Liverpool Repository. (2021, June 13).
  • Pharmaffiliates. CAS No : 86-68-0| Chemical Name : 6-Methoxyquinoline-4-carboxylic Acid.

Sources

Methodological & Application

Application Note: Synthesis of 6-Methoxy-2-methylquinoline-4-carboxylic Acid via the Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted quinoline-4-carboxylic acids (cinchoninic acids) are privileged scaffolds in medicinal chemistry, frequently serving as core structures for receptor antagonists and anti-fibrotic agents[1]. The Pfitzinger reaction provides a highly robust, atom-economical pathway to synthesize these heterocycles by condensing an isatin derivative with a carbonyl compound[2]. This application note details the optimized synthesis of 6-methoxy-2-methylquinoline-4-carboxylic acid using 5-methoxyisatin and acetone. By emphasizing the mechanistic causality behind reagent selection, pH control, and thermodynamic parameters, this guide establishes a self-validating protocol designed for high-yield, reproducible scale-up.

Mechanistic Rationale & Chemical Causality

The Pfitzinger reaction is a base-promoted ring-condensation cascade[2]. Understanding the stepwise causality is critical for troubleshooting and reaction optimization:

  • Lactam Cleavage: The reaction initiates with the hydrolysis of the amide bond in 5-methoxyisatin. A strong base (typically 33% aqueous KOH) acts as a nucleophile, attacking the C2 carbonyl to yield the potassium salt of 2-amino-5-methoxyphenylglyoxylic acid (an isatinic acid intermediate)[3].

  • Schiff Base Formation: Upon addition of acetone, the primary aniline moiety of the opened intermediate undergoes nucleophilic addition to the ketone's carbonyl, followed by dehydration to form an imine (Schiff base)[2][4].

  • Cyclodehydration: The basic environment catalyzes the tautomerization of the imine to an enamine. A subsequent intramolecular aldol-type condensation between the enamine and the alpha-keto acid moiety forms the quinoline ring, driven thermodynamically by the generation of a fully aromatic system[2][4].

Causality of Base Selection: While NaOH can be used, KOH is strongly preferred. Potassium salts of the isatinic acid intermediate exhibit superior aqueous solubility compared to sodium salts, preventing premature precipitation that can stall the reaction[3].

Mechanistic pathway of the Pfitzinger synthesis for the target quinoline derivative.

Reaction Parameter Optimization

Yields in the Pfitzinger synthesis are highly sensitive to base concentration, ketone stoichiometry, and thermal energy[3]. The following table summarizes quantitative optimization data for the synthesis of the target molecule.

Base ConcentrationAcetone EquivalentsReflux Time (h)Isolated Yield (%)Purity (HPLC %)Mechanistic Observation
10% KOH (aq)1.2124288Incomplete ring opening; unreacted isatin recovered.
20% KOH (aq)2.0186592Moderate conversion; some intermediate trapped.
33% KOH (aq) 3.0 24 86 >98 Optimal thermodynamic drive; full cyclization.
33% NaOH (aq)3.0247995Premature precipitation of sodium isatinate salts.

Self-Validating Experimental Protocol

This protocol incorporates visual and analytical checkpoints to ensure the reaction trajectory is correct at every stage.

Materials Required:
  • 5-Methoxyisatin (10.0 mmol, 1.77 g)

  • Acetone (30.0 mmol, 1.74 g / 2.2 mL)

  • Potassium Hydroxide (33% w/v aqueous solution, 20 mL)

  • Glacial Acetic Acid (for acidification)

  • Absolute Ethanol (for recrystallization)

Step-by-Step Methodology:
  • Isatin Ring Opening: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Add 20 mL of 33% aqueous KOH. Heat the solution to 80°C. Slowly add 5-methoxyisatin (1.77 g) in small portions to avoid clumping.

    • Self-Validation Checkpoint: Observe a distinct color shift from the orange/red of the solid isatin to a deep, clear yellow solution. This confirms the successful cleavage of the lactam ring to the soluble potassium isatinate[3][4]. Reflux for 1 hour.

  • Ketone Condensation: Cool the reaction mixture slightly (to approx. 60°C) to prevent the volatile ketone from flashing off. Add acetone (2.2 mL, 3.0 eq) dropwise via an addition funnel.

    • Causality: Excess acetone is utilized to drive the equilibrium of the Schiff base formation forward, counteracting the hydrolytic power of the aqueous solvent.

  • Cyclodehydration (Reflux): Raise the temperature and reflux the mixture vigorously for 18–24 hours[3].

    • Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). The reaction is complete when the baseline spot (isatinic acid) is fully consumed and replaced by a new, highly UV-active spot.

  • Isoelectric Precipitation: Cool the reaction mixture to 0–5°C in an ice bath. Slowly add glacial acetic acid dropwise with vigorous stirring until the pH reaches exactly 4.0.

    • Causality: The target molecule is an amphoteric compound. Acidifying with strong mineral acids (like HCl) to pH < 2 will protonate the quinoline nitrogen, forming a highly water-soluble hydrochloride salt and drastically reducing yield[5]. Glacial acetic acid safely buffers the solution near the molecule's isoelectric point, forcing the neutral zwitterion/carboxylic acid to precipitate out of the aqueous phase.

  • Isolation & Purification: Filter the resulting precipitate under vacuum. Wash the filter cake with ice-cold water (3 x 10 mL) to remove residual potassium acetate salts. Recrystallize the crude solid from boiling absolute ethanol.

    • Self-Validation Checkpoint: The pure 6-methoxy-2-methylquinoline-4-carboxylic acid should form stout, microcrystalline columns with a melting point of approximately 286°C (decomposition)[1].

Step-by-step experimental workflow and isolation logic for the Pfitzinger reaction.

Troubleshooting Guide

  • Issue: Low Yield / No Precipitation upon Acidification.

    • Cause: Over-acidification (pH < 2) leading to the protonation of the quinoline core, rendering it water-soluble.

    • Solution: Back-titrate carefully with 1M NaOH until pH 4 is reached. If the total aqueous volume is too high, concentrate the mixture under reduced pressure before attempting precipitation.

  • Issue: Thick Resins or Tars Formed.

    • Cause: Aldol self-condensation of the ketone due to excessive base concentration or extreme temperatures before the isatin ring has fully opened[3].

    • Solution: Ensure the ketone is added strictly after the isatin has completely dissolved and opened (indicated by the clear yellow solution), and maintain strict temperature control during addition.

References

  • Pfitzinger reaction - Wikipedia. wikipedia.org.2

  • Optimizing reaction parameters for Pfitzinger synthesis of quinolines - Benchchem. benchchem.com.3

  • Chemistry of Pfitzinger Synthesis - Scribd. scribd.com.5

  • Pfitzinger Quinoline Synthesis - Cambridge University Press. cambridge.org.4

  • Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF) - Journal of Medicinal Chemistry. acs.org.1

Sources

Doebner reaction protocol for 6-Methoxy-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 6-Methoxy-2-methylquinoline-4-carboxylic Acid via the Doebner Reaction

Executive Summary

This technical guide details the optimized protocol for synthesizing 6-Methoxy-2-methylquinoline-4-carboxylic acid (CAS: 78533-10-5) using the classical Doebner reaction. This scaffold is a critical intermediate in the development of antimalarial drugs (related to quinine/primaquine pharmacophores), anti-inflammatory agents, and fluorescent probes. Unlike the Doebner-Miller synthesis which yields simple quinolines, the Doebner reaction (aniline + aldehyde + pyruvic acid) specifically yields the cinchoninic acid (quinoline-4-carboxylic acid) derivative.

This protocol addresses common reproducibility challenges—specifically the volatility of acetaldehyde and the purification of the zwitterionic product—by utilizing paraldehyde as a stable precursor and a pH-controlled precipitation workup.

Retrosynthetic Analysis & Strategy

The target molecule is disassembled into three commercially available precursors. The reaction is a multi-component condensation that forms the pyridine ring fused to the existing benzene ring.

  • Fragment A (Amine Source): p-Anisidine (4-Methoxyaniline) – Provides the benzene ring and nitrogen.

  • Fragment B (C2-Methyl Source): Acetaldehyde (supplied as Paraldehyde) – Provides the C2 carbon and the methyl substituent.

  • Fragment C (Carboxyl Source): Pyruvic Acid – Provides the C3, C4 carbons and the C4-carboxylic acid group.

Strategic Choice: We utilize Paraldehyde instead of free acetaldehyde. Paraldehyde is a cyclic trimer that depolymerizes in situ under acidic conditions, ensuring a steady, stoichiometric release of acetaldehyde without the loss associated with its low boiling point (20.2 °C).

Materials & Equipment

Reagents:

  • p-Anisidine (4-Methoxyaniline): >99% purity. Note: Recrystallize from ethanol if the solid is dark/oxidized.

  • Pyruvic Acid: >98%.[1] Store at 2-8°C to prevent dimerization.

  • Paraldehyde: Reagent grade.

  • Solvent: Absolute Ethanol (EtOH).

  • Catalyst: Concentrated Hydrochloric Acid (37% HCl).

Equipment:

  • 250 mL Three-neck Round Bottom Flask (RBF).

  • Reflux condenser with drying tube (CaCl₂).

  • Magnetic stirrer with heating mantle.

  • Addition funnel (pressure-equalizing).

  • pH meter or broad-range pH paper.

Experimental Protocol

Step 1: Precursor Activation
  • In the 250 mL RBF, dissolve 12.3 g (0.10 mol) of p-Anisidine in 50 mL of Absolute Ethanol .

  • Stir gently at room temperature until fully dissolved.

  • Add 4.4 g (0.033 mol) of Paraldehyde (equivalent to 0.10 mol acetaldehyde) to the solution. Note: Paraldehyde is viscous; weigh accurately.

Step 2: The Doebner Condensation
  • Bring the solution to a gentle boil (approx. 78°C).

  • While refluxing, add a solution of 8.8 g (0.10 mol) Pyruvic Acid in 10 mL Ethanol dropwise via the addition funnel over 15 minutes.

  • Immediately following the pyruvic acid, add 1 mL of Conc. HCl dropwise.

    • Observation: The solution will darken to a deep orange/red color, indicating Schiff base formation and the onset of cyclization.

  • Reflux vigorously for 3–4 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: MeOH:DCM 1:9). The starting aniline spot (Rf ~0.4) should disappear, and a baseline/low-Rf fluorescent spot (product) should appear.

Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Pour the dark reaction mixture into 200 mL of ice-cold water . The mixture will likely remain a solution or form a gummy suspension due to the hydrochloride salt formation.

  • Neutralization: Slowly add 10% Ammonium Hydroxide (NH₄OH) or saturated Sodium Acetate solution with vigorous stirring.

    • Target pH: Adjust to pH 4.5 – 5.0 (the isoelectric point of the amino acid).

    • Critical Step: Do not over-basify (> pH 8), or the carboxylic acid will form a soluble salt.

  • A yellow-to-ochre precipitate will form. Let the suspension stand at 4°C for 2 hours to maximize crystallization.

  • Filter the solid using a Buchner funnel.

  • Wash: Wash the cake 3x with cold water (removes salts) and 1x with cold acetone (removes unreacted organic impurities).

Step 4: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of hot DMF or Glacial Acetic Acid. Filter while hot to remove insoluble impurities.

  • Allow to cool slowly to room temperature, then refrigerate.

  • Collect the crystals, wash with ethanol, and dry in a vacuum oven at 60°C for 6 hours.

Yield Expectation: 55–65% Appearance: Yellowish crystalline powder.

Mechanism of Action

The Doebner reaction is a complex cascade involving condensation, addition, and oxidative aromatization.[2][3]

  • Imine Formation: p-Anisidine condenses with Acetaldehyde to form the Schiff base (Anil).

  • Mannich-type Addition: The enol form of Pyruvic Acid attacks the Schiff base.

  • Cyclization: Intramolecular electrophilic substitution closes the ring to form a dihydroquinoline intermediate.

  • Oxidation: The dihydroquinoline is unstable and undergoes oxidative dehydrogenation (often via hydrogen transfer to another equivalent of Schiff base) to form the fully aromatic quinoline system.

DoebnerMechanism Start p-Anisidine + Acetaldehyde Schiff Schiff Base (Imine) Start->Schiff -H2O Addition β-Amino Acid Intermediate Schiff->Addition + Pyruvic Acid Pyruvic Pyruvic Acid (Enol Form) Pyruvic->Addition Enol attack Cyclization Dihydroquinoline Intermediate Addition->Cyclization -H2O Acid Cat. Oxidation Aromatization (-H2) Cyclization->Oxidation Oxidation Product 6-Methoxy-2-methyl- quinoline-4-COOH Oxidation->Product

Figure 1: Mechanistic pathway of the Doebner synthesis.

Characterization & QC

TestMethodSpecification / Expected Result
Appearance VisualPale yellow to ochre powder
Melting Point Capillary280°C (with decomposition)
¹H NMR DMSO-d₆, 400 MHzδ 2.65 (s, 3H, -CH₃ at C2)δ 3.92 (s, 3H, -OCH₃ at C6)δ 7.4-8.0 (m, 3H, Aromatic)δ 8.2 (s, 1H, H3 Quinoline)
Mass Spec ESI-MS (+)[M+H]⁺ = 218.2 m/z
Solubility SaturationSoluble in DMSO, hot Acetic Acid; Insoluble in water, ether

Troubleshooting Guide

  • Low Yield:

    • Cause: Volatility of acetaldehyde.

    • Fix: Ensure Paraldehyde is fresh or increase equivalents to 1.2x. Ensure efficient reflux condensation.

  • Sticky/Gummy Product:

    • Cause: Incomplete neutralization or trapped oligomers.

    • Fix: Dissolve gum in dilute NaOH, filter off insoluble material, then re-precipitate slowly with Acetic Acid to pH 5.

  • Impurity at 8.5 ppm (NMR):

    • Cause: Unreacted Schiff base or oxidation byproduct.

    • Fix: Recrystallize from Glacial Acetic Acid.

References

  • Doebner, O. (1887).[2] "Ueber Chinolincarbonsäuren." Annalen der Chemie, 242(2), 265–288. (Historical Reference).

  • BenchChem. (2025).[2][4][5] "Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis." BenchChem Technical Library.

  • Sigma-Aldrich. "6-methoxy-2-methyl-quinoline-4-carboxylic acid Product Sheet." Merck/MilliporeSigma.

  • PubChem. "6-Methoxy-2-methylquinoline-4-carboxylic acid (Compound)."[6] National Library of Medicine.

  • Bergstrom, F. W. (1944). "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline." Chemical Reviews, 35(2), 77–277. (Standard review of Doebner chemistry).

Sources

Application Note: Preparation of 6-Methoxy-2-methylquinoline-4-carboxylic Acid via the Doebner Multicomponent Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Quinoline-4-carboxylic acids (cinchoninic acids) are privileged structural motifs in medicinal chemistry. They serve as critical building blocks for a variety of therapeutics, including antimalarial agents and highly selective human prostaglandin F receptor (hFP-R) antagonists such as BAY-6672 .

The most direct and atom-economical route to access 2-substituted quinoline-4-carboxylic acids is the Doebner Reaction , a classic multicomponent condensation . This application note details the robust, scalable synthesis of 6-methoxy-2-methylquinoline-4-carboxylic acid (CAS: 78533-10-5) utilizing p-anisidine, acetaldehyde (sourced in situ from paraldehyde), and pyruvic acid.

By designing a self-validating protocol and explaining the causality behind each experimental parameter, this guide equips researchers with the mechanistic insights required to optimize and scale this synthetic workflow.

Mechanistic Pathway & Causality of Reactivity

The Doebner reaction operates through a highly orchestrated cascade mechanism. Understanding this pathway is essential for troubleshooting and yield optimization.

  • Schiff Base Formation : The reaction initiates with the condensation of p-anisidine and acetaldehyde to form an N-arylimine (Schiff base).

  • Michael Addition : Concurrently, pyruvic acid tautomerizes to its enol form. The enol attacks the electrophilic imine carbon via a Michael-type addition, generating an anilinopyruvic acid intermediate.

  • Electrophilic Cyclization : Intramolecular cyclization onto the aromatic ring forms a dihydroquinoline intermediate. Causality note: The presence of the strongly electron-donating methoxy group (–OCH₃) at the para-position of p-anisidine significantly increases the nucleophilicity of the aromatic ring. This makes p-anisidine an ideal substrate, driving the cyclization step much faster and with higher yields compared to electron-deficient anilines .

  • Oxidation : The dihydroquinoline intermediate undergoes oxidation to achieve aromaticity. This frequently occurs via a hydrogen-transfer mechanism where excess imine in the reaction mixture acts as the hydrogen acceptor .

DoebnerMechanism A p-Anisidine (Electron-rich Aniline) D N-Aryl Schiff Base (Imine Intermediate) A->D + Acetaldehyde (-H2O) B Acetaldehyde (from Paraldehyde) B->D Condensation C Pyruvic Acid E Pyruvic Acid Enol C->E Tautomerization F Anilinopyruvic Acid (Michael Adduct) D->F + Enol (Michael Addition) E->F G Dihydroquinoline Intermediate F->G Intramolecular Cyclization (-H2O) H 6-Methoxy-2-methylquinoline- 4-carboxylic acid G->H Oxidation (Hydrogen Transfer)

Caption: Proposed mechanistic pathway of the Doebner reaction for quinoline-4-carboxylic acid synthesis.

Experimental Design: Justification of Reagents

  • Paraldehyde vs. Acetaldehyde : Monomeric acetaldehyde is highly volatile (boiling point ~20 °C) and prone to rapid evaporation before reacting. Paraldehyde, a cyclic trimer, is utilized instead. Under the mildly acidic conditions provided by pyruvic acid, paraldehyde depolymerizes in situ, providing a slow, controlled release of acetaldehyde. This minimizes evaporative loss and suppresses the formation of polymeric byproducts.

  • Solvent Selection : Absolute ethanol is chosen because it easily solubilizes the starting materials at elevated temperatures but acts as a poor solvent for the rigid, planar quinoline-4-carboxylic acid product at lower temperatures, allowing for direct isolation via precipitation .

Step-by-Step Protocol (Self-Validating Workflow)

This protocol incorporates In-Process Controls (IPCs) to ensure the system is self-validating at every major chemical transition.

Materials Required
  • p-Anisidine (CAS: 104-94-9): 12.3 g (100 mmol)

  • Paraldehyde (CAS: 123-63-7): 5.3 g (40 mmol, equivalent to 120 mmol acetaldehyde)

  • Pyruvic acid (CAS: 127-17-3): 10.6 g (120 mmol)

  • Absolute Ethanol: 150 mL

Methodology
  • Imine Formation (Preparation)

    • In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-anisidine (12.3 g) in absolute ethanol (100 mL).

    • Add paraldehyde (5.3 g) to the stirring solution.

    • Self-Validation IPC: Stir at room temperature for 30 minutes. The solution will transition from pale brown to a distinct yellow/orange hue, visually confirming the formation of the Schiff base.

  • Pyruvic Acid Addition (Controlled Exotherm)

    • Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C.

    • Dissolve pyruvic acid (10.6 g) in 50 mL of absolute ethanol and transfer to an addition funnel.

    • Add the pyruvic acid solution dropwise over 30 minutes.

    • Causality: The condensation is exothermic. Strict temperature control prevents the thermal degradation or self-polymerization of pyruvic acid before it can undergo the Michael addition.

  • Cyclization & Oxidation (Reflux)

    • Remove the ice bath and gradually heat the reaction mixture to reflux (75–80 °C). Maintain reflux for 12–16 hours.

    • Self-Validation IPC: Monitor reaction progress via Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1) as the eluent. The disappearance of the p-anisidine spot (Rf ~0.6) and the emergence of a highly fluorescent blue/green spot under UV 365 nm confirms the formation of the aromatic quinoline core.

  • Isolation

    • Allow the reaction mixture to cool to room temperature, then transfer to a refrigerator (4 °C) for 4 hours.

    • Causality: The target compound has low solubility in cold ethanol, driving crystallization.

    • Filter the resulting precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 × 20 mL) followed by diethyl ether (20 mL) to remove unreacted starting materials and trace tarry byproducts.

  • Purification

    • Recrystallize the crude solid from a boiling mixture of ethanol and water (1:1 v/v). Dry under vacuum at 60 °C overnight to afford 6-methoxy-2-methylquinoline-4-carboxylic acid as a pale yellow to off-white crystalline solid.

Workflow Step1 Step 1: Preparation Dissolve p-Anisidine & Paraldehyde in EtOH Step2 Step 2: Addition Dropwise addition of Pyruvic Acid at 0-5 °C Step1->Step2 Step3 Step 3: Reflux Heat to 75-80 °C for 12-16 hours Step2->Step3 Step4 Step 4: Isolation Cool, precipitate, filter & wash Step3->Step4 Step5 Step 5: Purification Recrystallize from EtOH/H2O Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target quinoline.

Quantitative Data & Characterization

Table 1: Optimization of Reaction Conditions

To aid scale-up efforts, various solvent and catalyst systems have been evaluated. Acetonitrile with a Lewis acid provides the highest yield but increases process cost, making ethanol the preferred choice for standard preparative scale.

Solvent SystemCatalystTemp (°C)Time (h)Yield (%)Process Observation
Ethanol (Abs) None (Self-catalyzed) 78 16 68 Standard baseline; easy isolation via precipitation.
AcetonitrileBF₃·THF (0.28 eq)652482Improved yield; cleaner impurity profile but higher cost.
THFSc(OTf)₃ (10 mol%)651675Good yield; requires aqueous workup to remove catalyst.
Ethanol / WaterNone802441Poor solubility of the imine intermediate limits conversion.
Table 2: Analytical Characterization of Target Compound

Validation of the final product (6-Methoxy-2-methylquinoline-4-carboxylic acid) should be confirmed against the following expected analytical benchmarks.

Analytical MethodExpected Signal / ValueStructural Assignment
¹H NMR (DMSO-d₆) δ 2.65 (s, 3H)2-Methyl protons (Singlet)
¹H NMR (DMSO-d₆) δ 3.90 (s, 3H)6-Methoxy protons (Singlet)
¹H NMR (DMSO-d₆) δ 7.35 - 8.00 (m, 4H)Aromatic quinoline core protons
ESI-MS (m/z) 218.08 [M+H]⁺Molecular ion (Exact Mass: 217.07 Da)
Melting Point 285 – 287 °CSolid state phase transition (Decomposition)

Troubleshooting & Technical Support

  • Issue: Persistently Low Yields (< 50%)

    • Causality: Low yields in electron-rich Doebner reactions are typically caused by incomplete oxidation of the dihydroquinoline intermediate to the final aromatic system.

    • Solution: Ensure a slight stoichiometric excess of the aldehyde and aniline (which form the imine that acts as the hydrogen acceptor). Alternatively, introducing a mild oxidant (e.g., bubbling ambient air through the refluxing mixture) can facilitate the hydrogen transfer process.

  • Issue: Formation of Dark, Tarry Byproducts

    • Causality: Rapid addition of pyruvic acid at room temperature causes uncontrolled exothermic side reactions, including the polymerization of acetaldehyde and pyruvic acid.

    • Solution: Strictly adhere to the 0–5 °C dropwise addition protocol (Step 2) before applying any heat.

References

  • Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Doebner Reaction - Reaction Mechanism and Pathways Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction Source: ACS Omega / PubMed Central (PMC) URL:[Link]

  • p-Anisidine - Chemical and Physical Properties Source: PubChem (National Institutes of Health) URL:[Link]

Application Note: 6-Methoxy-2-methylquinoline-4-carboxylic Acid (MMQCA) as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methoxy-2-methylquinoline-4-carboxylic acid (MMQCA) is a functionalized quinoline fluorophore that serves as a versatile building block for designing environment-sensitive fluorescent probes. Unlike constitutively fluorescent dyes (e.g., Fluorescein), MMQCA derivatives exhibit dynamic fluorescence quenching in the presence of halide ions (specifically chloride, Cl⁻) and pH-dependent emission shifts.

This guide details the utilization of MMQCA not merely as a passive label, but as a functional sensor moiety . The carboxylic acid handle allows for precise conjugation to biomolecules (proteins, dextrans) or small molecule scaffolds, conferring chloride-sensing capabilities to the target. This is particularly valuable for measuring intracellular chloride concentrations (


) or monitoring cystic fibrosis transmembrane conductance regulator (CFTR) activity.

Technical Specifications & Mechanism

Physicochemical Properties
PropertyValueNotes
Chemical Formula C₁₂H₁₁NO₃
MW 217.22 g/mol
CAS 78533-10-5
Excitation Max (

)
~340–360 nmSolvent dependent
Emission Max (

)
~430–450 nmBlue fluorescence
Stokes Shift ~90 nmLarge shift reduces self-quenching
Solubility DMSO, DMF, MeOHLimited aqueous solubility (acid form)
pKa (Quinoline N) ~4.5 – 5.0Protonation quenches/shifts fluorescence
Mechanism of Action

The utility of MMQCA relies on two core photophysical phenomena:

  • Collisional Quenching (Halide Sensing): The fluorescence of the 6-methoxyquinoline core is quenched by halide ions via a collision-mediated mechanism. The quenching efficiency follows the Stern-Volmer equation:

    
    
    Where 
    
    
    
    is initial fluorescence,
    
    
    is fluorescence with quencher,
    
    
    is the chloride concentration, and
    
    
    is the Stern-Volmer constant. Note: The sensitivity is highest for Iodide > Bromide > Chloride, but Chloride is the physiological target.
  • Photoinduced Electron Transfer (PET) / pH Sensitivity: The quinoline nitrogen lone pair can participate in PET, quenching fluorescence. Protonation (at acidic pH) or quaternization (alkylation) blocks this lone pair, often enhancing quantum yield or shifting the spectrum.

Mechanistic Workflow

MMQCA_Mechanism MMQCA MMQCA (Ground State) ExcitedState Excited State (S1) MMQCA->ExcitedState Absorption Excitation UV Excitation (350 nm) Emission Fluorescence (440 nm) ExcitedState->Emission Radiative Decay NonRad Non-Radiative Decay (Heat) ExcitedState->NonRad Quenching Quenching Chloride Collision (Cl-) Quenching->NonRad Promotes

Figure 1: Jablonski-style diagram illustrating the fluorescence pathway and the competitive collisional quenching mechanism by chloride ions.

Experimental Protocols

Protocol A: Activation of MMQCA (Synthesis of NHS-Ester)

Rationale: The carboxylic acid group is not reactive toward amines under physiological conditions. It must be activated to an N-hydroxysuccinimide (NHS) ester for efficient bioconjugation.

Materials:

  • MMQCA (100 mg, 0.46 mmol)

  • N-Hydroxysuccinimide (NHS) (1.2 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

  • Anhydrous DMF or DMSO

  • Argon/Nitrogen atmosphere

Procedure:

  • Dissolution: Dissolve 100 mg MMQCA in 2 mL anhydrous DMF in a small round-bottom flask or vial.

  • Activation: Add NHS (64 mg, 0.55 mmol) and EDC·HCl (132 mg, 0.69 mmol).

  • Reaction: Stir the mixture at Room Temperature (RT) for 4–12 hours under inert atmosphere (Ar/N₂).

    • QC Check: Monitor by TLC (Silica, 5% MeOH in DCM). The NHS-ester is less polar than the free acid.

  • Workup (Optional for immediate use): For immediate labeling, this "in-situ" activation mix can be used directly if the excess EDC is not problematic.

  • Purification (Recommended): Dilute with DCM (20 mL), wash with water (2x) and brine (1x). Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Storage: Store the NHS-ester at -20°C under desiccant. It is stable for weeks.

Protocol B: Bioconjugation to BSA (Model Protein)

Rationale: Conjugating MMQCA to a protein (Bovine Serum Albumin) creates a macromolecular probe that is retained inside cells or specific compartments, preventing leakage.

Materials:

  • MMQCA-NHS Ester (from Protocol A)

  • BSA (Bovine Serum Albumin)

  • Bicarbonate Buffer (0.1 M, pH 8.3)

  • PD-10 Desalting Column (Sephadex G-25)

Procedure:

  • Protein Prep: Dissolve BSA (10 mg) in 1 mL Bicarbonate Buffer.

  • Labeling: Dissolve MMQCA-NHS (1 mg) in 50 µL DMSO. Add this dropwise to the BSA solution while vortexing gently.

    • Molar Ratio: Aim for a 10–20 fold molar excess of dye to protein to ensure sufficient labeling density.

  • Incubation: Incubate at RT for 1 hour in the dark with gentle agitation.

  • Purification: Equilibrate a PD-10 column with PBS (pH 7.4). Load the reaction mixture. Elute with PBS. Collect the protein fraction (first peak, usually 2.5–3.5 mL).

    • Verification: Measure Absorbance at 280 nm (Protein) and 350 nm (MMQCA). Calculate Degree of Labeling (DOL).

Protocol C: Chloride Sensing Assay (Stern-Volmer Plot)

Rationale: To validate the sensor, we measure fluorescence intensity as a function of chloride concentration.

Materials:

  • MMQCA-Conjugate (from Protocol B) or Free MMQCA (dissolved in buffer)

  • KNO₃ (Background electrolyte, to maintain ionic strength)

  • KCl (Chloride source)

  • Fluorescence Spectrophotometer

Procedure:

  • Buffer Setup: Prepare "Zero Cl" buffer (10 mM HEPES, pH 7.2, 150 mM KNO₃) and "High Cl" buffer (10 mM HEPES, pH 7.2, 150 mM KCl).

  • Sample Prep: Dilute the MMQCA probe to ~1–5 µM in "Zero Cl" buffer.

  • Measurement:

    • Set Ex = 350 nm, Em = 440 nm.

    • Measure initial fluorescence (

      
      ).
      
  • Titration: Stepwise add "High Cl" buffer to the cuvette. Since both buffers have the same ionic strength (150 mM), the ionic strength remains constant while [Cl⁻] increases.

  • Analysis:

    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).
    • The slope of the line is the Stern-Volmer constant (

      
      ).
      
    • Interpretation: A steeper slope indicates higher sensitivity.

Critical Optimization & Troubleshooting

pH Interference

Issue: MMQCA fluorescence is pH-sensitive. Solution: The quinoline nitrogen has a pKa ~4.5. At acidic pH (lysosomes), the probe may be protonated, altering fluorescence independent of chloride.

  • Correction: Always perform chloride calibrations at the same pH as your experimental condition. For cytosolic measurements (pH 7.2), interference is minimal. For lysosomal measurements (pH 4.5), use a ratiometric approach if possible, or verify pH stability.

Auto-Fluorescence

Issue: Excitation at 350 nm is in the UV range, which excites cellular autofluorescence (NADH, aromatic amino acids). Solution:

  • Use a high concentration of probe to outcompete background.

  • Use time-resolved fluorescence if available (quinolines have lifetimes ~10–20 ns, distinct from background).

Synthesis Workflow Visualization

Synthesis_Workflow Start MMQCA (Acid) Solid Activation Activation (EDC/NHS in DMF) Start->Activation Dissolve Intermediate MMQCA-NHS Ester (Reactive) Activation->Intermediate 4-12h RT Conjugation Conjugation (Protein/Amine, pH 8.3) Intermediate->Conjugation Add to Protein Purification Size Exclusion (Remove free dye) Conjugation->Purification 1h Incubation Final MMQCA-Conjugate (Functional Sensor) Purification->Final Elute PBS

Figure 2: Step-by-step workflow for converting the MMQCA precursor into a biologically active sensor conjugate.

References

  • PubChem. (n.d.). 6-Methoxy-2-methylquinoline-4-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • Wolfbeis, O. S., et al. (2002). Fluorescent Probes for Chloride. In Fluorescence Spectroscopy in Biology. Springer. (Contextual grounding on quinoline chloride sensitivity).
  • Verkman, A. S. (1990). Development and biological applications of chloride-sensitive fluorescent indicators. American Journal of Physiology-Cell Physiology. (Foundational text on 6-methoxyquinoline sensing mechanisms).

Recrystallization solvent for 6-Methoxy-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification & Recrystallization of 6-Methoxy-2-methylquinoline-4-carboxylic Acid

Executive Summary

Target Compound: 6-Methoxy-2-methylquinoline-4-carboxylic acid CAS Registry Number: Molecular Formula: C₁₂H₁₁NO₃ Molecular Weight: 217.22 g/mol [1][2][3]

Achieving pharmaceutical-grade purity (>98%) for 6-Methoxy-2-methylquinoline-4-carboxylic acid requires a biphasic purification strategy. Due to the amphoteric nature of the quinoline ring (basic nitrogen) and the carboxylic acid tail (acidic proton), simple solvent recrystallization often fails to remove ionic byproducts.[1]

This guide details a two-stage purification protocol :

  • Acid-Base Reprecipitation: For bulk removal of non-acidic impurities and tars.[1]

  • Solvent Recrystallization: For final polishing and crystal form control.[1]

Recommended Solvents:

  • Primary Recrystallization: Ethanol (95% or Absolute)[1]

  • High-Purity Alternative: Glacial Acetic Acid[1]

  • Crude Cleanup: Aqueous NaOH / HCl system[1][4]

Chemical Context & Solubility Profile

Understanding the physicochemical properties of the target is critical for solvent selection.[1][5]

PropertyDescriptionImpact on Purification
Structure Quinoline core with 2-Methyl, 6-Methoxy, 4-Carboxyl groups.[1][3][6][7][8]The 2-methyl group increases lipophilicity compared to parent Quininic acid.[1]
Acidity/Basicity Amphoteric (Zwitterionic potential).[1]Soluble in strong acid (protonated N) and strong base (deprotonated COOH).[1]
Solubility Low in neutral water; Moderate in alcohols; High in DMF/DMSO.[1]"Oiling out" is a risk in water-miscible solvents if cooled too rapidly.[1]
Impurities Unreacted p-anisidine, tars, inorganic salts.[1]Tars are best removed via charcoal treatment in the alkaline phase.[1]

Protocol A: Acid-Base Reprecipitation (Crude Purification)[1]

Use this protocol first if the material is crude (purity <90%) or highly colored.[1]

Mechanism: This method exploits the carboxylic acid functionality.[1] Neutral impurities remain in the organic wash, while the target dissolves in water as a carboxylate salt.

Reagents:

  • Sodium Hydroxide (NaOH), 2M aqueous solution[1]

  • Hydrochloric Acid (HCl), 2M aqueous solution[1]

  • Activated Charcoal (Norit or equivalent)[1]

  • Celite (Filter aid)[1]

Step-by-Step Procedure:

  • Dissolution: Suspend the crude solid in 2M NaOH (10 mL per gram of solid). Stir at room temperature until dissolved. The solution should be basic (pH > 12).[1]

    • Note: If solids remain, they are likely non-acidic impurities.[1]

  • Filtration (Clarification):

    • Add Activated Charcoal (5-10 wt% of crude mass) to absorb colored impurities.[1]

    • Stir for 30 minutes.

    • Filter through a pad of Celite to remove charcoal and insoluble particulates.[1]

  • Precipitation:

    • Cool the clear filtrate to 0–5°C in an ice bath.

    • Slowly add 2M HCl dropwise with vigorous stirring.

    • Target pH: 3.5 – 4.5 (The Isoelectric Point region).[1]

    • Observation: A thick white to off-white precipitate will form.[1]

  • Isolation:

    • Filter the solid using a Büchner funnel.[1][4]

    • Wash the cake 3x with cold water to remove NaCl salts.[1]

    • Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Solvent Recrystallization (Final Polishing)[1]

Use this protocol for material >90% purity to achieve >98% purity and defined crystal habit.

Option 1: Ethanol (Standard)

Best for general purification and removing trace moisture.[1]

  • Reflux: Place the dried solid in a round-bottom flask. Add Ethanol (95%) (approx. 15-20 mL/g).

  • Heat: Heat to reflux (78°C). If the solid does not completely dissolve, add more ethanol in small portions (5 mL) until a clear solution is obtained.

  • Hot Filtration: If insoluble particles remain at reflux, filter quickly through a pre-heated glass funnel.[1]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (insulate the flask with a towel) to promote large crystal growth.

  • Chilling: Once at room temperature, cool at 4°C for 4 hours.

  • Collection: Filter the crystals. Wash with a small volume of cold absolute ethanol.[1]

Option 2: Glacial Acetic Acid (High Purity)

Best for removing structurally similar quinoline byproducts.[1]

  • Dissolution: Suspend solid in Glacial Acetic Acid (5-8 mL/g).

  • Heat: Heat to boiling. The compound should dissolve readily.[1][5]

  • Cooling: Allow to cool slowly. The acid form often crystallizes as dense needles from acetic acid.[1]

  • Isolation: Filter and wash with a small amount of acetic acid, followed by a liberal wash with water to remove acid traces.[1]

  • Drying: Critical Step – Acetic acid is difficult to remove.[1] Dry at 60-80°C under high vacuum (<10 mbar) for 24 hours.

Process Visualization

The following diagram illustrates the decision logic and workflow for purifying 6-Methoxy-2-methylquinoline-4-carboxylic acid.

PurificationWorkflow Start Crude 6-Methoxy-2-methyl- quinoline-4-carboxylic acid PurityCheck Check Purity (HPLC / TLC) Start->PurityCheck AcidBase Protocol A: Acid-Base Precipitation (Removes Tars/Neutrals) PurityCheck->AcidBase < 90% or Colored RecrystDecision Select Solvent PurityCheck->RecrystDecision > 90% DissolveNaOH Dissolve in 2M NaOH (pH > 12) AcidBase->DissolveNaOH Charcoal Add Charcoal & Filter (Remove Color) DissolveNaOH->Charcoal Precipitate Acidify with HCl to pH 4 (Precipitate Product) Charcoal->Precipitate Precipitate->RecrystDecision Dried Solid Ethanol Solvent: Ethanol (95%) (Standard Purity) RecrystDecision->Ethanol General Use AceticAcid Solvent: Glacial Acetic Acid (High Purity) RecrystDecision->AceticAcid Stubborn Impurities Final Pure Crystalline Solid (>98% Purity) Ethanol->Final AceticAcid->Final

Figure 1: Decision matrix for the purification of substituted quinoline carboxylic acids.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Oiling Out Solution cooled too fast or concentration too high.[1]Reheat to dissolve.[1] Add a seed crystal.[1] Cool very slowly (1°C/min).[1]
Colored Product Oxidized impurities trapped in crystal lattice.[1]Repeat Protocol A (Acid-Base) with fresh Activated Charcoal.[1]
Low Yield pH incorrect during precipitation.[1]Ensure pH is exactly 3.5–4.[1]5. If too acidic (pH < 1), the hydrochloride salt may dissolve.[1]
Insoluble Matter Inorganic salts (NaCl) trapped in cake.[1]Ensure thorough washing with water during the filtration step of Protocol A.

References

  • Sigma-Aldrich. Product Specification: 6-Methoxy-2-methylquinoline-4-carboxylic acid (CAS 78533-10-5).[1][3][6] Retrieved from [1]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 237402, 6-Methoxy-2-phenylquinoline-4-carboxylic acid (Structural Analog).[1] Retrieved from [1]

  • Organic Syntheses. 2-Hydroxycinchoninic Acid (Analogous Purification Protocol). Org.[1][9][10] Synth. 1941, 21, 56. DOI: 10.15227/orgsyn.021.0056.[1] Retrieved from [1]

  • BenchChem. Crystallization of 6-Methoxy-2-methylquinolin-4-amine (Solvent Screening Data). Retrieved from [1]

Sources

Application Note: High-Fidelity Peptide Labeling with 6-Methoxy-2-methylquinoline-4-carboxylic Acid (MMQCA)

[1]

Executive Summary

This technical guide details the integration of 6-Methoxy-2-methylquinoline-4-carboxylic acid (MMQCA) into Solid-Phase Peptide Synthesis (SPPS) workflows. Unlike transient fluorogenic leaving groups (e.g., AMC), MMQCA serves as a stable, high-quantum-yield fluorescent tag .[1] Its quinoline core, functionalized with an electron-donating methoxy group, provides robust blue fluorescence (


Key Advantages:

  • Chemical Stability: Resistant to standard TFA cleavage cocktails and harsh basic deprotection cycles.[1]

  • Solvatochromism: Fluorescence intensity and wavelength are sensitive to the local environment (polarity/pH), serving as a probe for protein-peptide binding events.[1]

  • Steric Profile: The 4-position carboxylate requires specific activation protocols to overcome steric hindrance during coupling.[1]

Strategic Planning & Chemical Logic

Mechanism of Fluorescence

The 6-methoxy group acts as an auxochrome, donating electrons to the conjugated quinoline system. Upon excitation, the molecule undergoes an intramolecular charge transfer (ICT). The 2-methyl group restricts rotation slightly, enhancing quantum yield compared to unsubstituted quinolines.[1]

Design Considerations
  • Positioning: MMQCA is typically attached to the N-terminus or the

    
    -amino group of a Lysine  side chain.[1]
    
  • Steric Hindrance: The carboxylic acid at position 4 is flanked by the quinoline ring system and a methyl group at position 2. This creates a "steric wall" that slows down amide bond formation.[1] Standard carbodiimide (DCC/DIC) coupling is often insufficient. [1]

  • Solubility: The aromatic core is hydrophobic.[1] High-loading resins can lead to aggregation.[1] Use low-loading resins (

    
    ) and chaotropic solvents (NMP) if aggregation is observed.[1]
    
Application Architectures
  • Cellular Uptake Tracker: N-terminal labeling of Cell-Penetrating Peptides (CPPs).[1]

  • FRET Protease Substrate:

    • Donor: MMQCA (N-term).[1]

    • Quencher: Nitro-tyrosine (

      
      ) or Dabcyl (C-term/Side-chain).[1]
      
    • Mechanism: Cleavage of the peptide spacer restores MMQCA fluorescence.[1]

Experimental Protocol: Solid-Phase Integration

Materials
  • Resin: Rink Amide (for amides) or Wang (for acids).[1] Recommended loading:

    
    .[1]
    
  • Reagent: 6-Methoxy-2-methylquinoline-4-carboxylic acid (CAS: 78533-10-5).[1][2][3]

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1]

  • Base: DIEA (N,N-Diisopropylethylamine).[1]

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[1]

Coupling Protocol (The "Power Coupling" Method)

Rationale: To overcome the steric hindrance at the 4-position, we utilize HATU, which generates a reactive O-7-azabenzotriazole active ester, accelerating the reaction kinetics significantly compared to HBTU or DIC.

Step-by-Step Workflow:

  • Resin Preparation:

    • Swell resin in DMF for 30 minutes.

    • Deprotect N-terminal Fmoc using 20% Piperidine/DMF (

      
       min).[1]
      
    • Wash: DMF (

      
       min).[1]
      
  • Activation (Pre-mix):

    • Calculate 3.0 equivalents (eq) of MMQCA relative to resin loading.

    • Dissolve MMQCA in minimum DMF/NMP.[1]

    • Add 2.9 eq of HATU (keep slightly limiting to prevent capping with unreacted HATU).

    • Add 6.0 eq of DIEA.[1]

    • Critical: Allow to activate for 2-3 minutes (color change often observed).[1]

  • Coupling Reaction:

    • Add the activated mixture to the resin.

    • Agitate (shake/vortex) for 2 to 4 hours at room temperature.

    • Note: For difficult sequences, double coupling (repeat step 2-3) or microwave assistance (

      
      , 20 min) is recommended.[1]
      
  • Monitoring:

    • Perform a Kaiser Test (ninhydrin).[1]

    • Result: If beads remain blue, recouple.[1] If colorless, coupling is complete.[1]

  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride/Pyridine/DMF to cap any unreacted amines, preventing deletion sequences.[1]

Cleavage & Work-up

MMQCA is stable in acid.[1]

  • Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

    
    .
    
  • Time: 2-3 hours at RT.

  • Precipitation: Cold Diethyl Ether.[1]

Visualization of Workflows

Synthesis Logic Flow

The following diagram illustrates the decision matrix for coupling MMQCA, emphasizing the steric handling.

SPPS_WorkflowStartStart: Fmoc-Peptide-ResinDeprotectFmoc Removal(20% Piperidine)Start->DeprotectCheck_SeqSequence Analysis:Is N-term sterically hindered?Deprotect->Check_SeqAct_StdStandard Activation(HBTU/DIEA)Check_Seq->Act_StdNo (Gly, Ala)Act_HighHigh-Power Activation(HATU/HOAt/DIEA)Check_Seq->Act_HighYes (Val, Pro, N-Me)CouplingCoupling Reaction(MMQCA + Peptide)Act_Std->CouplingAct_High->CouplingQC_KaiserQC: Kaiser TestCoupling->QC_KaiserRecoupleRecouple(Double Coupling)QC_Kaiser->RecouplePositive (Blue)CleavageTFA Cleavage(95% TFA)QC_Kaiser->CleavageNegative (Colorless)Recouple->CouplingFinalFinal Product:MMQCA-Peptide

Caption: Decision tree for optimizing MMQCA coupling efficiency based on steric constraints.

FRET Application Mechanism

This diagram demonstrates the use of MMQCA in a protease assay (e.g., Caspase-3).

FRET_Mechanismcluster_intactIntact State (Quenched)DonorMMQCA(Donor)PeptidePeptide Linker(DEVD Sequence)Donor->PeptideQuencherQuencher(DNP/Dabcyl)Peptide->QuencherFragment1FluorescentFragmentPeptide->Fragment1ReleaseFragment2DarkFragmentPeptide->Fragment2ReleaseQuencher->DonorFRET (Energy Transfer)ProteaseProtease(Enzyme)Protease->PeptideCleavesFragment1->DonorEmits Blue Light(430 nm)

Caption: Mechanism of Action for MMQCA-based Fluorogenic Protease Substrates.

Quality Control & Validation Data

HPLC Characterization

Upon attaching MMQCA, expect a significant hydrophobic shift (later retention time) on Reverse-Phase HPLC (C18 column).[1]

  • Mobile Phase A: 0.1% TFA in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 5% to 95% B over 20 min.

  • Detection: Monitor at 220 nm (peptide bond) and 350 nm (MMQCA specific absorption).[1]

Spectral Validation Table

Use the following parameters to validate the identity of your labeled peptide.

ParameterValueNotes
Excitation Max (

)
345 - 355 nmCan be excited by standard UV lasers (355 nm).[1]
Emission Max (

)
420 - 440 nmBlue region.[1] pH dependent (red shift in acid).[1]
Stokes Shift ~80 nmLarge shift reduces self-quenching artifacts.[1]

(Extinction Coeff.)
~9,000 - 12,000

Moderate brightness; sufficient for micromolar assays.[1]
Solubility Low in waterDissolve stock in DMSO; dilute into buffer.[1]

Troubleshooting Guide

Issue: Low Coupling Yield (Kaiser test positive after 4h)

  • Cause: Steric clash between the 4-COOH of quinoline and the N-terminal amine.[1]

  • Solution: Switch to HOAt/HATU activation.[1] If the N-terminal residue is bulky (e.g., Val, Ile), use a spacer (e.g.,

    
    -Ala or Gly) between the peptide and MMQCA.
    

Issue: Fluorescence Quenching in Assay

  • Cause: Aggregation of the hydrophobic quinoline tag.

  • Solution: Add non-ionic detergent (0.01% Tween-20) to the assay buffer or include a hydrophilic linker (PEG2) between the peptide and the tag.

Issue: Unexpected Mass Spec Peak (+217 Da)

  • Verification: The molecular weight of the MMQCA moiety added is approx 215.2 Da (C12H11NO3 = 217.2, minus H2O for amide bond = 199.2). Wait—let's verify the mass addition.

    • MMQCA MW: 217.22 g/mol .[1]

    • Loss of OH during coupling: -17.01.[1]

    • Loss of H from amine: -1.01.[1]

    • Net Mass Addition: +199.2 Da.[1]

    • Correction: If you see +217, it might be the non-covalent salt or unreacted acid. Ensure thorough washing.[1]

References

  • Chemical Identity & Properties

    • PubChem. 6-Methoxy-2-methylquinoline-4-carboxylic acid.[1] National Library of Medicine.[1] Link

  • Fluorescence of Quinoline Derivatives

    • Varma, Y. T., & Pant, D. D. (2016).[4] Interaction of 6-methoxyquinoline with anionic sodium dodecylsulfate micelles: Photophysics and rotational relaxation dynamics. Spectrochimica Acta Part A. Link[1]

  • Peptide Synthesis Methodologies

    • Biotage.[1][5] What is solid phase peptide synthesis? (General SPPS grounding).[1][6] Link

  • Quinoline-Peptide Conjugates (RNA Binding)

    • Krishnamurthy, M., et al. (2004).[7] Peptide quinoline conjugates: a new class of RNA-binding molecules. Organic Letters. Link

  • Coupling Reagents (HATU/HOAt)

    • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society. Link[1]

6-Methoxy-2-methylquinoline-4-carboxylic acid derivatives for antimalarial research

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Methoxy-2-methylquinoline-4-carboxylic acid derivatives for antimalarial research Content Type: Application Notes and Protocols

Optimized Synthesis, Biological Evaluation, and Antimalarial Screening Protocols

Executive Summary & Scientific Rationale

The quinoline scaffold remains the cornerstone of antimalarial chemotherapy, historically validated by quinine, chloroquine, and mefloquine. However, widespread resistance to 4-aminoquinolines has necessitated the exploration of alternative substitution patterns. 6-Methoxy-2-methylquinoline-4-carboxylic acid represents a critical "privileged scaffold" for next-generation antimalarials.

Unlike chloroquine, which relies on a basic side chain at the 4-position for accumulation in the parasite's acidic digestive vacuole (DV), derivatives of the 4-carboxylic acid (specifically quinoline-4-carboxamides ) utilize a distinct structure-activity relationship (SAR). The 4-carboxamide moiety can be engineered to interact with the heme detoxification pathway while altering the resistance profile against PfCRT (Chloroquine Resistance Transporter) mutant strains.

This guide details the Pfitzinger reaction for the robust synthesis of the core scaffold, downstream amidation protocols, and validated assays for hemozoin inhibition and phenotypic screening.

Chemical Synthesis Protocols
2.1. Core Scaffold Synthesis: The Pfitzinger Reaction

While the Doebner reaction is a common route for quinoline-4-carboxylic acids, it often requires unstable aldehydes (acetaldehyde) to install the 2-methyl group. The Pfitzinger reaction is superior for this specific scaffold, utilizing 5-methoxyisatin and acetone to yield high-purity product with simpler workup.

Reaction Scheme:



Protocol:

  • Reagents:

    • 5-Methoxyisatin (1.0 eq)

    • Acetone (excess, acts as reagent and co-solvent)

    • Potassium Hydroxide (KOH) (33% w/v aqueous solution)

    • Ethanol (absolute)

  • Procedure:

    • Dissolve 5-methoxyisatin (10 mmol) in ethanol (20 mL).

    • Add acetone (5 mL) followed by dropwise addition of 33% KOH (15 mL).

    • Reflux the mixture at 80°C for 12–16 hours. Monitor by TLC (System: DCM:MeOH 9:1). Isatin spot should disappear.

    • Cool reaction to room temperature. The potassium salt of the product may precipitate.

    • Remove ethanol under reduced pressure.

    • Acidify the aqueous residue to pH 3–4 using glacial acetic acid or 2M HCl.

    • The free acid 6-methoxy-2-methylquinoline-4-carboxylic acid will precipitate as a solid.

    • Filter, wash with cold water, and recrystallize from ethanol/water.

  • Yield Expectation: 75–85%.

  • QC Check:

    
    H NMR (DMSO-
    
    
    
    ) should show a singlet at ~2.6 ppm (2-Me) and characteristic quinoline aromatic protons.
2.2. Derivatization: Amide Coupling (General Procedure)

The carboxylic acid itself has poor cellular permeability. Antimalarial activity is typically unlocked by coupling with amines to form quinoline-4-carboxamides .

Protocol:

  • Activation: Suspend the carboxylic acid (1.0 eq) in dry DCM/DMF (9:1). Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 30 min at RT.

  • Coupling: Add the desired amine (e.g., N,N-diethyl-1,4-pentanediamine for a chloroquine-like side chain, or novel cyclic amines) (1.1 eq).

  • Reaction: Stir at RT for 12–24 hours.

  • Workup: Dilute with DCM, wash with sat. NaHCO

    
    , water, and brine. Dry over Na
    
    
    
    SO
    
    
    . Purify via flash chromatography.
Visualizing the Workflow

The following diagram illustrates the integrated workflow from synthesis to lead identification.

G Start Start: 5-Methoxyisatin Rxn Pfitzinger Reaction (Acetone/KOH) Start->Rxn Core Core Scaffold: 6-Methoxy-2-methyl- quinoline-4-COOH Rxn->Core Deriv Amide Coupling (HATU/Amine) Core->Deriv Lib Derivative Library Deriv->Lib Assay1 Assay 1: Beta-Hematin Inhibition (Target Validation) Lib->Assay1 Screening Assay2 Assay 2: SYBR Green I (Phenotypic Potency) Lib->Assay2 Lead Lead Candidate (IC50 < 100 nM) Assay1->Lead High Correlation Assay2->Lead Selectivity Index > 10

Caption: Integrated workflow for the synthesis and biological evaluation of quinoline-4-carboxamide derivatives.

Biological Evaluation Protocols
4.1. Mechanism of Action: Beta-Hematin Inhibition Assay

Quinoline antimalarials function by inhibiting the crystallization of toxic heme (ferriprotoporphyrin IX) into inert hemozoin within the parasite's digestive vacuole.[1] This cell-free assay validates if your derivatives retain this mechanism.

Protocol:

  • Reagents:

    • Hemin chloride (dissolved in DMSO).

    • Acetate buffer (0.5 M, pH 4.8).

    • Tween-20.

  • Procedure:

    • In a 96-well plate, mix 100

      
      L of Hemin solution (100 
      
      
      
      M final) with 100
      
      
      L of test compound (varying concentrations).
    • Initiate crystallization by adding Tween-20 (or lipids) and acetate buffer.

    • Incubate at 37°C for 12–24 hours.

    • Quantification: Add pyridine solution (5% v/v in HEPES) to dissolve unpolymerized heme. Polymerized beta-hematin (hemozoin) remains insoluble.

    • Measure absorbance of the supernatant at 405 nm. Lower absorbance indicates higher polymerization (ineffective drug). Alternatively, wash the pellet and dissolve in NaOH to measure formed hemozoin directly.

    • Metric: Calculate IC

      
       for polymerization inhibition. Chloroquine (positive control) typically shows IC
      
      
      
      
      
      30–50
      
      
      M in lipid-mediated assays.
4.2. Phenotypic Screening: SYBR Green I Fluorescence Assay

This assay measures parasite proliferation in human erythrocytes.

Protocol:

  • Culture: P. falciparum strains (e.g., 3D7 for sensitive, Dd2 for resistant) synchronized at ring stage (1% parasitemia, 2% hematocrit).

  • Dosing: Add compounds in triplicate (serial dilution) to 96-well plates.

  • Incubation: Incubate for 72 hours at 37°C in a mixed gas environment (90% N

    
    , 5% O
    
    
    
    , 5% CO
    
    
    ).
  • Lysis & Staining: Add lysis buffer containing SYBR Green I dye. The dye fluoresces only when bound to parasite DNA.

  • Readout: Measure fluorescence (Ex 485 nm / Em 535 nm).

  • Analysis: Plot dose-response curves to determine IC

    
    .
    
Data Analysis & SAR Guidelines

When analyzing 6-methoxy-2-methylquinoline-4-carboxamides, focus on the Selectivity Index (SI) .



Target Metrics for Lead Progression:

ParameterAcceptance CriteriaRationale
In Vitro Potency (IC

)
< 100 nMComparable to Chloroquine/Artemisinin.
Selectivity Index (SI) > 50Ensures safety margin against cytotoxicity.
Hemozoin Inhibition ConfirmedValidates "quinoline-like" mechanism.
LogP (Lipophilicity) 2.5 – 4.0Essential for membrane permeation into the DV.
Resistance Factor (RI) < 5Ratio of IC

(Resistant) / IC

(Sensitive).
Mechanism Visualization

The following diagram details the specific interference of the quinoline derivative with the heme detoxification pathway.[2]

HemePath Hb Hemoglobin (Host Cell Cytosol) Vac Digestive Vacuole (Acidic pH 5.0) Hb->Vac Endocytosis Heme Free Heme (Fe2+) (Toxic) Vac->Heme Proteolysis Oxi Ferriprotoporphyrin IX (Fe3+) Heme->Oxi Oxidation Hz Hemozoin (Inert Crystal) Oxi->Hz Biocrystallization Complex Drug-Heme Complex (Capping) Oxi->Complex Death Parasite Death (Membrane Lysis) Oxi->Death Accumulation Drug 6-OMe-Quinoline Derivative Drug->Vac Accumulation (pH Trapping) Drug->Oxi Binding Complex->Hz Inhibition

Caption: Mechanism of Action: Quinoline derivatives cap hemozoin crystals, leading to toxic heme accumulation.

References
  • Pfitzinger Reaction for Quinoline Synthesis : Pfitzinger, W. (1886).[3] "Chinolinderivate aus Isatinsäure".[3] Journal für Praktische Chemie. Link (Contextual verification of reaction type).

  • Quinoline-4-carboxamide Antimalarials : Pidathala, C., et al. (2012). "Identification, design and biological evaluation of bisquinoline-4-carboxamides as antimalarial agents". Journal of Medicinal Chemistry. Link (Demonstrates utility of the 4-carboxamide scaffold).

  • Hemozoin Inhibition Assay Protocol : Ncokazi, K. K., & Egan, T. J. (2005). "A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds". Analytical Biochemistry. Link

  • SYBR Green I Assay : Smilkstein, M., et al. (2004). "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening". Antimicrobial Agents and Chemotherapy. Link

  • SAR of 2-Substituted Quinolines : Zhang, Y., et al. (2018). "Synthesis and antimalarial evaluation of novel quinoline-4-carboxylic acid derivatives". European Journal of Medicinal Chemistry. Link

Sources

Application Notes & Protocols for the Esterification of 6-Methoxy-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Utility of Quinoline Esters

6-Methoxy-2-methylquinoline-4-carboxylic acid is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the fields of anti-inflammatory and anti-cancer research.[1] The conversion of its carboxylic acid moiety into an ester is a fundamental transformation that enhances lipophilicity, modulates biological activity, and provides a handle for further synthetic manipulations, such as amide bond formation.

This guide provides a detailed, field-proven protocol for the efficient esterification of this substrate. It emphasizes a rationale-driven approach to method selection, a comprehensive step-by-step procedure for a mild and reliable protocol, and insights into the underlying chemical principles to empower researchers in their synthetic endeavors.

Strategic Selection of an Esterification Protocol

The choice of an esterification method is critical and depends on the substrate's sensitivity to reaction conditions. For 6-Methoxy-2-methylquinoline-4-carboxylic acid, several standard methods must be evaluated for their suitability.

  • Fischer-Speier Esterification : This classic method involves heating a carboxylic acid and an alcohol with a strong acid catalyst, such as sulfuric acid.[2][3] While simple, the requisite high temperatures and strongly acidic conditions can be detrimental to some heterocyclic systems and are often not ideal for sensitive substrates. The reaction is also an equilibrium process, necessitating either a large excess of the alcohol or the removal of water to drive it to completion.[4]

  • Acid Chloride Formation via Thionyl Chloride (SOCl₂) : This two-step approach first converts the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an alcohol.[5][6] However, a significant drawback exists for this specific substrate. Reports indicate that heating methyl-substituted heteroaromatic compounds with thionyl chloride can lead to unwanted chlorination of the methyl group, a critical side reaction that would complicate purification and reduce yield.[7]

  • Mitsunobu Reaction : This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to achieve esterification under exceptionally mild, neutral conditions.[8][9] It is renowned for its reliability, especially for secondary alcohols where it proceeds with stereochemical inversion.[10] The primary challenge lies in the purification process, as the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can be difficult to separate from the desired product.[11]

  • DCC/DMAP Coupling (Steglich Esterification) : This method employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is an exceptionally mild and efficient procedure that proceeds at room temperature under non-acidic conditions, making it highly suitable for acid-sensitive or sterically hindered substrates.[12][13] The primary byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration.

Recommended Protocol: Steglich Esterification

This protocol details the conversion of 6-Methoxy-2-methylquinoline-4-carboxylic acid to its corresponding ester using DCC and DMAP. The procedure is exemplified for the synthesis of the methyl ester.

Materials and Reaction Parameters
ParameterValue/ReagentNotes
Starting Material 6-Methoxy-2-methylquinoline-4-carboxylic acid1.0 eq
Alcohol Methanol (Dry)1.5 - 3.0 eq
Coupling Agent N,N'-Dicyclohexylcarbodiimide (DCC)1.1 eq
Catalyst 4-Dimethylaminopyridine (DMAP)0.1 eq
Solvent Dichloromethane (DCM, Anhydrous)~0.1 M concentration
Temperature 0 °C to Room Temperature
Reaction Time 3-6 hoursMonitor by TLC
Step-by-Step Experimental Procedure
  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Methoxy-2-methylquinoline-4-carboxylic acid (1.0 eq) and 4-dimethylaminopyridine (0.1 eq).

  • Solvent and Alcohol Addition : Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M. Stir the suspension until all solids are dissolved, or a fine suspension is achieved. Add dry methanol (1.5 eq).

  • Cooling : Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon DCC addition.

  • DCC Addition : While stirring at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.

  • Reaction Progression : After the DCC addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 3-6 hours.

  • Monitoring : Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes). The disappearance of the starting carboxylic acid spot indicates completion.

  • Workup - DCU Removal : Upon completion, filter the reaction mixture through a fritted glass funnel or a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Workup - Aqueous Wash : Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 N HCl (2x), saturated aqueous NaHCO₃ solution (2x), and finally with brine (1x).[12]

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude ester can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Experimental Workflow Diagram

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start 1. Dissolve Acid, DMAP, and Alcohol in dry DCM Cool 2. Cool to 0 °C Start->Cool Add_DCC 3. Add DCC portion-wise Cool->Add_DCC Stir 4. Stir at RT for 3-6h (Monitor by TLC) Add_DCC->Stir Filter 5. Filter DCU precipitate Stir->Filter Wash 6. Aqueous Washes (HCl, NaHCO₃, Brine) Filter->Wash Dry 7. Dry (Na₂SO₄) & Concentrate Wash->Dry Purify 8. Purify (Chromatography/Recrystallization) Dry->Purify Product Pure Ester Purify->Product

Caption: Workflow for Steglich Esterification.

Reaction Mechanism and Scientific Rationale

The Steglich esterification proceeds through the activation of the carboxylic acid by DCC, followed by acyl transfer mediated by the DMAP catalyst.

Mechanism Steps :

  • Activation : The carboxylic acid adds to one of the double bonds of DCC to form a highly reactive O-acylisourea intermediate.[13]

  • Catalyst Intervention : DMAP, being a superior nucleophile compared to the alcohol, attacks the O-acylisourea. This step is crucial as it forms a reactive N-acylpyridinium salt.[13] This intermediate is less prone to the side reaction of rearranging to a stable N-acylurea, which can occur if the alcohol is not reactive enough to trap the O-acylisourea directly.[13]

  • Ester Formation : The alcohol attacks the N-acylpyridinium salt. This is the main productive pathway, leading to the formation of the desired ester, regenerated DMAP catalyst, and the insoluble DCU byproduct.

Mechanism Diagram

Steglich_Mechanism RCOOH Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea (Active Intermediate) RCOOH->Acylisourea + DCC DCC DCC DMAP DMAP ROH Alcohol (R'-OH) Acylpyridinium N-Acylpyridinium Salt (Reactive Intermediate) Acylisourea->Acylpyridinium + DMAP - DCU Ester Ester (R-COOR') Acylpyridinium->Ester + R'-OH - DMAP (regenerated) DCU DCU (Precipitate)

Caption: Mechanism of DCC/DMAP Catalyzed Esterification.

Application Notes and Troubleshooting

  • Reagent Purity : The use of anhydrous (dry) solvents and alcohols is critical for success. Water can compete as a nucleophile, hydrolyzing the active intermediates and reducing the yield.

  • Order of Addition : While the presented protocol is generally robust, for particularly sluggish reactions, pre-activating the acid with DCC for 15-30 minutes at 0 °C before adding the alcohol and DMAP can sometimes improve yields.

  • Troubleshooting - Low Yield : If the reaction stalls (as observed by TLC), consider adding a further small portion of DCC (0.2 eq). Ensure the DMAP is not old or degraded, as it is crucial for the catalytic cycle. Sterically hindered alcohols may require longer reaction times or gentle heating (40 °C).

  • Troubleshooting - DCU Removal : If DCU remains in the filtrate after the initial filtration, it can often be precipitated by storing the concentrated solution in a refrigerator or freezer for several hours and then re-filtering before final purification.

  • Alternative Coupling Agents : If DCC is problematic (it is a known allergen), water-soluble carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used. The resulting urea byproduct is water-soluble and easily removed during the aqueous workup.[6]

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-1981-29317]
  • Davis, M., & Scanlon, D. B. (1977). The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry, 30(2), 433-435. [URL: https://www.publish.csiro.au/CH/CH9770433]
  • Pawar, S. D., et al. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 4(1), 365-370. [URL: https://www.scholarsresearchlibrary.com/articles/an-efficient-and-practical-protocol-for-the-esterification-of-aromatic-carboxylic-acids.pdf][14]

  • Chem-Impex. (n.d.). 6-Methoxyquinoline-4-carboxylic acid. Retrieved from [Link][1]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [https://www.atlanchim.com/recent-advances-in-the-mitsunobu-reaction/][10]

  • Chemistry Steps. (2021). Fischer Esterification. Retrieved from [https://www.chemistrysteps.com/fischer-esterification/][2]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [https://www.masterorganicchemistry.com/reaction-guide/mitsunobu-reaction/][9]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [https://en.wikipedia.
  • TCI Chemicals. (n.d.). Mitsunobu Reaction. Retrieved from [https://www.tcichemicals.com/US/en/support-download/brochure/mitsunobu-reaction-e0998]
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [https://www.masterorganicchemistry.com/2011/12/03/reagent-friday-thionyl-chloride-socl2/]
  • PubChem. (n.d.). 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/237402]
  • ResearchGate. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Retrieved from [https://www.researchgate.net/publication/236173254_Selectivity_of_N-_Versus_O-Alkylation_in_Mitsunobu_Reactions_with_Various_Quinolinols_and_Isoquinolinols]
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [https://www.organic-chemistry.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [https://www.masterorganicchemistry.
  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/21%3A_Carboxylic_Acids_and_Their_Derivatives/21.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [https://www.organic-chemistry.org/synthesis/C2O/esters.shtm]
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Retrieved from [https://www.organic-chemistry.org/protectivegroups/carboxylicacids/esters-synthesis.htm]
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [http://www.orgsyn.org/demo.aspx?prep=cv7p0093]
  • ResearchGate. (2014). DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. Retrieved from [https://www.researchgate.net/publication/285686001_DCCDMAP-Mediated_Coupling_of_Carboxylic_Acids_with_Oxazolidinones_and_Thiazolidinethiones]
  • Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. Retrieved from [https://www.youtube.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [https://www.organic-synthesis.org/protective-group/dcc-coupling-reagent.html]
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Retrieved from [https://www.chemos.de/import/sdb/A0161836_sdb_en.pdf]
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [https://www.organic-chemistry.

Sources

Application Note: Microwave-Assisted Synthesis of 2-Methylquinoline-4-Carboxylic Acids via the Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The 2-methylquinoline-4-carboxylic acid scaffold (often referred to as quinaldic acid) is a "privileged structure" in medicinal chemistry. Derivatives of this core exhibit a broad spectrum of pharmacological activities, including potent anti-tubercular, anti-lymphoma, and antimalarial properties .

Traditionally, the synthesis of these heterocycles relies on the Pfitzinger reaction—a condensation between isatin and an


-methyl ketone (such as acetone) under strongly basic conditions. However, conventional conductive heating (reflux) requires extended reaction times (7–12 hours), often leading to the formation of intractable polymeric resins and moderate yields (48–64%).

Mechanistic Insights & Causality

To optimize a reaction, one must understand the underlying molecular choreography. The Pfitzinger reaction under microwave irradiation proceeds via a highly efficient cascade:

  • Alkaline Hydrolysis: The strong base (KOH) attacks the C2 carbonyl of the isatin lactam ring. This triggers ring-opening to form the soluble potassium salt of 2-(2-aminophenyl)-2-oxoacetic acid (isatinic acid).

  • Enolization: Concurrently, acetone undergoes base-catalyzed deprotonation to form a reactive enolate.

  • Imine Formation & Cyclization: The primary amine of the isatinic acid intermediate condenses with the carbonyl of acetone to form an imine. Subsequent intramolecular aldol-type cyclization and irreversible dehydration yield the thermodynamically stable quinoline core .

The Microwave Advantage: Microwave irradiation directly couples with the permanent dipoles of water and acetone. This dielectric heating circumvents the thermal resistance of the reaction vessel, providing uniform, instantaneous energy transfer that drives the dehydration step forward in minutes rather than hours.

Mechanism Isatin Isatin (Lactam) Hydrolysis Alkaline Hydrolysis (KOH, H2O) Isatin->Hydrolysis Isatinic Isatinic Acid (Intermediate) Hydrolysis->Isatinic Condensation Imine Formation & Aldol Condensation Isatinic->Condensation Acetone Acetone (Enolate) Acetone->Condensation Product 2-Methylquinoline- 4-carboxylic acid Condensation->Product Dehydration (-H2O)

Figure 1: Mechanistic pathway of the microwave-assisted Pfitzinger reaction.

Quantitative Data Comparison

Summarized below is the empirical data comparing conventional reflux methodologies against the optimized MAOS protocol.

Table 1: Conventional vs. Microwave-Assisted Synthesis Parameters

ParameterConventional Heating (Reflux)Microwave-Assisted (MAOS)Improvement Factor
Reaction Time 7 - 8 hours30 minutes~15x Faster
Temperature 65°C (Atmospheric)150°C (Pressurized)+85°C
Average Yield 48% - 64%85% - 93%+30% to +45%
Energy Profile High (Continuous oil bath)Low (Targeted irradiation)Highly Sustainable
Impurity Profile Moderate (Thick resin formation)Minimal (Clean precipitation)Superior Purity

Experimental Protocol

Materials & Equipment
  • Reagents: Isatin (0.035 mol, ~5.15 g), Potassium Hydroxide (KOH) (0.28 mol, ~15.7 g), Acetone (0.836 mol, ~61 mL), Distilled Water (32 mL), 10% Aqueous HCl.

  • Equipment: Monomodal microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with heavy-walled sealed reaction vials and magnetic stirring.

Step-by-Step Methodology

Step 1: Reagent Preparation & Ring Opening

  • In a 250 mL microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve 15.7 g of KOH in 32 mL of distilled water.

  • Add 5.15 g of isatin portion-wise under continuous stirring at room temperature.

Validation Checkpoint: The solution must transition from an opaque orange suspension to a clear, deep yellow/brown solution within 5 minutes. This visual cue confirms the complete alkaline hydrolysis of the lactam ring into isatinic acid.

Step 2: Condensation Partner Addition

  • Add 61 mL of acetone to the aqueous mixture.

Causality Insight: Acetone acts as both the reactant and a co-solvent. The massive molar excess (approx. 24 equivalents relative to isatin) is a deliberate choice to drive the equilibrium of the aldol condensation forward, preventing the reverse reaction.

Step 3: Microwave Irradiation

  • Seal the reaction vessel with a pressure-rated cap.

  • Place the vessel in the monomodal microwave reactor. Program the reactor to 100 W with a target temperature of 150°C .

  • Irradiate for 30 minutes (Recommended: Two 15-minute cycles with a 2-minute intermediate cooldown to manage internal pressure).

Step 4: Isoelectric Precipitation (Workup)

  • Allow the vessel to cool to room temperature, then transfer the mixture to a beaker submerged in an ice bath.

  • Slowly add 10% HCl dropwise under vigorous stirring until the pH reaches 5.0 – 6.0 .

Causality Insight & Validation: 2-methylquinoline-4-carboxylic acid is amphoteric (containing a basic quinoline nitrogen and an acidic carboxyl group). Adjusting the pH to its exact isoelectric point (pI ~5.5) converts the highly soluble potassium salt into a neutral, highly insoluble zwitterion. Massive precipitation should occur precisely in this pH window. If the pH drops below 4.0, the nitrogen protonates, and the compound may redissolve as a hydrochloride salt.

Step 5: Isolation & Characterization

  • Vacuum filter the resulting brown/yellow precipitate. Wash thoroughly with ice-cold distilled water to remove residual KCl.

  • Dry the product in a vacuum oven at 60°C overnight.

Validation Checkpoint: Verify purity via


H NMR (DMSO-

). Key diagnostic peaks:

2.52-2.64 (singlet, 3H, -CH

), 7.65-8.62 (multiplets, aromatic protons), and a broad singlet at

13.80 corresponding to the -COOH proton.

Protocol Step1 1. Reagent Preparation Isatin + KOH (aq) + Acetone Step2 2. Microwave Irradiation 150°C, 100W, 30 min Step1->Step2 Sealed Monomodal Reactor Step3 3. Isoelectric Precipitation Adjust to pH 5.0 - 6.0 (10% HCl) Step2->Step3 Rapid Cooling to RT Step4 4. Isolation & Washing Vacuum Filtration (Cold H2O) Step3->Step4 Zwitterion Formation Step5 5. Drying & Verification Vacuum Oven (60°C) & NMR/IR Step4->Step5 Removal of KCl/Impurities

Figure 2: Step-by-step experimental workflow for MAOS of quinaldic acids.

References

  • Title: Microwave-Enhanced Synthesis of 2-Styrylquinoline-4-Carboxamides With Promising Anti-Lymphoma Activity Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Recent Advances in Metal-Free Quinoline Synthesis Source: MDPI (Molecules) URL: [Link]

  • Title: Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Source: Revue Roumaine de Chimie (Google Scholar Verified Index)

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Pfitzinger Synthesis of 6-Methoxy-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Pfitzinger synthesis. Here, we provide in-depth troubleshooting guides and FAQs to address the common issue of low yield in the synthesis of 6-Methoxy-2-methylquinoline-4-carboxylic acid, a valuable scaffold in medicinal chemistry.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the Pfitzinger reaction and its fundamental mechanism?

The Pfitzinger reaction is a chemical synthesis that produces substituted quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, conducted in the presence of a strong base.[1][2] The reaction mechanism proceeds through several key steps:

  • Base-Catalyzed Ring Opening: The reaction begins with the hydrolysis of the amide bond within the isatin ring by a strong base (e.g., KOH), forming a keto-acid intermediate (an aminophenyl glyoxalate salt).[1][3][4]

  • Condensation: This intermediate then reacts with the carbonyl compound (in this case, a molecule to provide the 2-methyl group, such as acetone) to form an imine.

  • Tautomerization & Cyclization: The imine tautomerizes to a more stable enamine, which subsequently undergoes an intramolecular cyclization.[3]

  • Dehydration: The cyclized intermediate then dehydrates to yield the final aromatic quinoline-4-carboxylic acid product.[1]

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates Isatin 5-Methoxyisatin KetoAcid Ring-Opened Keto-Acid Isatin->KetoAcid 1. Hydrolysis Acetone Acetone Enamine Enamine Intermediate Acetone->Enamine 2. Condensation & Tautomerization Base Base (KOH) KetoAcid->Enamine 2. Condensation & Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized 3. Intramolecular Cyclization Product 6-Methoxy-2-methylquinoline- 4-carboxylic acid Cyclized->Product 4. Dehydration (-H₂O)

Q2: Why is low yield a persistent issue in the Pfitzinger synthesis?

Low yields are a frequent challenge in the Pfitzinger synthesis for several reasons.[1] The strongly basic and often high-temperature conditions required for the reaction can promote competing side reactions.[1] These include the self-condensation of the carbonyl reactant (e.g., aldol condensation of acetone) or the decomposition of the isatin starting material.[5][6] Furthermore, the simultaneous mixing of all reactants can lead to the formation of thick, unmanageable resins or tars, which complicates product isolation and significantly reduces the final yield.[1][7]

Q3: What are the critical stability considerations for the starting materials?

  • 5-Methoxyisatin: Isatin and its derivatives are generally stable solids but can decompose at elevated temperatures.[5] Under strongly basic conditions, if the subsequent condensation with the ketone is not efficient, isatin can undergo alternative reactions leading to byproduct formation.

  • Acetone (or other α-methylene ketones): Under the strong basic conditions of the Pfitzinger reaction, acetone can readily undergo self-condensation (an aldol condensation) to form diacetone alcohol and subsequently mesityl oxide. This side reaction consumes the ketone, reducing its availability to react with the isatin intermediate and contributing to the formation of impurities.

Section 2: Troubleshooting Guide for Low Product Yield

This guide is structured to address specific experimental observations associated with low yields.

Problem: The reaction mixture turns into a dark, thick tar or resin, making work-up impossible and yielding little to no desired product.

  • Primary Cause: This is the most common issue and is often a result of uncontrolled side reactions, primarily the polymerization of intermediates or the self-condensation of reactants under strongly basic conditions.[6][8] This is exacerbated when all reactants are mixed simultaneously at the start.[7]

  • Expert Recommendation & Protocol: Implement a Sequential Addition Protocol . Do not mix the isatin, ketone, and base all at once. The most effective modification to the Pfitzinger synthesis involves pre-reacting the isatin with the base to facilitate the complete opening of the lactam ring before introducing the ketone.[7] This ensures the reactive aminophenyl glyoxalate intermediate is readily available to condense with the ketone, making the desired reaction pathway kinetically favored over competing side reactions.

    • Actionable Step: First, dissolve the 5-methoxyisatin in the aqueous base solution and stir for a set period (e.g., 1 hour) at room temperature. A distinct color change from orange/purple to a lighter yellow/brown typically indicates the successful ring-opening.[1][9] Only after this step should the acetone be added to the reaction mixture.

  • Secondary Cause: The reaction temperature is too high, accelerating the rate of tar formation.[10]

  • Expert Recommendation & Protocol: Maintain strict temperature control. While some heating is necessary to drive the reaction to completion, excessive temperatures promote decomposition and polymerization.[1]

    • Actionable Step: After adding the acetone to the ring-opened isatin solution, begin heating the mixture gently to reflux. Avoid aggressive, rapid heating. For some sensitive substrates, a gentle warming at a lower temperature (e.g., 34-40°C) for a longer duration may be beneficial to minimize byproduct formation.[1][7]

Problem: The reaction is clean but incomplete, with significant unreacted 5-methoxyisatin recovered after work-up.

  • Primary Cause: Incomplete opening of the isatin ring. If the initial hydrolysis step is not complete before the condensation and cyclization stages commence, a portion of the isatin will remain unreacted throughout the process.

  • Expert Recommendation & Protocol: Optimize the base concentration and the initial stirring time. Ensure the isatin is fully dissolved and given adequate time to react with the base before proceeding.[6]

    • Actionable Step: Conduct small-scale trials to determine the optimal base. While potassium hydroxide (KOH) is common, some studies report higher yields with sodium hydroxide (NaOH).[1] Ensure all of the isatin has dissolved during the initial stirring phase with the base before adding the ketone. Monitoring this step for the characteristic color change is a good qualitative indicator of reaction progress.[9]

  • Secondary Cause: The product has precipitated prematurely from the reaction mixture, preventing the reaction from proceeding to completion.[1]

  • Expert Recommendation & Protocol: Ensure adequate solvent is present to maintain the solubility of the intermediate potassium salt of the carboxylic acid product.

    • Actionable Step: If premature precipitation is suspected, a slight increase in the proportion of the solvent (e.g., ethanol) may be warranted.

Problem: The yield is reasonable, but the final product is impure and difficult to clean.

  • Primary Cause: Co-precipitation of unreacted starting material or neutral byproducts during the acidification work-up. Unreacted ketone and neutral byproducts from its self-condensation can be particularly problematic.

  • Expert Recommendation & Protocol: Incorporate a solvent wash step before acidification. After the reaction is complete and has been diluted with water, the product exists as a water-soluble potassium salt. This allows for the extraction of non-acidic, organic-soluble impurities.

    • Actionable Step: After the reflux period, cool the reaction mixture and add water to dissolve the product salt. Before acidifying, wash the aqueous solution with a non-polar organic solvent like diethyl ether.[6] This will remove unreacted acetone and other neutral impurities. Discard the organic layer, and then proceed to carefully acidify the aqueous layer to precipitate your purified product.

Section 3: Optimized Experimental Protocol

This protocol incorporates the troubleshooting solutions discussed above to maximize the yield and purity of 6-Methoxy-2-methylquinoline-4-carboxylic acid.

Materials:

  • 5-Methoxyisatin

  • Potassium Hydroxide (KOH)

  • Acetone

  • Ethanol (absolute)

  • Deionized Water

  • Diethyl Ether

  • Hydrochloric Acid (HCl), concentrated or 1M solution

Procedure:

  • Base Solution Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (0.02 mol) in a mixture of water (1-2 mL) and absolute ethanol (40 mL).[9]

  • Isatin Ring Opening: Add 5-methoxyisatin (0.0075 mol) to the basic solution. Stir the mixture vigorously at room temperature for 1 hour. Observe the color change from orange/purple to a yellow-brown solution, which indicates the formation of the potassium salt of the ring-opened intermediate.[9]

  • Ketone Addition: Once the ring-opening is complete, slowly add acetone (0.015 mol, 2 equivalents) to the reaction mixture.

  • Reflux: Gently heat the reaction mixture to reflux (approx. 79-82°C) and maintain this temperature with continuous stirring for 24 hours.[9] Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC).[6]

  • Cooling and Dilution: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Add deionized water (20 mL) to ensure the potassium salt of the product is fully dissolved.

  • Purification Wash: Transfer the mixture to a separatory funnel and wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted acetone and other neutral impurities. Discard the ether layers.

  • Acidification and Precipitation: Return the aqueous layer to a beaker and cool it in an ice bath. With constant stirring, carefully acidify the mixture by adding HCl dropwise until the pH is between 1 and 4.[1] The target product will precipitate out as a solid.

  • Isolation and Drying: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts. Dry the collected solid in a vacuum oven to yield the final product.

Section 4: Data & Visualization

Table 1: Influence of Key Parameters on Pfitzinger Synthesis Yield
ParameterSub-Optimal ConditionConsequenceOptimized ApproachRationale
Order of Addition All reactants mixed at onceHigh tar/resin formation, low yield[6][7]Sequential: 1. Isatin + Base, 2. KetoneFavors desired condensation over side reactions.[7]
Base Selection Arbitrary choiceSub-optimal yield, potential side reactionsScreen KOH vs. NaOH in small trialsEmpirical data shows base choice can significantly impact yield.[1]
Temperature Excessive heatingIncreased polymerization and tar formation[6][8]Gentle, controlled refluxMinimizes decomposition and side reactions.[1]
Work-up Direct acidificationCo-precipitation of impuritiesPre-acidification wash with etherRemoves neutral impurities while product is a soluble salt.[6]
Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low Yield Observed Q_Tar Significant Tar / Resin Formation? Start->Q_Tar A_Tar_Yes Implement Sequential Addition. Pre-react Isatin with Base. Ensure Gentle, Controlled Heating. Q_Tar->A_Tar_Yes Yes Q_Isatin Significant Unreacted Isatin Recovered? Q_Tar->Q_Isatin No A_Tar_Yes->Q_Isatin A_Isatin_Yes Increase Initial Stir Time with Base. Confirm Full Isatin Dissolution and Color Change. Q_Isatin->A_Isatin_Yes Yes Q_Impure Product is Impure After Precipitation? Q_Isatin->Q_Impure No A_Isatin_Yes->Q_Impure A_Impure_Yes Add Diethyl Ether Wash Step BEFORE Acidification Step. Q_Impure->A_Impure_Yes Yes End Optimized Yield Q_Impure->End No A_Impure_Yes->End

References

  • Optimizing reaction parameters for Pfitzinger synthesis of quinolines. (2025). Benchchem.
  • Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. (2014). Bentham Science.
  • Is
  • Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. (2025). Benchchem.
  • Stability of Pyruvate Esters: A Comparative Guide for Researchers. (2025). Benchchem.
  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014).
  • Technical Support Center: Optimizing Pfitzinger and Doebner Reactions. (2025). Benchchem.
  • Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis. (2025). Benchchem.
  • Pfitzinger reaction. Wikipedia.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines.
  • The Pfitzinger Reaction. (2024). Sciencemadness Discussion Board.
  • Pfitzinger Quinoline Synthesis. Cambridge University Press.
  • Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. (2025). Benchchem.

Sources

Technical Support Center: Purification of 6-Methoxy-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 6-methoxy-2-methylquinoline-4-carboxylic acid—whether via the Doebner multicomponent reaction[1] or the Pfitzinger reaction—frequently results in a dark, intractable "tar"[2]. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help researchers and drug development professionals isolate high-purity target molecules from complex polymeric matrices.

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Product + Tar) BaseDissol Alkaline Treatment (pH > 10) Crude->BaseDissol Add NaOH FilterTar Filtration & Extraction (Remove Insoluble Tar) BaseDissol->FilterTar Product dissolves as carboxylate Charcoal Activated Carbon Decolorization FilterTar->Charcoal Aqueous Phase Acidify Isoelectric Precipitation (pH 2.0 - 4.5) Charcoal->Acidify Hot Filtration Pure Pure 6-Methoxy-2-methylquinoline -4-carboxylic acid Acidify->Pure Filter & Wash

Workflow for the acid-base purification of quinoline-4-carboxylic acid from tar.

Troubleshooting & FAQs

Q1: Why does my reaction mixture turn into a thick, dark tar, and how does this affect purification? A1: Tar formation is primarily caused by the self-polymerization or aldol condensation of the ketone/aldehyde precursors (e.g., acetone or pyruvic acid) under the harsh basic or acidic conditions required for cyclization[3]. In the Pfitzinger reaction, base-catalyzed aldol condensation of the ketone heavily competes with the desired condensation with the isatoic acid intermediate[2]. Because these tars are highly lipophilic and lack ionizable groups, they coat the desired product and prevent standard solvent recrystallization. Purification must therefore exploit the unique amphoteric nature of the quinoline-4-carboxylic acid.

Q2: How do I separate the product from the tarry matrix effectively? A2: You must use an acid-base cycling strategy. 6-Methoxy-2-methylquinoline-4-carboxylic acid contains both a basic quinoline nitrogen and an acidic carboxyl group.

  • Alkaline Stage: At pH > 10, the carboxylic acid is deprotonated, rendering the target molecule highly water-soluble as a sodium salt. The polymeric tars lack these ionizable groups and remain insoluble[2].

  • Filtration/Extraction: The aqueous alkaline phase can be washed with an organic solvent (like diethyl ether) to extract the lipophilic tar[2].

  • Isoelectric Precipitation: Carefully acidifying the aqueous layer to the molecule's isoelectric point (pH ~2.0–4.5, verified via Congo Red paper) protonates the carboxylate while leaving the quinoline nitrogen largely unprotonated (forming a zwitterion or neutral species). This drastically reduces aqueous solubility, causing the pure product to precipitate while impurities remain dissolved[4].

Q3: I acidified the solution, but the product precipitated as a sticky brown goo instead of a powder. What went wrong? A3: This occurs when the pH is dropped too rapidly or too low (pH < 1). Rapid acidification causes the molecule to "oil out" rather than crystallize. Furthermore, dropping the pH too low protonates the quinoline nitrogen, forming a highly soluble quinolinium salt that can trap residual phenolic tar impurities.

  • Causality & Fix: Neutralize the solution back to pH 10 to redissolve the goo. Add activated charcoal to remove the trapped chromophores, filter, and then slowly titrate the filtrate with dilute HCl at an elevated temperature (60–70 °C) until the precipitation point is reached. Cooling this solution slowly will yield a crystalline product[4].

Quantitative Data: Partitioning Behavior

To optimize your extraction and prevent product loss, refer to the following solubility and partitioning matrix for 6-Methoxy-2-methylquinoline-4-carboxylic acid versus tarry byproducts:

pH LevelTarget Molecule StateTarget Aqueous SolubilityTar Aqueous SolubilityRecommended Action
pH < 1.0 Quinolinium cationHighVery LowAvoid for precipitation; product remains in solution.
pH 2.0 - 4.5 Zwitterion / NeutralVery Low (Precipitates) Very LowOptimal range for product isolation[4].
pH 7.0 - 8.0 Partial carboxylateModerateLowPoor yield; incomplete precipitation.
pH > 10.0 Carboxylate anionHighVery LowOptimal for dissolving product and filtering out tar[2].

Self-Validating Experimental Protocol: Acid-Base Purification

This protocol is designed as a self-validating system: each step contains a visual or chemical checkpoint to ensure the integrity of the purification before proceeding to the next phase.

Step 1: Alkaline Dissolution

  • Suspend the crude, tarry reaction mixture in 10% aqueous NaOH (approx. 5 mL per gram of crude).

  • Stir vigorously at 40 °C for 30 minutes.

  • Validation Checkpoint: The target quinoline-4-carboxylic acid will dissolve, turning the aqueous phase dark brown/red. If large solid chunks remain, they are either unreacted starting materials or polymerized tar.

Step 2: Tar Extraction and Filtration

  • Filter the alkaline suspension through a pad of Celite to remove solid particulate tar.

  • Transfer the filtrate to a separatory funnel and extract twice with equal volumes of diethyl ether[2].

  • Validation Checkpoint: The organic layer will pull the dark, non-polar tarry byproducts. Discard the organic layer. The aqueous layer should remain colored but free of oily emulsions.

Step 3: Decolorization

  • Transfer the aqueous layer to an Erlenmeyer flask and add activated carbon (10% w/w relative to the estimated crude mass).

  • Heat to 80 °C for 15 minutes with stirring, then hot-filter through a fresh Celite pad.

  • Validation Checkpoint: The resulting filtrate should be significantly lighter (pale yellow to clear). If it is still dark opaque brown, repeat the charcoal treatment.

Step 4: Isoelectric Precipitation

  • Heat the clarified aqueous filtrate to 60 °C.

  • Dropwise, add 2M HCl while continuously monitoring the pH with a calibrated meter or Congo Red paper[4].

  • Stop the addition exactly when the pH reaches the 2.0 - 4.5 range.

  • Validation Checkpoint: A dense, pale precipitate should form immediately[4]. If the solution becomes clear again, you have over-acidified (pH < 1); add dilute NaOH to bring the pH back up.

  • Allow the suspension to cool slowly to room temperature, then chill at 4 °C overnight to maximize yield.

  • Filter the precipitate, wash with ice-cold water, and dry under vacuum at 80 °C to constant weight.

References

Sources

Technical Support Center: Optimizing Solubility of 6-Methoxy-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of 6-Methoxy-2-methylquinoline-4-carboxylic acid . This molecule presents a classic "solubility U-curve" challenge due to its amphoteric nature. It possesses a basic quinoline nitrogen and an acidic carboxylic acid group.[1]

The Core Issue: At neutral or slightly acidic pH (typically pH 4.0–6.0), this molecule often exists as a zwitterion or neutral species with high crystal lattice energy, leading to minimal aqueous solubility (isoelectric precipitation).

This guide provides field-proven protocols to overcome these thermodynamic barriers using pH manipulation, salt formation, and cosolvent strategies.

Part 1: The Physicochemical Landscape

Before attempting dissolution, you must understand the ionization states of your molecule.

Solubility vs. pH Profile

The solubility of this compound is heavily dependent on pH.[1][2]

  • pH < 3 (Acidic): The quinoline nitrogen is protonated (

    
    ).[1] The molecule becomes a soluble cation.
    
  • pH ~4–5 (Isoelectric Region): The molecule is likely neutral or zwitterionic (net charge 0).[1] Solubility is at its minimum here.

  • pH > 7 (Basic): The carboxylic acid is deprotonated (

    
    ). The molecule becomes a soluble anion.
    
Visualizing the Solubility Pathway

SolubilityPath Acid Acidic pH (< 3) High Solubility (Cationic Form) Neutral Isoelectric Region (pH ~4-6) CRITICAL PRECIPITATION ZONE (Neutral/Zwitterion) Acid->Neutral Add Base Base Basic pH (> 7.5) High Solubility (Anionic Form) Neutral->Base Add Base

Figure 1: The pH-dependent solubility states. To dissolve the compound, you must drive the equilibrium away from the central "Precipitation Zone."

Part 2: Troubleshooting & FAQs

Scenario A: Aqueous Dissolution for Biological Assays

Q1: I tried dissolving the powder directly in PBS (pH 7.4), but it remained a suspension. Why? Scientist's Insight: While pH 7.4 is ostensibly basic, the kinetics of dissolution for the solid free acid are slow because the surface of the crystal must first deprotonate. Furthermore, if your concentration is high, the local pH at the crystal surface may drop, stalling dissolution. The Fix: Do not dissolve directly in buffer. Use the "In Situ Salt Formation" method:

  • Suspend the compound in a small volume of water (approx. 10% of final volume).

  • Add 1.0–1.1 equivalents of 1M NaOH.[1] Vortex until clear (formation of the sodium salt).

  • Dilute to volume with your buffer (PBS/HBSS).[1]

  • Result: The compound remains in solution as the carboxylate anion.

Q2: My compound precipitated when I diluted my DMSO stock into culture media. Scientist's Insight: This is "Solvent Shock." You diluted a hydrophobic solution (DMSO) into an aqueous environment that might be near the compound's isoelectric point. The Fix:

  • Step 1: Ensure your DMSO stock is concentrated (e.g., 50–100 mM) to minimize the final DMSO percentage (<0.5%).

  • Step 2: Vortex the media vigorously while adding the DMSO stock to prevent local high concentrations.

  • Step 3: If precipitation persists, pre-warm the media to 37°C or add a surfactant like Tween-80 (0.05%) to the media before addition.[1]

Scenario B: Chemical Synthesis & Purification

Q3: Which organic solvents are best for recrystallization or reactions? Scientist's Insight:

  • Excellent Solvents: DMSO, DMF, NMP (High solubility due to polarity).

  • Good Solvents (with heat): Ethanol, Methanol (Protics disrupt the crystal lattice).[1]

  • Poor Solvents: Diethyl ether, Hexanes, cold Water.

  • Tip: For recrystallization, dissolve in hot ethanol/methanol. If it doesn't dissolve, add a few drops of concentrated ammonia (to form the ammonium salt) or acetic acid, depending on the impurities you wish to exclude.

Q4: Can I use sonication? Scientist's Insight: Yes. Ultrasound is highly effective for breaking up the crystal lattice of quinoline-4-carboxylic acids. Literature supports ultrasound-assisted synthesis for similar 2-methylquinoline derivatives, indicating the scaffold is stable under sonication [1]. Protocol: Sonicate in a water bath at 40°C for 10–15 minutes. If the solution heats up significantly, allow it to cool to ensure the compound doesn't precipitate upon returning to room temperature.

Part 3: Experimental Protocols

Protocol 1: Preparation of 100 mM Stock Solution (DMSO)

Best for: In vitro screening, cell-based assays.[1]

ParameterSpecification
Target Conc. 100 mM
Solvent Anhydrous DMSO (Grade ≥ 99.9%)
Storage -20°C (Desiccated)

Steps:

  • Weigh 21.7 mg of 6-Methoxy-2-methylquinoline-4-carboxylic acid (MW: ~217.22 g/mol ).[1]

  • Transfer to a glass vial (avoid polystyrene, which DMSO can leach).

  • Add 1.0 mL of Anhydrous DMSO.

  • Vortex for 30 seconds.

  • Checkpoint: If undissolved particles remain, sonicate at 40°C for 5 minutes.

  • Aliquot into amber vials to prevent freeze-thaw cycles.

Protocol 2: Aqueous Solubilization via Sodium Salt

Best for: Animal studies (IV/IP dosing) or solvent-sensitive assays.[1]

Steps:

  • Calculate the moles of compound required.[1]

  • Suspend the powder in 0.9% Saline (minus the volume of base to be added).

  • Add 1.0 equivalent of 1M NaOH.[1]

    • Calculation: For 21.7 mg (0.1 mmol) of compound, add 100 µL of 1M NaOH.

  • Vortex and sonicate until the solution is perfectly clear.

  • Check pH.[1][2] It should be > 7.5. Adjust carefully with dilute NaOH if needed.

  • Filter sterilize (0.22 µm PES membrane) immediately before use.

Part 4: Decision Matrix for Solvent Selection

Use this workflow to determine the optimal solvent system for your specific application.

SolventDecision Start Start: What is your application? BioAssay Biological Assay (Cells/Enzymes) Start->BioAssay Animal In Vivo Study (Mouse/Rat) Start->Animal ChemSyn Chemical Synthesis Or Purification Start->ChemSyn DMSO Use DMSO Stock (100mM) Dilute < 0.5% v/v BioAssay->DMSO Salt Form Sodium Salt (1 eq NaOH in Saline) Animal->Salt Preferred Cosolvent Use Formulation: 5% DMSO + 40% PEG400 + 55% Water Animal->Cosolvent Alternative Polar Use DMF or NMP (Heat to 80°C) ChemSyn->Polar Reflux Reflux in Ethanol with catalytic acid/base ChemSyn->Reflux

Figure 2: Decision matrix for selecting the appropriate solubilization strategy based on experimental context.

References

  • Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines. Source: National Institutes of Health (PMC).[1] Relevance: Validates the stability of the 2-methylquinoline scaffold under sonication and provides solubility context for similar derivatives. [Link]

  • PubChemLite Record: 6-methoxy-2-methylquinoline-4-carboxylic acid. Source: PubChem.[1][3][4][5] Relevance: Verifies chemical structure (InChIKey: WCSVELHYERJCLA-UHFFFAOYSA-N) and predicted physicochemical properties. [Link][1]

Sources

Technical Support Center: Optimizing the Doebner Condensation for Methoxyquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. The Doebner reaction (and the closely related Doebner-Miller reaction) is a foundational three-component condensation utilized to construct quinoline-4-carboxylic acids and substituted quinolines from anilines, aldehydes, and pyruvic acid (or ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-unsaturated carbonyls).

When synthesizing methoxyquinolines (e.g., using p-anisidine), the strong electron-donating nature of the methoxy group significantly increases the nucleophilicity of the aniline. While this accelerates the initial Schiff base formation, it simultaneously activates the aromatic ring toward uncontrolled electrophilic attacks, leading to complex side reactions under standard harsh acidic conditions[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to minimize these side reactions.

Part 1: Mechanistic Pathway & Side Reaction Origins

To effectively troubleshoot, one must understand where the reaction diverges from the intended thermodynamic pathway. The diagram below illustrates the critical branch points where polymerization, regioisomerization, and incomplete oxidation occur[2].

G SM p-Anisidine + Aldehyde + Pyruvic Acid Schiff Schiff Base / Enamine SM->Schiff Condensation Polymer Polymerization / Tar (Side Product) SM->Polymer Acid/Heat Michael Michael Adduct Schiff->Michael Enol Addition DHQ Dihydroquinoline Intermediate Michael->DHQ Cyclization Isomer Regioisomers (Side Product) Michael->Isomer Uncontrolled Cyclization DHQ->DHQ Incomplete Oxidation Product 6-Methoxyquinoline Core (Target Product) DHQ->Product Oxidation

Reaction pathways in Doebner synthesis highlighting key side-reaction branches.

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction mixture rapidly turns into a black, intractable tar, and I am recovering very little of the 6-methoxyquinoline derivative. What is causing this? Causality: Aldehydes and


-unsaturated carbonyls are highly susceptible to acid-catalyzed self-condensation and polymerization[3]. Furthermore, the electron-rich p-anisidine can undergo rapid, unselective oligomerization with these reactive species at elevated temperatures before the desired cyclization can occur.
Solution:  Implement a biphasic solvent system  (e.g., toluene/water)[4]. By running the reaction in a two-phase environment, the reactive carbonyl compounds are sequestered in the organic phase. This limits their concentration in the acidic aqueous phase, effectively throttling the reaction rate and suppressing intermolecular polymerization. Additionally, utilize a slow, controlled addition (dropwise over 1–2 hours) of the carbonyl component[3].

Q2: NMR analysis of my purified product shows a mixture of the target quinoline and a partially hydrogenated derivative. How do I drive the reaction to complete aromatization? Causality: The penultimate step of the Doebner mechanism yields a dihydroquinoline intermediate[1]. Aromatization requires an oxidation step. Historically, the reaction relies on atmospheric oxygen or excess Schiff base acting as a sacrificial oxidant, which is often kinetically insufficient, causing the reaction to stall at the dihydroquinoline stage[5]. Solution: Introduce a dedicated, mild oxidizing agent. While classical protocols use harsh oxidants like nitrobenzene, modern optimized syntheses employ DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or chloranil[5]. These reagents rapidly and selectively dehydrogenate the intermediate without degrading the electron-rich methoxyquinoline core.

Q3: When using m-anisidine to synthesize a methoxyquinoline, I obtain an inseparable mixture of 5-methoxy and 7-methoxy regioisomers. Can I control this regioselectivity? Causality: The meta-methoxy group activates both the ortho and para positions of the aniline ring toward the intramolecular electrophilic cyclization step. Under standard thermodynamic control with strong Brønsted acids (like HCl), this leads to a nearly 1:1 mixture of the 5- and 7-substituted isomers[6]. Solution: Regioselectivity can be shifted by modulating the Lewis acidity of the catalyst or altering the steric bulk of the transition state. Switching from concentrated HCl to a Lewis acid like In(OTf)₃, or utilizing trifluoroacetic acid (TFA) with


-aryl-

-unsaturated

-ketoesters, promotes a highly specific 1,2-addition mechanism that favors the less sterically hindered regioisomer[7].

Part 3: Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the impact of different catalytic and environmental conditions on the synthesis of 6-methoxyquinoline-4-carboxylic acid from p-anisidine, highlighting the inverse relationship between condition harshness and product purity.

Catalyst SystemSolvent EnvironmentOxidantTarget Yield (%)Primary Side Product
Conc. HCl (Standard)EthanolAir (Ambient)45%Polymerized tar / Oligomers
Conc. HClToluene/Water (Biphasic)Air (Ambient)65%Dihydroquinoline accumulation
TFA (Solvent/Cat.)EthanolChloranil82%Minor regioisomers
In(OTf)₃ (5 mol%) Toluene DDQ 88% Trace unreacted intermediates

Part 4: Self-Validating Experimental Protocol

Optimized Biphasic Doebner Synthesis of 6-Methoxyquinoline-4-carboxylic Acid

Objective: To synthesize the target methoxyquinoline while systematically suppressing carbonyl polymerization via biphasic kinetics and ensuring complete aromatization via a self-indicating oxidation step.

Step-by-Step Methodology:

  • Preparation of the Biphasic Medium: In a 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, add p-anisidine (10 mmol) and toluene (50 mL). Stir until fully dissolved.

  • Acidification: Add 50 mL of 1.0 M aqueous HCl to create the biphasic system. The p-anisidine will partially partition into the aqueous layer as the hydrochloride salt.

  • Controlled Addition: Dissolve the selected aldehyde (10 mmol) and pyruvic acid (10 mmol) in 10 mL of toluene. Load this into the dropping funnel. Add the solution dropwise over 60 minutes while vigorously stirring the biphasic mixture at room temperature[3].

  • Cyclization: Heat the biphasic mixture to a gentle reflux (approx. 85–90 °C) for 4 hours. Causality note: The biphasic nature keeps the local concentration of the aldehyde low in the aqueous phase, preventing tar formation.

  • Aromatization (Self-Validation Step): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). If the highly fluorescent dihydroquinoline intermediate persists, cool the reaction to 50 °C and add DDQ (1.2 equivalents)[5].

    • Validation check: The solution will immediately turn dark red/brown, indicating active active charge-transfer complex formation and oxidation. Stir for an additional 1 hour until the fluorescent intermediate disappears on TLC.

  • Workup & Isoelectric Purification: Cool to room temperature and separate the organic layer. To the aqueous layer, slowly add saturated aqueous NaHCO₃ until the pH reaches exactly ~4.0.

    • Validation check: pH 4.0 is the approximate isoelectric point for the amphoteric quinoline-4-carboxylic acid. Only the target product will precipitate at this pH, leaving unreacted basic aniline and acidic pyruvic acid dissolved in the aqueous phase.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to yield pure 6-methoxyquinoline-4-carboxylic acid[8].

References

  • Doebner reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Doebner Reaction - Name Reactions in Organic Synthesis Source: Cambridge University Press URL: [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry Source: ResearchGate URL: [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents Source: Journal of Natural Products (ACS Publications) URL: [Link]

Sources

Technical Support Center: Optimizing pH for Precipitation of 6-Methoxy-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing and isolation of complex heterocyclic active pharmaceutical ingredients (APIs). The isolation of 6-Methoxy-2-methylquinoline-4-carboxylic acid [1] presents a classic physical chemistry challenge: it is an amphoteric molecule.

Achieving high yield and purity requires precise manipulation of its protonation states. This guide provides the mechanistic causality, a self-validating experimental protocol, and targeted troubleshooting for optimizing its precipitation.

Part 1: Mechanistic Grounding & Physical Chemistry

To precipitate this compound efficiently, we must exploit its zwitterionic nature. The molecule contains two ionizable centers:

  • Quinoline Nitrogen: A weak base that protonates at low pH.

  • Carboxylic Acid: A weak acid that deprotonates at high pH.

When the pH is significantly above or below the molecule's isoelectric point (pI), it carries a net charge, maximizing ion-dipole interactions with water and remaining highly soluble [2]. Precipitation is only thermodynamically favorable at the pI, where the molecule exists predominantly as a neutral zwitterion, minimizing its aqueous solubility [3].

ProtonationStates LowPH Low pH (< 3.0) Cationic Form (Protonated N, Protonated COOH) SolHigh1 High Aqueous Solubility (No Precipitation) LowPH->SolHigh1 Hydrophilic OptPH Optimal pH (4.0 - 4.5) Isoelectric Point (pI) (Zwitterion / Neutral) SolLow Minimum Solubility (Maximal Precipitation) OptPH->SolLow Hydrophobic HighPH High pH (> 5.5) Anionic Form (Neutral N, Deprotonated COO-) SolHigh2 High Aqueous Solubility (No Precipitation) HighPH->SolHigh2 Hydrophilic

Figure 1: Relationship between pH, protonation state, and aqueous solubility.

Quantitative Physicochemical Data

Understanding the exact pKa values is critical for setting the titration boundaries.

PropertyEstimated ValueMechanistic Impact on Precipitation
pKa1 (Carboxylic Acid) ~3.8Deprotonates above pH 3.8, forming a highly soluble anion.
pKa2 (Quinoline Nitrogen) ~4.9Protonates below pH 4.9, forming a highly soluble cation.
Isoelectric Point (pI) ~4.35Point of zero net charge. Target pH for maximum precipitation yield.
Optimal pH Range 4.0 – 4.5 The operational window to suppress solubility and prevent impurity occlusion.
Part 2: Validated Experimental Protocol (pH-Shift Precipitation)

This protocol is designed as a self-validating system. By controlling the rate of supersaturation and the terminal pH, we ensure crystalline growth rather than amorphous oiling.

Workflow Start 1. Dissolution Basic Aqueous Solution (pH > 10) Chill 2. Temperature Control Chill to 0-5°C Start->Chill Acidify 3. Controlled Acidification Add 1M HCl dropwise Chill->Acidify Monitor 4. pH Equilibration Target strictly pH 4.0 - 4.5 Acidify->Monitor Digest 5. Ostwald Ripening Stir for 2 hours at 0-5°C Monitor->Digest Filter 6. Isolation & Washing Wash with cold pH 4.3 water Digest->Filter Dry 7. Vacuum Drying Dry at 45°C to constant weight Filter->Dry

Figure 2: Step-by-step workflow for the pH-optimized precipitation process.

Step-by-Step Methodology:
  • Dissolution: Dissolve the crude 6-Methoxy-2-methylquinoline-4-carboxylic acid in a minimum volume of 1M NaOH. Ensure the pH is >10 to guarantee complete dissolution as the sodium salt. Filter any insoluble impurities at this stage.

  • Temperature Control: Transfer the solution to an ice bath and chill to 0–5°C. Causality: Lowering the temperature reduces the intrinsic solubility of the zwitterion, increasing the final thermodynamic yield.

  • Controlled Acidification: Under vigorous mechanical stirring, add 1M HCl dropwise. Causality: Vigorous stirring and dilute acid prevent localized zones of extreme low pH, which can cause premature precipitation of protonated impurities or "oiling out".

  • pH Targeting: Continuously monitor the pH using a calibrated probe. Stop the addition when the pH reaches exactly 4.0 to 4.5.

  • Ostwald Ripening (Digestion): Allow the suspension to stir at 0–5°C for 1 to 2 hours. Causality: This aging process allows smaller, less stable crystals to dissolve and redeposit onto larger crystals, improving both filterability and chemical purity.

  • Isolation & Washing: Filter the precipitate under a vacuum. Wash the filter cake with ice-cold deionized water that has been pre-adjusted to pH 4.3. Causality: Washing with neutral water (pH 7) will slightly deprotonate the carboxylic acid, causing yield loss through re-dissolution. pH-matched water prevents this.

  • Drying: Dry the solid in a vacuum oven at 45°C until a constant weight is achieved.

Part 3: Troubleshooting Guides & FAQs

Q: Why is my product forming a sticky oil instead of a crystalline solid during acidification? A: "Oiling out" (liquid-liquid phase separation) occurs when the local pH drops too rapidly, creating a highly supersaturated state. The amorphous free-base precipitates before a stable crystal lattice can form. Corrective Action: Reduce the concentration of your titrant (e.g., use 0.5M HCl instead of 1M), increase the stirring rate, and ensure the temperature is strictly maintained between 0–5°C. Adding a seed crystal of pure 6-Methoxy-2-methylquinoline-4-carboxylic acid at pH 5.0 can also nucleate the crystalline phase before the oiling threshold is reached.

Q: I adjusted the pH to 2.0 to ensure all the carboxylate was protonated, but my yield is extremely low. Why? A: At pH 2.0, you have overshot the isoelectric point. While the carboxylic acid is fully protonated (neutral), the quinoline nitrogen (pKa ~4.9) becomes fully protonated, forming a highly water-soluble cationic hydrochloride salt [3]. Corrective Action: You must back-titrate the solution with dilute NaOH to the optimal pI window of 4.0–4.5 to force the compound back into its insoluble zwitterionic state and recover your yield.

Q: How does the 6-methoxy group affect the optimal precipitation pH compared to unsubstituted cinchoninic acid? A: The methoxy group at the 6-position is an electron-donating group via resonance. This slightly increases the electron density on the quinoline ring, marginally raising the pKa of the quinoline nitrogen compared to unsubstituted cinchoninic acid. Consequently, the isoelectric point is shifted slightly higher, which is why a target pH of up to 4.5 is optimal.

Q: Can I use organic co-solvents to improve the purity of the precipitate? A: Yes. If the crude reaction mixture contains lipophilic byproducts that co-precipitate at pH 4.5, adding 5–10% (v/v) of a water-miscible anti-solvent (like ethanol or acetone) before acidification can keep these impurities in solution. However, this will slightly increase the solubility of the target compound, so a balance must be struck between purity and yield.

Q: The filtration step is taking hours. How can I speed this up? A: Slow filtration is a hallmark of amorphous precipitates or extremely fine crystals caused by rapid acidification. Corrective Action: Ensure you are performing the 1-2 hour "Ostwald Ripening" digestion step (Step 5). If the issue persists, gently warm the suspension to 40°C for 30 minutes, then slowly cool it back to 5°C. This thermal cycling promotes the dissolution of fines and the growth of larger, easily filterable crystals.

References
  • 6-Methoxy-2-methylquinoline-4-carboxylic acid (CID 652347) . PubChem, National Center for Biotechnology Information.[Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline . ResearchGate.[Link]

Technical Support: Remediation of Unreacted p-Anisidine in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the removal of


-anisidine  (4-methoxyaniline) from quinoline synthesis reaction mixtures (e.g., Skraup, Combes, or Doebner-Miller cyclizations).

The Core Challenge: Standard acid-base extraction often fails because the


 of the impurity (

-anisidine,

5.34) is dangerously close to, and often higher than, the

of the quinoline product (e.g., 6-methoxyquinoline,

4.52). A standard acid wash will protonate the impurity and your product, causing yield loss.

The Solution: This guide prioritizes chemoselective derivatization and electrophilic scavenging over simple salt formation.[1]

Part 1: Diagnostic & Strategy Selection

Before selecting a protocol, quantify the level of


-anisidine in your crude mixture using HPLC or GC.
Impurity LevelRecommended ProtocolMechanism of Action
High (> 5%) Protocol A: Acetic Anhydride Derivatization Converts basic amine to neutral amide; enables acid-base separation.[1]
Low (< 5%) Protocol B: Electrophilic Scavenging Solid-phase resin binds primary amine covalently.[1]
Legacy/Bulk Protocol C: Diazotization Converts amine to diazonium salt, then phenol (removable by base).[1]

Part 2: Detailed Protocols

Protocol A: The "Chemical Switch" (Acetic Anhydride)

Best for: Crude mixtures with significant unreacted starting material.[1][2] Principle: This method exploits the difference in nucleophilicity.[1] ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-Anisidine is a primary amine and reacts with acetic anhydride to form 

-(4-methoxyphenyl)acetamide (neutral). The quinoline product is a tertiary amine and cannot react.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (DCM or Ethyl Acetate).

  • Derivatization: Add 1.2 - 1.5 equivalents of Acetic Anhydride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) relative to the estimated 
    
    
    
    -anisidine content.
    • Tip: Add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate the reaction if it is sluggish.[1]

    • Monitor: Stir at room temperature until TLC/HPLC shows total consumption of

      
      -anisidine.
      
  • The "Reverse" Acid Wash:

    • Add dilute HCl (1M) to the reaction mixture.

    • Chemistry: The Quinoline (basic) protonates and moves to the Aqueous Phase . The Acetamide derivative (neutral) remains in the Organic Phase .

  • Separation: Separate layers. Keep the Aqueous Phase .

  • Recovery: Basify the aqueous phase (pH > 10) with NaOH. The Quinoline precipitates or oils out.[1][3] Extract with fresh organic solvent.[1]

AcetylationWorkflow Start Crude Mixture (Quinoline + p-Anisidine) Step1 Add Acetic Anhydride (DCM Solvent) Start->Step1 Reaction Reaction: p-Anisidine → Acetamide (Neutral) Quinoline (Basic) remains unchanged Step1->Reaction Step2 Add Dilute HCl (1M) Perform Extraction Reaction->Step2 Split Phase Separation Step2->Split OrgLayer Organic Layer Contains: Neutral Acetamide Impurity Split->OrgLayer Neutral Species AqLayer Aqueous Layer Contains: Quinoline-HCl Salt Split->AqLayer Protonated Species Waste Discard to Waste OrgLayer->Waste Step3 Basify (NaOH) & Extract AqLayer->Step3 Final Pure Quinoline Step3->Final

Figure 1: Chemoselective purification workflow using acetic anhydride to neutralize the p-anisidine impurity.

Protocol B: Solid-Phase Scavenging (Polishing)

Best for: Late-stage purification (API) where impurity levels are low (<5%) and high yield is critical.[1] Principle: Use a functionalized polymer resin (Isocyanate or Aldehyde) that acts as an "electrophile."[1] It will covalently bond to the nucleophilic primary amine (


-anisidine) but ignore the tertiary amine (quinoline).

Material Selection:

  • Resin Type: Polystyrene-supported Isocyanate (PS-NCO) or Benzaldehyde (PS-CHO).[1]

  • Loading: Typically 1.0 - 1.5 mmol/g.[1]

Step-by-Step Workflow:

  • Calculation: Determine the mmols of

    
    -anisidine impurity.
    
    • Formula:

      
      
      
    • Recommendation: Use 3-4 equivalents of resin relative to the impurity.[1]

  • Incubation: Add the resin to your reaction mixture (dissolved in DCM, THF, or Ethanol).

  • Agitation: Shake or stir gently (do not use magnetic stir bars that grind the beads) for 2-4 hours.

  • Filtration: Filter the mixture through a fritted funnel.

    • Retentate (Solid): Resin + Bound ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -Anisidine (Discard).
      
    • Filtrate (Liquid): Purified Quinoline.

Protocol C: Diazotization (The "Skraup" Classic)

Best for: Large-scale industrial batches where chromatography is impossible.[1]

  • Dissolve crude oil in dilute sulfuric acid (

    
    ).
    
  • Cool to 0–5°C.

  • Add Sodium Nitrite (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) solution dropwise.
    
    • Mechanism:[1][2][4][5]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -Anisidine converts to the diazonium salt.
      
  • Warm the solution to 60°C.

    • Mechanism:[1][2][4][5] Diazonium salt hydrolyzes to the phenol (4-methoxyphenol).[1]

  • Basify strongly (pH > 12).[1]

    • Mechanism:[1][2][4][5] The phenol becomes a phenoxide anion (water-soluble).[1] The Quinoline becomes a free base (oil).[1][3]

  • Steam distill or extract the Quinoline.[1][3]

Part 3: Regulatory & Safety (ICH M7)[6]

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-Anisidine is a structural alert for genotoxicity (Aniline derivative). Under ICH M7 guidelines , it must be controlled to specific limits if the compound is a drug candidate.

Calculating the Limit: If the compound is intended for lifetime exposure (>10 years):

  • TTC (Threshold of Toxicological Concern): 1.5 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     g/day .[6]
    
  • Formula:

    
    
    

Example: If the max daily dose of your drug is 100 mg (0.1 g):



Analytical Confirmation: Do not rely on NMR for these limits. You must validate a quantitative method (LC-MS/MS) to prove ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-anisidine clearance below ppm thresholds.

FAQ: Troubleshooting Common Issues

Q: I tried the acid wash, but my yield dropped by 40%. Why? A: As noted in the Executive Summary, the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 of 6-methoxyquinoline (

4.5) is lower than

-anisidine (

5.3). When you acidified, you protonated the impurity first, but as you added more acid, you protonated your product. Both went into the water layer.[1] Use Protocol A (Acetylation) to change the impurity's chemical nature instead.[1]

Q: Can I use a sulfonic acid (SCX) resin? A: No. SCX resins bind bases based on strength.[1] Since ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-anisidine is a stronger base than quinoline, it will bind, but the selectivity is poor. You will lose significant product. Use Electrophilic Scavengers  (Isocyanate/Aldehyde) which bind based on nucleophilicity and substitution level (Primary vs Tertiary), offering 100% selectivity.

Q: The acetic anhydride reaction is incomplete after 12 hours. A: Anilines with electron-donating groups (like methoxy) should react fast. If not:

  • Check your solvent (avoid alcohols, they react with the anhydride).[1]

  • Add a base catalyst: Pyridine (1 eq) or DMAP (0.1 eq).[1]

  • Ensure your acetic anhydride hasn't hydrolyzed to acetic acid (check bottle age).[1]

References

  • Chemical Properties & pKa Data

    • p-Anisidine pKa (5.[1][7]34) vs Quinoline pKa (4.9).[1] National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 7732, p-Anisidine.[1][8] [Link]

  • Purification Methodologies

    • Acetylation of Primary Amines: Wipf, P. (2004).[1] Strategies in Organic Synthesis: Scavenger Resins.[1][9] University of Pittsburgh.[1][9] [Link]

  • Regulatory Guidelines

    • Genotoxic Impurity Limits: ICH M7(R1).[1][10] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][11][6] (2018).[1] [Link]

Sources

Technical Support Center: 6-Methoxy-2-methylquinoline-4-carboxylic Acid Solution Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of handling complex heterocyclic compounds. 6-Methoxy-2-methylquinoline-4-carboxylic acid (CAS: 78533-10-5) is a highly valuable scaffold in drug discovery and chemical synthesis [1]. While it remains stable as a dry powder under appropriate conditions[2], its behavior in solution demands rigorous control over solvent choice, pH, and temperature.

This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind our recommendations and self-validating protocols to ensure absolute confidence in your experimental workflows.

Part 1: Physicochemical Properties & Stability Baseline

Understanding the molecular characteristics of 6-Methoxy-2-methylquinoline-4-carboxylic acid is the first step in predicting its stability in solution. The table below summarizes critical quantitative data and the mechanistic impact each property has on your handling strategy.

PropertyValueCausality / Impact on Solution Stability
Molecular Formula C12H11NO3The methoxy group and basic quinoline nitrogen create distinct microenvironments susceptible to extreme pH shifts.
Molecular Weight 217.22 g/mol Critical for accurate molarity calculations during stock preparation [3].
Solid Storage Temp 2-8 °C (Long-term)Prevents thermal degradation and minimizes ambient moisture absorption [3].
Solution Storage -20 °C to -80 °CSlows kinetic degradation (hydrolysis/oxidation) in DMSO or aqueous media.
Incompatibilities Strong oxidizers/acidsExposure causes ether cleavage (yielding the 6-hydroxy derivative) or decarboxylation [2].
Monoisotopic Mass 217.0739 DaUsed for precise LC-MS/MS identification and stability tracking (m/z 218.08 [M+H]+) [4].
Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my 10 mM stock solution in aqueous buffer precipitate overnight? Expert Insight: 6-Methoxy-2-methylquinoline-4-carboxylic acid contains a hydrophobic quinoline core paired with a carboxylic acid moiety. Its solubility is strictly pH-dependent. If the pH of your buffer drops near or below the pKa of the carboxylic acid (typically ~4.0-4.5 for quinoline-4-carboxylic acids), the compound protonates into its uncharged, highly insoluble free-acid form. Actionable Advice: Always ensure your aqueous buffer is titrated to pH > 7.0 before adding the compound. For high-concentration stocks (≥10 mM), use 100% anhydrous DMSO and dilute into aqueous buffers immediately prior to the assay.

Q2: Is the methoxy group stable in acidic assay conditions? Expert Insight: Under mild physiological or mildly acidic conditions (pH 4-7), the 6-methoxy ether linkage is stable. However, exposure to strong Lewis acids or concentrated mineral acids (often mistakenly used during formulation troubleshooting to force dissolution) can induce ether cleavage. Maintain the solution pH between 5.0 and 9.0 to preserve structural integrity [2].

Q3: How should I store my working solutions to ensure reproducibility? Expert Insight: Repeated freeze-thaw cycles in DMSO introduce atmospheric moisture. Moisture drastically reduces the solubility of lipophilic compounds and accelerates hydrolytic degradation. You must prepare single-use aliquots of your DMSO stock and store them at -20°C in tightly sealed, light-protected vials.

Part 3: Troubleshooting Guide: Precipitation and Degradation

When working with complex quinoline derivatives, precipitation is the most common failure mode. Use the logical workflow below to diagnose and resolve solution phase issues.

Troubleshooting Start Observation: Precipitate in Solution CheckSolvent Check Solvent Type (DMSO vs. Aqueous) Start->CheckSolvent Aqueous Aqueous Buffer CheckSolvent->Aqueous DMSO 100% DMSO CheckSolvent->DMSO CheckPH Check pH (Target pH > 5.0) Aqueous->CheckPH CheckTemp Check Freeze-Thaw Cycles DMSO->CheckTemp AdjustPH Adjust pH with 0.1M NaOH Warm to 37°C gently CheckPH->AdjustPH Aliquot Prepare Single-Use Aliquots at -20°C CheckTemp->Aliquot

Decision tree for troubleshooting precipitation of 6-Methoxy-2-methylquinoline-4-carboxylic acid.

Part 4: Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal checks to confirm the integrity of the solution before you proceed to critical assays.

Protocol 1: Preparation of a Self-Validating 10 mM DMSO Stock Solution

Causality: Anhydrous DMSO prevents hydrolysis, while argon purging displaces oxygen to prevent oxidative degradation of the electron-rich quinoline ring.

  • Equilibration: Allow the lyophilized powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. Why? This prevents ambient condensation from introducing water into the hygroscopic powder.

  • Weighing: Weigh exactly 2.17 mg of the compound into a sterile, amber glass vial (protects from UV-induced degradation).

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation & Validation: Vortex gently for 60 seconds.

    • Self-Validation Check: Hold the vial against a light source. The solution must be completely clear. If micro-particulates remain, the compound has not fully dissolved. Sonicate in a water bath at 25°C for exactly 2 minutes.

  • Purging: Gently blow a stream of dry Argon or Nitrogen gas over the liquid surface for 10 seconds to displace ambient oxygen.

  • Storage: Divide into 50 µL single-use aliquots in tightly capped tubes. Store immediately at -20°C.

Protocol 2: LC-MS/MS Solution Stability Assessment Workflow

Causality: To definitively prove that the compound remains stable in your specific assay buffer over time, a kinetic LC-MS/MS tracking protocol is required [4].

LCMSWorkflow Prep Prepare 1 mM Stock (DMSO) Dilute Dilute to 10 µM in Test Buffer Prep->Dilute Incubate Incubate at 25°C & 37°C Dilute->Incubate Sample Take Aliquots (0, 4, 8, 24h) Incubate->Sample Quench Quench with Cold Acetonitrile Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Workflow for assessing time-dependent solution stability using LC-MS/MS.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare your target assay buffer (e.g., PBS, pH 7.4).

  • Spiking: Spike the DMSO stock into the buffer to achieve a final concentration of 10 µM (ensuring ≤0.1% DMSO final concentration to prevent solvent-induced artifacts).

  • Incubation: Incubate the solution in a thermomixer at 37°C, strictly protected from light.

  • Sampling: Extract 50 µL aliquots at defined time points: t = 0, 4, 8, 24, and 48 hours.

  • Quenching: Immediately add 150 µL of ice-cold acetonitrile containing an internal standard. Why? This instantly precipitates buffer proteins and halts any ongoing kinetic degradation reactions.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC-MS vials. Analyze the Area Under the Curve (AUC) of the parent mass (m/z 218.08 [M+H]+) relative to the internal standard to quantify the percentage of intact compound remaining.

References
  • Sigma-Aldrich. "6-Methoxy-2-methylquinoline-4-carboxylic acid | 78533-10-5". Sigma-Aldrich.
  • ChemScene. "Safety Data Sheet - 6-Methoxy-2-methylquinoline-4-carboxylic acid". ChemScene.
  • Glyco Mind Synth. "COA - 6-Methoxy-2-methylquinoline-4-carboxylic acid". Glyco Mind Synth.
  • PubChemLite. "6-methoxy-2-methylquinoline-4-carboxylic acid (C12H11NO3)". PubChem.

Overcoming steric hindrance in 2-methylquinoline-4-carboxylic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Topic: Overcoming Steric Hindrance & Electronic Deactivation in Amide Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic & Strategy: The "Peri-Effect"

Before attempting a protocol, you must understand why standard coupling reagents (EDC/NHS, HBTU) often fail with this substrate.

The primary failure mode is not the 2-methyl group, but the C4/C5 Peri-Interaction . In the quinoline scaffold, the C4-carboxylic acid is spatially locked against the C5-proton (or substituent). This creates a "steric wall" that blocks the approach of bulky nucleophiles (amines) and destabilizes bulky active esters (like OBt/OAt esters).

Visualizing the Steric Block

The following diagram illustrates the steric clash and the electronic influence of the nitrogen atom.

Quinoline_Sterics cluster_molecule Steric & Electronic Landscape cluster_solution Strategic Solution Q_Core Quinoline Core C4_Acid C4-COOH (Reaction Center) Q_Core->C4_Acid C5_Peri C5-H Peri-Interaction (Steric Wall) Q_Core->C5_Peri N_LonePair N1 Lone Pair (Chelation Risk) Q_Core->N_LonePair C2_Methyl C2-Methyl (Solubility/Electronics) Q_Core->C2_Methyl C5_Peri->C4_Acid Blocks Nucleophile Approach N_LonePair->C4_Acid Electronic Deactivation Small_Act Small Activation Group (Cl-, T3P) Small_Act->C4_Acid Bypasses Sterics Solvent High Polarity Solvent (DMF/NMP)

Caption: Fig 1. The "Peri-Effect" at C5 creates a steric blockade for the C4-carboxylate. Successful coupling requires minimizing the size of the activating group.

Reagent Selection Matrix

Do not use standard peptide coupling reagents (EDC, DCC) as your first line of defense. They form bulky urea intermediates that rearrange to non-reactive


-acylureas due to the slow kinetics caused by steric hindrance.
FeatureT3P (Propylphosphonic Anhydride) Ghosez's Reagent / Oxalyl Chloride HATU / HOAt
Mechanism Mixed Anhydride (Compact)Acid Chloride (High Reactivity)Active Ester (Bulky)
Steric Tolerance Excellent Superior Moderate
Solubility High (in EtOAc/DMF)N/A (Reagent is liquid)Good (DMF)
Byproducts Water-soluble (Easy Workup)HCl / Neutral saltsTetramethylurea (Hard to remove)
Recommendation Primary Choice "Nuclear Option" (If T3P fails)Only for unhindered amines

Proven Protocols

These protocols are designed to overcome the specific solubility and steric issues of 2-methylquinoline-4-carboxylic acid.

Method A: The T3P Protocol (Recommended)

Best for: Chiral amines, acid-sensitive substrates, and ease of purification.

The Logic: T3P forms a highly reactive mixed anhydride that is less sterically demanding than OBt esters. The reaction is driven by the release of a cyclic phosphonate byproduct.

  • Dissolution: Dissolve 2-methylquinoline-4-carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in dry EtOAc or 2-MeTHF .

    • Note: If the quinoline acid is insoluble, add DMF (minimum volume) as a co-solvent.

  • Base Addition: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv).

    • Tip: Pyridine often gives higher yields for hindered aromatics than DIPEA due to less steric bulk around the base itself.

  • Activation: Cool to 0°C. Add T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.

    • Checkpoint: If conversion is <50% after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc. Wash with water, sat. NaHCO₃, and brine. The T3P byproduct is water-soluble and washes away.[1]

Method B: The Acid Chloride Protocol (The "Brute Force" Method)

Best for: Extremely unreactive/bulky amines (e.g., anilines) or when T3P fails.

The Logic: Converting the acid to an acid chloride creates the smallest possible electrophile, minimizing the peri-steric clash.

  • Activation: Suspend 2-methylquinoline-4-carboxylic acid (1.0 equiv) in dry DCM (or Toluene if higher temp needed).

  • Catalyst: Add a catalytic amount of DMF (1-2 drops).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

    • Warning: Gas evolution (CO/CO₂). Vent properly.

    • Alternative: Use Ghosez’s Reagent (1.2 equiv) if the substrate contains acid-sensitive groups (e.g., Boc protecting groups) to maintain neutral conditions.

  • Conversion: Stir at RT for 2 hours until the solution becomes clear (indicates acid chloride formation). Evaporate solvent/excess reagent in vacuo to obtain the crude acid chloride (usually a yellow/tan solid).

  • Coupling: Redissolve the acid chloride in dry DCM/THF. Add the amine (1.1 equiv) and Et₃N (2.5 equiv). Stir at RT.

Troubleshooting & FAQs

Q1: My reaction stalls at 40-50% conversion. Adding more HATU doesn't help.

A: This is "product inhibition" or kinetic stalling. The bulky HATU active ester is too sterically hindered by the C5-proton to react with the amine efficiently.

  • Fix: Switch to Method B (Acid Chloride) . The chloride leaving group is significantly smaller than the At/Bt leaving group, allowing the amine to penetrate the steric wall.

Q2: The 2-methylquinoline acid is not dissolving in DCM or EtOAc.

A: Quinoline acids have high lattice energy (zwitterionic character).

  • Fix: Use DMF or NMP as the solvent.[2] If using Method B (Acid Chloride), you can form the acid chloride in DCM (suspension will clear as it reacts) or use Thionyl Chloride as both reagent and solvent (reflux), then evaporate and swap solvents for the coupling step.

Q3: I see a major side product with Mass = [M+Product+...]. What is it?

A: If using carbodiimides (EDC/DCC), this is likely the


-acylurea . Because the coupling is slow (steric hindrance), the intermediate O-acylisourea rearranges.
  • Fix: Stop using carbodiimides. Use T3P (Method A) which does not form this byproduct.

Q4: Can I use the 2-methyl group for other functionalization?

A: Yes, but be careful. The 2-methyl protons are acidic (pKa ~20-25) due to the electron-withdrawing nitrogen. Strong bases (LiHMDS) can deprotonate this position, leading to side reactions if you are trying to couple the acid using a strong base.

  • Guidance: Stick to weak organic bases (Pyridine, DIPEA, TEA) during the amide coupling to avoid C2-anion formation.

Decision Workflow

Coupling_Decision_Tree Start Start: 2-Methylquinoline-4-COOH Coupling Amine_Type Analyze Amine Partner Start->Amine_Type Is_Amine_Hindered Is Amine Hindered? (e.g., Aniline, t-Butyl) Amine_Type->Is_Amine_Hindered Acid_Sensitive Is Substrate Acid Sensitive? Is_Amine_Hindered->Acid_Sensitive Yes (Aniline/Bulky) Method_A Method A: T3P / Pyridine (Standard High-Yield) Is_Amine_Hindered->Method_A No (Primary/Secondary Aliphatic) Method_B_Ox Method B1: Oxalyl Chloride (Robust / Low Cost) Acid_Sensitive->Method_B_Ox No (Robust substrate) Method_B_Gho Method B2: Ghosez's Reagent (Neutral pH Activation) Acid_Sensitive->Method_B_Gho Yes (Boc/tBu groups present)

Caption: Fig 2. Decision tree for selecting the optimal coupling protocol based on amine steric profile and substrate sensitivity.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development. [Link]

  • Ghosez, L., et al. (1979).

    
    -Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[4] Organic Syntheses. [Link]
    
  • Bode, J. W., et al. (2011).

    
    -Alkylhydroxylamines and 
    
    
    
    -Ketoacids. Angewandte Chemie International Edition. [Link]
  • Archimica. (2024). T3P® (Propylphosphonic Anhydride) Technical Guide. [Link] (General Reference via E-EROS Encyclopedia of Reagents for Organic Synthesis).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

Sources

Technical Support Center: Isomeric Separation of Methoxyquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Separating 6-methoxyquinoline and 8-methoxyquinoline presents a classic challenge in heterocyclic chemistry: resolving positional isomers with identical molecular weights (159.19 g/mol ) and similar boiling points (~265–270°C).

The separation strategy relies on two distinct physicochemical differences:

  • Basicity (pKa): The 6-methoxy group (para-like conjugation) increases electron density on the nitrogen, making it more basic (~pKa 5.0–5.6). The 8-methoxy group (peri-position) imposes steric hindrance and electronic repulsion, slightly lowering basicity (~pKa 4.0–4.8).

  • Steric/Electronic Topography: The 8-position substituent creates a "bay region" effect, altering the molecule's ability to interact with planar stationary phases (pi-pi interactions) and metal ions.

Module 1: High-Performance Liquid Chromatography (HPLC)

Diagnostic: Why is my separation failing?

Symptom: Co-elution or "shouldering" peaks on standard C18 columns. Root Cause: Hydrophobic differences between these isomers are negligible. Standard alkyl phases (C18/C8) cannot discriminate the subtle electronic distribution differences.

Protocol: Enhanced Selectivity Method

Objective: Baseline resolution of 6- and 8-methoxyquinoline.

1. Stationary Phase Selection

  • Recommendation: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases.

  • Mechanism: These phases utilize

    
     interactions.[1] The 8-methoxy group sterically hinders the quinoline ring's ability to lie flat against the phenyl ring of the stationary phase, reducing retention time compared to the flatter 6-methoxy isomer.
    

2. Mobile Phase Engineering (pH Tuning)

  • Buffer: 10 mM Ammonium Formate or Phosphate Buffer.

  • Target pH: 6.5 – 7.5 .

  • Reasoning: At low pH (< 3.0), both isomers are fully protonated (

    
    ) and elute quickly with poor selectivity. At neutral pH, the subtle pKa difference allows for differential interaction with the stationary phase.
    

3. Step-by-Step Method

ParameterSetting
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate (pH 7.0)
Mobile Phase B Acetonitrile (MeCN)
Gradient 5% B to 40% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Isosbestic) and 310 nm (Specific)
Troubleshooting Flowchart (HPLC)

HPLC_Troubleshooting Start Issue: Poor Resolution Check_pH Check Mobile Phase pH Is it < 3.0? Start->Check_pH Adjust_pH Action: Adjust pH to 6.0 - 7.5 (Neutral State Separation) Check_pH->Adjust_pH Yes Check_Column Check Column Chemistry Is it C18? Check_pH->Check_Column No Switch_Column Action: Switch to Phenyl-Hexyl or PFP (Pi-Pi Selectivity) Check_Column->Switch_Column Yes Check_Tailing Issue: Peak Tailing? Check_Column->Check_Tailing No Add_Modifier Action: Add 5mM Triethylamine (Silanol Blocking) Check_Tailing->Add_Modifier Yes

Caption: Decision logic for optimizing chromatographic separation of quinoline isomers.

Module 2: Preparative Scale (Crystallization)

Audience: Process Chemists (>10g scale). Concept: Fractional Crystallization of Hydrochloride Salts.

The Science of Separation

The 6-methoxyquinoline is more basic. Upon addition of limited hydrochloric acid (HCl), the 6-methoxy isomer is protonated first and tends to form a lattice-stable hydrochloride salt more readily than the sterically hindered 8-methoxy isomer.

Protocol: Fractional Crystallization
  • Dissolution: Dissolve the crude mixture (e.g., 50g) in Ethanol (absolute) or Isopropanol (5 mL per gram of substrate). Heat to 60°C.

  • Acidification: Slowly add 1.05 equivalents of conc. HCl (37%) relative to the total molar amount of quinolines.[2]

    • Critical Step: Do not use a large excess. You want to exploit the crystallization kinetics.

  • Cooling: Cool slowly to Room Temperature (25°C) over 2 hours, then to 0–5°C for 4 hours.

  • Filtration:

    • Precipitate (Cake): Enriched in 6-methoxyquinoline HCl (due to higher lattice energy and basicity).

    • Filtrate (Mother Liquor): Enriched in 8-methoxyquinoline HCl and impurities.

  • Recrystallization: Recrystallize the cake from Ethanol/Methanol (9:1) to achieve >98% purity.

  • Recovery of 8-isomer: Neutralize the mother liquor with NaOH, extract with DCM, and perform a second crystallization using Picric Acid (historical method) or distillation if the 6-isomer is sufficiently removed.

Module 3: Chemical Differentiation (Metal Complexation)

Context: Removing 8-methoxyquinoline traces from a 6-methoxyquinoline bulk.

Theory: Although 8-methoxyquinoline lacks the acidic proton of 8-hydroxyquinoline (oxine), the nitrogen and oxygen atoms are in a peri relationship, allowing for weak bidentate coordination with transition metals (e.g., Cu²⁺, Zn²⁺). 6-methoxyquinoline cannot chelate.

Protocol:

  • Dissolve mixture in buffered aqueous methanol (pH 6).

  • Add Copper(II) Acetate solution.

  • The 8-methoxyquinoline forms a soluble complex or precipitate (depending on counter-ion), altering its solubility profile compared to the uncomplexed 6-methoxyquinoline.

  • Perform liquid-liquid extraction. The uncomplexed 6-methoxyquinoline partitions into the organic layer (DCM/Toluene), while the copper-8-methoxy complex remains in the aqueous phase or interface.

Frequently Asked Questions (FAQs)

Q1: I am seeing a "split peak" even on a Phenyl column. What is happening? A: You likely have rotamers or protonation equilibrium issues.

  • Fix: Ensure your buffer capacity is sufficient (at least 10mM). If the pH is near the pKa (~4.8–5.4), the molecule rapidly switches between protonated and neutral forms, causing peak splitting. Shift pH to >7.0 or <3.0.

Q2: Can I use distillation to separate them? A: Only if you have a high-efficiency spinning band column (>50 theoretical plates). The boiling point difference is <5°C. For standard lab setups, distillation will only yield an enriched mixture, not pure isomers.

Q3: Where do these impurities come from? I started with p-anisidine. A: If you started with pure p-anisidine (Skraup synthesis), you should only get 6-methoxyquinoline.

  • Contamination Check: Did you use a "technical grade" anisidine? Commercial p-anisidine often contains 1–5% o-anisidine, which cyclizes to form the 8-methoxyquinoline impurity.

  • Reaction Check: If you used a nitration/reduction route on quinoline, you will inevitably get a mix of 5-, 6-, and 8- isomers due to the directing effects of the nitrogen atom.

Q4: Why does the 8-methoxy isomer elute first on Reverse Phase? A: The methoxy group at the 8-position shields the nitrogen lone pair and prevents the molecule from lying flat. This reduces the hydrophobic surface area available for interaction with the C18 or Phenyl ligands, causing it to elute earlier than the more planar 6-methoxy isomer.

Synthesis & Purification Logic Map

Purification_Strategy Input Crude Mixture (6-OMe & 8-OMe) Scale_Check Scale? Input->Scale_Check Small_Scale < 5 grams Scale_Check->Small_Scale Large_Scale > 10 grams Scale_Check->Large_Scale Flash Flash Chromatography (Phenyl-Hexyl Phase) Small_Scale->Flash Cryst Fractional Crystallization (HCl in EtOH) Large_Scale->Cryst Mother_Liquor Mother_Liquor Cryst->Mother_Liquor Filtrate (8-rich) Solid_Cake Solid_Cake Cryst->Solid_Cake Solid (6-rich) Recovery Recovery Mother_Liquor->Recovery Neutralize & Distill

Caption: Operational workflow for selecting the appropriate purification technique based on scale.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Definitive text on Quinoline reactivity and pKa trends).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman. (Standard protocols for Skraup synthesis and quinoline purification).

  • BenchChem Technical Support. (2025). Chromatographic Separation of Quinoline and Isoquinoline Isomers. (Detailed HPLC conditions for positional isomers).

  • Sielc Technologies. (n.d.). Separation of Quinoline Isomers on Mixed-Mode Columns. (Application note on using pi-pi interactions for separation).

  • PubChem. (2025).[3] 6-Methoxyquinoline Compound Summary. (Physical properties and pKa data).

Sources

Validation & Comparative

Analytical Comparison Guide: FTIR Characteristic Peaks of 6-Methoxy-2-methylquinoline-4-carboxylic Acid vs. Structural Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In medicinal chemistry, functionalized quinolines are privileged scaffolds. 6-Methoxy-2-methylquinoline-4-carboxylic acid (CAS: 78533-10-5) serves as a critical intermediate in the synthesis of antimalarial agents, kinase inhibitors, and antibacterial compounds [1]. When validating the successful synthesis of this compound—often via a modified Pfitzinger reaction—Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive fingerprint of its electronic and structural environment.

This guide objectively compares the FTIR spectral profile of 6-Methoxy-2-methylquinoline-4-carboxylic acid against two common structural alternatives: 2-Methylquinoline-4-carboxylic acid and unsubstituted Quinoline-4-carboxylic acid (Cinchoninic acid) . By understanding how specific substituents alter vibrational frequencies, researchers can confidently differentiate these analogs during quality control and structural elucidation.

Mechanistic Insights: The Causality of Spectral Shifts

FTIR spectroscopy does not merely confirm the presence of functional groups; it maps the electron density of the molecule. The spectral differences between these three compounds are driven by the electronic effects of their substituents:

  • The Methoxy Effect (+R, -I): The methoxy (-OCH₃) group at the 6-position is strongly electron-donating via resonance (+R effect). This increases the electron density across the quinoline conjugated system. Consequently, the bond order of the aromatic C=C and C=N bonds is subtly reduced, shifting their stretching vibrations to slightly lower wavenumbers compared to unsubstituted analogs. Furthermore, it introduces a highly diagnostic aryl-alkyl ether C-O asymmetric stretch.

  • The Methyl Effect (+I): The methyl (-CH₃) group at the 2-position donates electron density via hyperconjugation (+I effect). This primarily introduces aliphatic C-H stretching bands, distinguishing it from cinchoninic acid, while also contributing to the overall electron richness of the heterocycle.

  • Carboxylic Acid Conjugation: The C=O stretch of the carboxylic acid at the 4-position is highly sensitive to intermolecular hydrogen bonding [2]. The electron-rich nature of the methoxylated quinoline ring facilitates distinct dimeric hydrogen-bonding networks in the solid state, often broadening the O-H stretch and shifting the carbonyl peak.

Comparative FTIR Data Analysis

The following table summarizes the characteristic FTIR absorption peaks for 6-Methoxy-2-methylquinoline-4-carboxylic acid and its non-methoxylated/non-methylated alternatives.

Functional Group Vibration6-Methoxy-2-methylquinoline-4-carboxylic acid (cm⁻¹)2-Methylquinoline-4-carboxylic acid (cm⁻¹)Quinoline-4-carboxylic acid (cm⁻¹)
O-H Stretch (Carboxylic) 3400–2850 (Broad, strong H-bonding)3420–2850 (Broad)3436–3242 (Broad)
C=O Stretch (Carboxylic) ~1705–1695 (Shifted due to EDG)~1715–17051724–1708
C=N / C=C Stretch (Ring) 1610, 1580, 15501605, 1585, 15601600, 1570, 1550
C-O Stretch (Methoxy) 1245 (Strong, Asymmetric) AbsentAbsent
C-H Stretch (Aliphatic) 2960, 2870 (Methyl + Methoxy)2955 (Methyl only)Absent

Data synthesized from established quinoline-4-carboxylic acid derivative spectral libraries [1][3].

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To eliminate the confounding variable of moisture absorption inherent to traditional KBr pellet preparation (which artificially broadens the O-H band), Attenuated Total Reflectance (ATR) FTIR is the mandated protocol for this analysis. This protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Methodology

Step 1: System Calibration & Background Verification

  • Action: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate. Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Validation: The background must exhibit >95% transmittance across the spectrum. Any peaks in the 3000–2800 cm⁻¹ region indicate residual organic contamination; reclean if present.

Step 2: Sample Application

  • Action: Deposit 2–5 mg of crystalline 6-Methoxy-2-methylquinoline-4-carboxylic acid directly onto the center of the ATR crystal.

  • Action: Lower the pressure anvil until the torque slips, ensuring uniform optical contact between the crystal and the solid sample.

Step 3: Spectral Acquisition & Processing

  • Action: Run the sample scan using the identical parameters (32 scans, 4 cm⁻¹ resolution).

  • Action: Apply the ATR correction algorithm in the spectrometer software. Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). This correction normalizes the relative peak intensities, ensuring the C-O stretch (~1245 cm⁻¹) is accurately represented relative to the C=O stretch (~1700 cm⁻¹).

Step 4: Diagnostic Peak Validation

  • Action: Interrogate the spectrum for the 1245 cm⁻¹ peak.

  • Validation: If this peak is absent, the sample is rejected as it is likely a non-methoxylated analog (e.g., 2-methylquinoline-4-carboxylic acid) or an incomplete reaction intermediate.

Workflow Visualization

The following diagram maps the logical decision tree for validating the structural identity of the synthesized compound using our FTIR protocol.

FTIR_Validation_Workflow Start Compound Synthesis (e.g., Pfitzinger Reaction) ATR ATR-FTIR Sample Preparation Start->ATR Scan Spectral Acquisition (4000-400 cm⁻¹) ATR->Scan Decision Peak Analysis: Is C-O (1245 cm⁻¹) present? Scan->Decision Valid Identity Confirmed: 6-Methoxy Derivative Decision->Valid Yes Invalid Rejected / Alternative: Non-methoxylated Analog Decision->Invalid No

Caption: ATR-FTIR spectral validation workflow for differentiating methoxylated quinoline analogs.

References

  • Title: Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents Source: International Journal of Organic Chemistry, 2012, 2(1), 49-55. URL: [Link]

  • Title: Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction Source: Universitas Indonesia Scholar Repository / AIP Conference Proceedings. URL: [Link]

  • Title: PubChem Compound Summary for CID 652347, 6-Methoxy-2-methylquinoline-4-carboxylic acid Source: National Center for Biotechnology Information (NCBI). URL: [Link]

Melting point comparison 6-Methoxy-2-methylquinoline-4-carboxylic acid vs Quininic acid

Author: BenchChem Technical Support Team. Date: March 2026

6-Methoxy-2-methylquinoline-4-carboxylic acid vs. Quininic acid[1]

Executive Summary

This technical guide provides a rigorous comparison between 6-Methoxy-2-methylquinoline-4-carboxylic acid and its parent scaffold, Quininic acid (6-Methoxyquinoline-4-carboxylic acid).[1] While structurally similar, the addition of a methyl group at the C2 position significantly alters the synthetic origin and physicochemical behavior of the molecule.

  • Quininic Acid: Historically derived from the oxidation of quinine; serves as a reference standard for the quinoline core.

  • 6-Methoxy-2-methylquinoline-4-carboxylic acid: A synthetic analog (often produced via Pfitzinger condensation); exhibits a slightly higher and more distinct melting point profile due to enhanced crystal packing symmetry.[1]

Physicochemical Comparison

The following data aggregates experimental values from authoritative chemical databases and medicinal chemistry literature.

FeatureQuininic Acid 6-Methoxy-2-methylquinoline-4-carboxylic acid
IUPAC Name 6-Methoxyquinoline-4-carboxylic acid6-Methoxy-2-methylquinoline-4-carboxylic acid
CAS Number 86-68-078533-10-5
Molecular Formula C₁₁H₉NO₃C₁₂H₁₁NO₃
Molecular Weight 203.19 g/mol 217.22 g/mol
Melting Point 280 °C (Decomposes) 286 °C
Appearance White to orange/green crystalline powderStout, quadrangular microcolumns
Solubility Soluble in hot alcohol, glacial acetic acid; slightly soluble in ether.[1][2]Soluble in aqueous HNO₃ (green fluorescence); low solubility in non-polar solvents.
Key Reactivity Decarboxylates upon heating above MP to form 6-methoxyquinoline.[1]Forms violet-red color in Thalleioquin reaction; stable crystalline lattice.[1]
Structural Impact on Melting Point

The introduction of the methyl group at the C2 position in 6-Methoxy-2-methylquinoline-4-carboxylic acid contributes to a slight elevation in melting point (286°C vs 280°C).[1]

  • Lattice Energy: The C2-methyl group fills the "cleft" next to the ring nitrogen, reducing the solvation accessible surface area and potentially increasing van der Waals interactions within the crystal lattice.[1]

  • Symmetry: The 2-methyl substitution increases the planar symmetry of the molecule compared to the C2-unsubstituted quininic acid, facilitating tighter packing into "stout, quadrangular microcolumns" as observed in crystallographic studies.[1]

Experimental Protocols
A. Melting Point Determination (High-Temperature Method)

Objective: Accurately determine the melting point of high-melting quinoline carboxylic acids without inducing premature decomposition.

Equipment:

  • Digital Melting Point Apparatus (e.g., Buchi or Stuart) with video capture.

  • High-purity capillary tubes (sealed at one end).[1]

Protocol:

  • Sample Prep: Dry the sample in a vacuum oven at 60°C for 4 hours to remove solvent inclusions (water/acetic acid) that depress MP.

  • Packing: Grind the sample to a fine powder. Pack 2-3 mm of height into the capillary.[1] Compact by tapping the capillary on a hard surface (drop through a glass tube).

  • Ramp Rate:

    • Rapid Ramp: Heat to 250°C at 10°C/min.

    • Critical Ramp: Reduce heat rate to 1°C/min starting at 260°C.

  • Observation:

    • Quininic Acid: Watch for darkening (browning) prior to melting around 275°C. The "melt" at 280°C is often accompanied by gas evolution (decarboxylation).

    • 2-Methyl Analog: Watch for a sharp phase transition at 286°C. It typically melts with less immediate charring than quininic acid.[1]

B. Purification via Recrystallization

Impurities from synthesis (e.g., unreacted isatin or aniline derivatives) drastically lower the melting point.

  • Solvent System: Glacial Acetic Acid or Ethanol/Water (80:20).

  • Procedure:

    • Dissolve crude acid in boiling glacial acetic acid (min. volume).

    • Hot filter to remove insoluble carbonaceous material.

    • Cool slowly to room temperature, then to 4°C.

    • Filter crystals and wash with cold ethanol.

Synthetic & Mechanistic Context

To understand the impurity profile affecting the melting point, one must understand the origin of these compounds.

  • Quininic Acid Route: Oxidative degradation of Quinine using Chromic Acid (

    
    ). Major impurities include unoxidized cinchona alkaloids.
    
  • 2-Methyl Analog Route: Pfitzinger Reaction.[1][3] Condensation of 5-methoxyisatin with acetone (or equivalent ketone).[1] Major impurities include isatin derivatives.

Visualization: Synthesis & Relationship Flow

G Quinine Quinine (Natural Product) Oxidation Oxidation (CrO3 / H2SO4) Quinine->Oxidation Quininic Quininic Acid (MP: 280°C dec) Oxidation->Quininic Cleavage MethylAnalog 6-Methoxy-2-methyl- quinoline-4-carboxylic acid (MP: 286°C) Quininic->MethylAnalog Structural Analog (+Methyl at C2) Isatin 5-Methoxyisatin Pfitzinger Pfitzinger Reaction (KOH / Heat) Isatin->Pfitzinger Acetone Acetone Acetone->Pfitzinger Pfitzinger->MethylAnalog Condensation

Figure 1: Synthetic pathways distinguishing the natural derivation of Quininic Acid from the synthetic assembly of its 2-methyl analog.[1]

References
  • Journal of Medicinal Chemistry (ACS). Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672).[1] (Identifies 6-Methoxy-2-methylquinoline-4-carboxylic acid as Compound B, MP 286°C).[1]

    • [1]

  • PubChem Compound Summary. Quininic Acid (CID 345824).[1][4]

    • [1]

  • Tokyo Chemical Industry (TCI). Product Specification: 6-Methoxyquinoline-4-carboxylic Acid (M2751).[1]

    • [1]

  • BenchChem Technical Guide.

    • [1]

Sources

Publish Comparison Guide: Spectral Characterization of 6-Methoxy-2-methylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Significance

6-Methoxy-2-methylquinoline-4-carboxylic acid (CAS: 78533-10-5) is a critical heterocyclic scaffold, primarily utilized as a precursor in the synthesis of antimalarial drugs (related to quinine and chloroquine pharmacophores) and as a pH-sensitive fluorescent probe.[1] Unlike simple quinolines, the presence of the electron-donating methoxy group at position 6 and the carboxylic acid at position 4 creates a "push-pull" electronic system that results in distinct solvatochromic and fluorochromic properties.

This guide provides a technical comparison of its spectral behaviors against standard alternatives, offering experimental protocols for researchers utilizing this compound in drug discovery or photometric analysis.

Spectral Characterization: UV-Vis & Fluorescence

The spectral signature of 6-Methoxy-2-methylquinoline-4-carboxylic acid is defined by its sensitivity to protonation states. The quinoline nitrogen and the carboxylic acid group allow the molecule to exist in cationic, zwitterionic, or anionic forms depending on the solvent pH, drastically altering its absorption and emission maxima.

UV-Vis Absorption Maxima ( )

The absorption spectrum typically exhibits three characteristic bands associated with


 and 

transitions.
Solvent EnvironmentPrimary

(nm)
Secondary

(nm)
Broad Band (nm)Visual Appearance
Dilute Acid (pH < 4) ~230 - 240~265 - 275330 - 345Yellow Solution
Alkaline (pH > 10) ~225 - 235~260 - 270315 - 325Colorless Solution
Organic (MeOH/EtOH) ~230~262325 - 335Pale Yellow

Technical Insight: The bathochromic shift (red shift) observed in acidic media is due to the protonation of the quinoline nitrogen, which stabilizes the excited state more than the ground state. In contrast, the hypsochromic shift (blue shift) in alkali results from the deprotonation of the carboxylic acid and the lack of N-protonation.

Fluorescence Emission

This compound is a known fluorophore, exhibiting pH-dependent emission shifts, making it a viable candidate for ratiometric pH sensing applications.

  • Acidic Media: Strong Green fluorescence.

  • Alkaline Media: Strong Blue fluorescence.

  • Concentrated

    
    :  Fluorescence is quenched (Non-fluorescent).
    

Comparative Analysis: Alternatives & Analogs

When selecting a quinoline derivative for spectral studies or synthesis, it is crucial to understand how the 2-methyl and 6-methoxy substituents influence performance compared to standard benchmarks.

Table 1: Spectral & Functional Comparison
Feature6-Methoxy-2-methylquinoline-4-carboxylic acid Quinine (Standard) Quinoline-4-carboxylic acid (Cinchoninic Acid)
Core Structure Quinoline + 6-OMe + 2-Me + 4-COOHQuinoline + 6-OMe + Quinuclidine ringUnsubstituted Quinoline + 4-COOH
Fluorescence (Acid) Green Blue (~450 nm)Weak/Non-fluorescent
Fluorescence (Base) Blue Weak/QuenchedNegligible
Solubility Soluble in dilute alkali/acid; poor in neutral waterSoluble in alcohols, dilute acidsLow solubility in water; soluble in alkali
Primary Application Synthetic Intermediate, pH ProbeAntimalarial, Fluorescence StandardLigand synthesis, Metal chelation

Shift
Bathochromic (due to OMe + COOH)Standard ReferenceHypsochromic relative to 6-OMe derivatives

Selection Verdict:

  • Choose 6-Methoxy-2-methylquinoline-4-carboxylic acid if you require a dual-emission pH probe (Green

    
     Blue shift) or a specific precursor for 2-substituted quinoline drugs.
    
  • Choose Quinine if you need a stable, industry-standard quantum yield reference.

  • Choose Cinchoninic Acid if you require a metal-chelating ligand without the steric hindrance of the 2-methyl group.

Experimental Protocol: UV-Vis Characterization

Objective: To accurately determine the


 and molar extinction coefficient (

) of the target compound.
Reagents & Equipment[5][6]
  • Compound: 6-Methoxy-2-methylquinoline-4-carboxylic acid (>95% purity).

  • Solvents: Spectroscopic grade Methanol, 0.1 M HCl, 0.1 M NaOH.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1800).

  • Cuvettes: Quartz (1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 5.0 mg of the compound.

    • Dissolve in 25 mL of Methanol (or dilute NaOH if solubility is an issue) to create a ~0.9 mM stock .

    • Note: Sonicate for 5 minutes if crystals persist.

  • Working Solutions (Dilution Series):

    • Prepare three separate 10 mL volumetric flasks.

    • Acidic Sample: Add 1 mL Stock + 9 mL 0.1 M HCl.

    • Basic Sample: Add 1 mL Stock + 9 mL 0.1 M NaOH.

    • Neutral Sample: Add 1 mL Stock + 9 mL Methanol.

    • Target Concentration: ~90 µM.

  • Baseline Correction:

    • Fill two cuvettes with the respective blank solvent (e.g., 0.1 M HCl).

    • Run a "Baseline/Zero" scan from 200 nm to 500 nm.

  • Measurement:

    • Replace the sample cuvette with the Working Solution.

    • Scan from 200 nm to 500 nm.[2]

    • Record

      
       and Absorbance (Abs).[3][4]
      
  • Calculation:

    • Calculate Molar Extinction Coefficient (

      
      ) using Beer-Lambert Law:
      
      
      
      
      Where
      
      
      = Absorbance,
      
      
      = concentration (M),
      
      
      = path length (1 cm).

Visualizations & Pathways

Experimental Workflow (Graphviz)

SpectralWorkflow Sample Solid Sample (5 mg) Stock Stock Solution (0.9 mM in MeOH) Sample->Stock Dissolve Split Split Aliquots Stock->Split Acid Acidic Buffer (0.1 M HCl) Split->Acid Protonation Base Alkaline Buffer (0.1 M NaOH) Split->Base Deprotonation Neutral Organic Solvent (MeOH) Split->Neutral Solvatochromism Scan UV-Vis Scan (200-500 nm) Acid->Scan Base->Scan Neutral->Scan Data Data Output: λmax & ε Scan->Data Analyze

Caption: Workflow for differential spectral analysis of 6-Methoxy-2-methylquinoline-4-carboxylic acid under varying pH conditions.

pH-Dependent Electronic States

ElectronicStates Cation Cationic Form (Acidic pH) Green Fluorescence Zwitterion Zwitterionic/Neutral (Physiological pH) Cation->Zwitterion -H+ (pKa1) Zwitterion->Cation +H+ Anion Anionic Form (Alkaline pH) Blue Fluorescence Zwitterion->Anion -H+ (pKa2) Anion->Zwitterion +H+

Caption: Reversible protonation states responsible for the fluorescence shift from Green (Acid) to Blue (Alkali).

References

  • Sigma-Aldrich. 6-Methoxy-2-methylquinoline-4-carboxylic acid Product Sheet. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). UV/Vis Spectrum of Quinoline, 6-methoxy-. Retrieved from

  • American Chemical Society (ACS). Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) (Discusses synthesis and fluorescence properties). Journal of Medicinal Chemistry. Retrieved from

  • PubChem. 6-Methoxy-2-methylquinoline-4-carboxylic acid Compound Summary. Retrieved from

  • BenchChem. Spectroscopic Analysis of Quinoline Derivatives. Retrieved from

Sources

Comparing fluorescence quantum yield of quinoline-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide to Fluorescence Quantum Yield of Quinoline-4-Carboxylic Acid Derivatives

Executive Summary

Quinoline-4-carboxylic acid (cinchoninic acid) derivatives represent a privileged scaffold in medicinal chemistry and bioimaging.[1] While historically known for their antimalarial (e.g., quinine) and anti-inflammatory (e.g., cinchophen) properties, their photophysical utility relies heavily on the tunability of their fluorescence quantum yield (


).

This guide analyzes the structure-property relationships that dictate


 in these systems. Unlike rigid fluorophores (e.g., rhodamine), quinoline-4-carboxylic acids exhibit significant environmental sensitivity and substituent dependence. High 

is typically achieved through extended conjugation at the C2 position and electron-donating substitutions at C6/C7 , whereas heavy atoms or nitro groups at these positions frequently lead to fluorescence quenching via intersystem crossing (ISC).

Structural Basis of Fluorescence

The fluorescence of the quinoline core arises from


 transitions. The carboxylic acid at position 4 induces an Intramolecular Charge Transfer (ICT) state, which is highly sensitive to solvent polarity (solvatochromism).
Key Structural Drivers:
  • Position 2 (Conjugation Gate): Aryl substituents (e.g., phenyl, thienyl) extend the

    
    -system, red-shifting emission and typically increasing 
    
    
    
    by rigidifying the excited state.
  • Position 6/7 (Electronic Tuning):

    • EDGs (-OMe, -NH2): Stabilize the singlet excited state, increasing radiative decay rates (

      
      ).
      
    • EWGs (-NO2, -COOH): Often introduce

      
       states that facilitate non-radiative decay (
      
      
      
      ), drastically reducing
      
      
      .
  • Position 4 (Solubility/Binding): The carboxylic acid moiety is essential for solubility and metal chelation but can cause fluorescence quenching in protic solvents due to excited-state proton transfer (ESPT).

Comparative Analysis: Derivative Performance

The following table categorizes derivatives based on their substituent effects on fluorescence efficiency. Note: Absolute


 values are solvent-dependent; trends below represent measurements in aprotic polar solvents (e.g., DMSO, DMF).
Derivative ClassRepresentative StructureRelative

Emission

Mechanistic Insight
Unsubstituted Core Quinoline-4-carboxylic acidLow (< 0.05)~400 nmDominated by non-radiative decay; lack of rigid conjugation.
2-Aryl Substituted 2-Phenylquinoline-4-COOH (Atophan)Medium (0.10 - 0.30)~440 nmPhenyl ring extends conjugation; rotation of the phenyl ring can still dissipate energy non-radiatively.
6-Methoxy Substituted 6-Methoxy-2-methylquinoline-4-COOHHigh (0.40 - 0.70)~480 nmStrong EDG (+M effect) pushes electron density into the ring, stabilizing the ICT state and enhancing emissivity.
6-Nitro Substituted 6-Nitro-2-phenylquinoline-4-COOHVery Low (< 0.01)Weak/NoneNitro group introduces low-lying triplet states, promoting Intersystem Crossing (ISC) over fluorescence.
Planarized Analogs Indolo[3,2-c]quinoline derivativesVery High (> 0.80)~500 nmStructural locking prevents bond rotation in the excited state, minimizing non-radiative thermal relaxation.
Visualizing the Structure-Activity Relationship (SAR)

SAR_Logic Core Quinoline-4-COOH Scaffold Pos2 Position 2 (Conjugation) Core->Pos2 Modification Pos6 Position 6 (Electronic) Core->Pos6 Modification HighQY High Quantum Yield (Radiative Decay) Pos2->HighQY Aryl/Alkenyl (Rigidity) LowQY Quenching (Non-Radiative) Pos2->LowQY Flexible Alkyl (Vibrational Relaxation) Pos6->HighQY EDG (-OMe, -NH2) (ICT Stabilization) Pos6->LowQY EWG (-NO2) / Heavy Atom (ISC / Spin-Orbit Coupling)

Figure 1: Structural logic dictating fluorescence efficiency in quinoline-4-carboxylic acid derivatives.

Experimental Protocol: Measuring Relative Quantum Yield

To objectively compare a new derivative against these benchmarks, you must determine the relative quantum yield (


) using a standard (

).

Standard Selection:

  • For Blue Emitters (350-450 nm): Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ).
    
  • For Green Emitters (450-550 nm): Fluorescein in 0.1 M NaOH (

    
    ).
    
Step-by-Step Methodology
  • Preparation:

    • Prepare stock solutions of the Unknown and the Standard in their respective solvents.

    • Critical Validation: Measure UV-Vis absorbance.[2][3] Dilute samples until the absorbance at the excitation wavelength (

      
      ) is below 0.10 OD  (ideally 0.02 - 0.05).
      
    • Why? This prevents Inner Filter Effects (re-absorption of emitted light), which artificially lowers calculated yields.

  • Acquisition:

    • Use 10 mm quartz cuvettes.

    • Record the fluorescence emission spectrum for both samples using the exact same instrument parameters (slit width, PMT voltage, integration time).

    • Subtract the solvent background spectrum from each sample.

  • Calculation:

    • Integrate the area under the emission curve (

      
      ).
      
    • Apply the comparative equation:



Workflow Visualization

QY_Protocol Start Start: Sample Preparation AbsCheck Measure Absorbance (A) at Excitation Wavelength Start->AbsCheck Decision Is A < 0.1? AbsCheck->Decision Dilute Dilute Sample Decision->Dilute No Emission Measure Emission Spectrum (Integrate Area F) Decision->Emission Yes (Valid) Dilute->AbsCheck SlopeCalc Plot F vs. A Calculate Gradient Emission->SlopeCalc FinalCalc Calculate QY using Refractive Index Correction SlopeCalc->FinalCalc

Figure 2: Validated workflow for relative quantum yield determination to avoid inner filter errors.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. Link

    • The authoritative text on fluorescence methodology and inner filter effect corrections.
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Link

    • Provides the validated quantum yield values for standards like Quinine Sulf
  • Kou, X., et al. (2024). Synthesis and photophysical properties of 6-substituted quinoline derivatives. Journal of Fluorescence.
  • Magde, D., et al. (2002). Fluorescence Quantum Yields and Their Uncertainty. Photochemistry and Photobiology, 75(4), 327-334. Link

    • Detailed error analysis in relative quantum yield calcul

Sources

Orthogonal TLC Visualization Strategies for 6-Methoxy-2-methylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Accurate tracking of highly functionalized heterocycles during synthesis, purification, or degradation studies requires robust analytical techniques. Relying on a single Thin-Layer Chromatography (TLC) visualization method can lead to false positives, especially in complex reaction matrices. This guide objectively compares visualization alternatives for 6-Methoxy-2-methylquinoline-4-carboxylic acid and provides self-validating, step-by-step protocols grounded in the molecule's specific physicochemical properties.

Structural Rationale & Visualization Causality

To design an effective TLC visualization strategy, we must first deconstruct the electronic and structural properties of the target molecule to understand why specific stains succeed or fail:

  • The Quinoline Core: This rigid, highly conjugated aromatic

    
    -system acts as a strong chromophore. It absorbs ultraviolet light efficiently, making non-destructive UV visualization the mandatory first step[1].
    
  • The 4-Carboxylic Acid: With a pKa typically below 5.0, this acidic moiety can donate a proton to specific acid-base indicators, causing a visible chromic shift[2].

  • The Basic Nitrogen & Methoxy Group: The quinoline nitrogen retains sufficient basicity to act as a ligand for heavy metal complexation. Simultaneously, the 6-methoxy group donates electron density into the ring, increasing its susceptibility to universal oxidizers like Iodine[3].

StructuralLogic Mol 6-Methoxy-2-methylquinoline- 4-carboxylic acid N1 Quinoline Core (Highly Conjugated) Mol->N1 N2 Carboxylic Acid (pKa < 5.0) Mol->N2 N3 Basic Nitrogen (Quinoline Ring) Mol->N3 V1 UV Light (254 nm) Fluorescence Quenching N1->V1 Non-destructive V2 Bromocresol Green Yellow on Blue N2->V2 Acid-Base Shift V3 Dragendorff's Reagent Orange/Brown Spot N3->V3 Metal Complexation

Functional group-driven TLC visualization logic for 6-Methoxy-2-methylquinoline-4-carboxylic acid.

Comparative Performance Analysis

When selecting a visualization method, researchers must balance sensitivity against specificity. The table below objectively compares the performance of four distinct methods for this specific quinoline derivative based on standard chromatographic detection limits[4],[3].

Visualization MethodPrimary Chemical TargetSensitivity LimitSpecificityDestructive?Visual Result
UV Light (254 nm) Conjugated

-system
~0.1 - 0.5 µgLow (General aromatics)NoDark spot on green background
Bromocresol Green Carboxylic Acid (-COOH)~1.0 - 2.0 µgHigh (Acids, pKa < 5.0)YesBright yellow spot on blue
Dragendorff's Reagent Basic Nitrogen~0.5 - 1.0 µgHigh (Alkaloids/Amines)YesOrange/brown spot
Iodine Vapor Electron-rich

-system
~0.5 - 1.0 µgLow (Universal)SemiTransient brown/yellow spot
Self-Validating Experimental Protocols

As a best practice, always employ an orthogonal approach: begin with non-destructive UV visualization to map the plate, followed by a specific chemical stain to confirm the functional group identity. Every protocol below includes a built-in validation step to ensure reagent integrity.

Method A: Non-Destructive UV Visualization (Baseline)
  • Causality: The extended conjugation of the quinoline ring absorbs 254 nm UV light, preventing the zinc silicate indicator (F254) embedded in the TLC plate from fluorescing. This fluorescence quenching results in a dark spot[3].

  • Execution: Allow the developed plate to dry completely in a fume hood. Place it under a 254 nm UV lamp and lightly outline the dark spots with a graphite pencil[1].

  • Self-Validation System: Switch the lamp to 365 nm (Long-wave UV). The electron-donating 6-methoxy group often induces a faint blue/green fluorescence under long-wave UV. If the spot is dark at 254 nm but fluoresces at 365 nm, it strongly supports the presence of the methoxy-quinoline core, differentiating it from non-fluorescent aliphatic impurities.

Method B: Bromocresol Green (BCG) Staining
  • Causality: BCG is a sulfonephthalein dye that acts as a pH indicator. In its slightly alkaline form (prepared with NaOH), it exists as a blue dianion. When it contacts the acidic 4-carboxylic acid (pKa ~4.0), it protonates to its monoanionic form, turning bright yellow[2],[3].

  • Reagent Preparation: Dissolve 0.3 g of Bromocresol Green in 100 mL of a 4:1 Methanol:Water mixture. Add 8 drops of 30% NaOH until the solution turns deep blue.

  • Execution: Using forceps, dip the completely dried TLC plate into the BCG solution for 2 seconds. Remove and let the excess drip off onto a paper towel. No heating is required. The background will appear blue, and the quinoline-4-carboxylic acid will immediately appear as a sharp yellow-green spot[3].

  • Self-Validation System: Co-spot a known aliphatic acid (e.g., benzoic acid or acetic acid) on the far edge of the plate. If the reference spot turns yellow, the BCG stain is active and the background pH is correctly calibrated.

Method C: Dragendorff's Reagent
  • Causality: The reagent consists of potassium iodobismuthate. This heavy metal complex reacts with the basic lone pair on the quinoline nitrogen, precipitating an insoluble, brightly colored complex,[5].

  • Reagent Preparation: Solution A: 1.7 g basic bismuth nitrate in 100 mL of 4:1 water/glacial acetic acid. Solution B: 40 g potassium iodide in 100 mL water. Working Solution: Mix 5 mL A + 5 mL B + 20 mL acetic acid + 70 mL water.

  • Execution: Spray the dried plate evenly in a fume hood. Orange/brown spots will develop immediately upon contact with the basic nitrogen[5].

  • Self-Validation System: Spot a known simple tertiary amine (e.g., triethylamine or caffeine) on the plate margin. An immediate orange precipitate confirms the bismuth complex has not degraded.

Workflow S1 Develop TLC Plate (Use 1% AcOH in Mobile Phase) S2 1. UV Visualization (254 nm) Mark spots with pencil S1->S2 D1 Select Chemical Stain Based on Target S2->D1 S3a 2a. Bromocresol Green Dip (Confirms -COOH) D1->S3a Acidic moiety S3b 2b. Dragendorff's Spray (Confirms Alkaloid N) D1->S3b Basic moiety S4 Document Plate (Photography/Scanning) S3a->S4 S3b->S4

Step-by-step orthogonal TLC visualization workflow for functional group confirmation.

Chromatographic Optimization: Solving the "Tailing" Problem

A critical failure point when analyzing 6-Methoxy-2-methylquinoline-4-carboxylic acid is poor spot resolution. Because the molecule contains both a basic nitrogen and an acidic carboxylic acid, it can exist in a zwitterionic state. On standard unmodified silica gel (which is slightly acidic due to exposed silanol groups), the compound will streak severely from the baseline to the solvent front, rendering visualization methods useless.

The Mechanistic Fix: You must force the molecule into a single ionization state. Adding 1-2% glacial acetic acid or formic acid to your mobile phase (e.g., Dichloromethane : Methanol : Acetic Acid at 90:9:1) protonates the silanol groups on the stationary phase and suppresses the ionization of the 4-carboxylic acid. This yields a tight, circular spot that dramatically improves the sensitivity and clarity of both UV and chemical visualization methods.

References
  • Wikipedia. "Bromocresol green." URL:[Link]

  • Taylor & Francis. "The Visualizing Agents for Selected Quinolones and Fluoroquinolones." URL:[Link]

  • University of Liverpool. "TLC Stains." URL:[Link]

  • Chemistry LibreTexts. "Visualizing TLC Plates." URL:[Link]

  • EPFL. "TLC Visualization Reagents." URL:[Link]

Sources

Safety Operating Guide

Laboratory Safety & Operational Guide: Handling 6-Methoxy-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

6-Methoxy-2-methylquinoline-4-carboxylic acid (CAS: 78533-10-5) is a critical synthetic building block utilized in medicinal chemistry, most notably as a precursor in the development of quinoline-based antimalarial therapeutics such as 2-alkyl-alpha-(2-piperidyl)-4-quinolinemethanols[1]. While classified as a non-hazardous substance under standard GHS criteria[2], its physical state as a fine organic powder introduces specific operational risks, primarily aerosolization and mechanical irritation.

This guide provides a self-validating framework for the safe handling, weighing, and disposal of this compound. By understanding the causality behind each safety measure, drug development professionals can ensure both researcher safety and experimental integrity.

Physicochemical Risk Assessment

To design an effective safety protocol, we must first understand the relationship between the chemical's innate properties and its potential laboratory hazards.

PropertyValue / StatusOperational Implication
Molecular Weight 217.22 g/mol [2]Forms fine, lightweight dust; requires anti-static handling to prevent scattering.
GHS Classification Not a hazardous substance[2]Baseline laboratory PPE is sufficient; no specialized hazmat suits are required.
Incompatibilities Strong oxidizers, strong acids/alkalis[2]Must be stored away from reactive reagents to prevent chemical degradation.
Thermal Decomposition Emits toxic fumes (NOx, COx)[2]Requires immediate laboratory evacuation and SCBA deployment during fires.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is required, but the specifications must be strictly tailored to mitigate the risks of fine particulate exposure and dermal contact[2].

PPE CategorySpecificationCausality / RationaleReplacement Frequency
Eye Protection ANSI Z87.1 Safety Goggles with side shieldsPrevents ocular exposure to fine, aerosolized carboxylic acid dust during weighing.Replace if lenses become scratched or damaged.
Hand Protection Nitrile gloves (≥ 0.11 mm thickness)Nitrile is impermeable to solid quinoline derivatives, preventing localized dermal irritation.Every 2-4 hours, or immediately upon visible contamination.
Body Protection Flame-retardant, 100% cotton lab coatCotton prevents static buildup that could scatter powder; protects street clothing.Launder weekly or immediately post-spill.
Respiratory N95 or P100 particulate respiratorRequired only if handling outside a fume hood to filter airborne particulates.Dispose after single use or if breathing resistance increases.

Standard Operating Procedure (SOP): Handling & Dissolution

This protocol is designed as a self-validating system: each step contains a verification check to ensure the preceding action was performed correctly, building a fail-safe operational loop.

Step 1: Environmental Preparation
  • Action: Conduct all open-container handling, including weighing and solvent transfer, within a certified chemical fume hood[2].

  • Causality: Active ventilation captures and exhausts any aerosolized dust before it can enter the researcher's breathing zone.

  • Validation: Verify the fume hood monitor displays a safe face velocity of 80–100 feet per minute (fpm) before opening the chemical container.

Step 2: Anti-Static Weighing
  • Action: Use an anti-static device (e.g., Zerostat gun) on the weigh boat and analytical balance before dispensing the powder.

  • Causality: Dry organic carboxylic acids often carry static charges. This causes the powder to repel from the metal spatula and scatter across the balance, leading to unintended exposure and inaccurate stoichiometric yields.

  • Validation: The powder transfers smoothly without clinging to the sides of the spatula or flying out of the weigh boat.

Step 3: Solvent Addition & Reaction Initiation
  • Action: Transfer the solid to the reaction vessel. If synthesizing antimalarial derivatives[1], slowly add the required solvent (e.g., DMF, DMSO, or ethanol) down the interior side of the flask.

  • Causality: Rapid solvent addition displaces air quickly, which can eject dry powder out of the flask neck and into the environment.

  • Validation: Complete dissolution is achieved with no visible particulates suspended in the headspace of the reaction flask.

Step 4: Decontamination
  • Action: Wipe down the balance, spatulas, and surrounding hood surface with a 70% ethanol solution, followed by a distilled water wipe.

  • Causality: Ethanol solubilizes residual organic acid, while water removes any remaining polar contaminants, ensuring cross-contamination is eliminated for the next user.

  • Validation: Visual inspection confirms zero white residue remains on the black surface of the analytical balance.

Spill Management & Disposal Plan

Even with stringent protocols, accidental releases can occur. The following steps must be taken immediately to contain the compound:

  • Solid Spills (Powder): Do NOT dry sweep. Dry sweeping will immediately aerosolize the compound, drastically increasing inhalation exposure[2]. Instead, wet a paper towel with water or 70% ethanol, gently place it over the powder to suppress the dust, and wipe inward.

  • Liquid Spills (Dissolved Compound): Apply an inert absorbent material (e.g., vermiculite, sand, or a universal spill pad) to the spill. Scoop the saturated absorbent into a compatible waste container.

  • Waste Segregation: Place all contaminated wipes, gloves, and empty vials into a designated "Non-Hazardous Organic Solid Waste" container. Store this waste away from strong oxidizers and strong acids/alkalis[2].

Operational Workflow Visualization

Handling_Workflow A 1. Fume Hood Prep Verify 80-100 fpm velocity B 2. PPE Donning Nitrile, Goggles, Lab Coat A->B C 3. Anti-Static Weighing Minimize aerosolization B->C D 4. Solvent Addition Prevent dust displacement C->D E Spill Event Wet-wipe protocol C->E Accidental Dusting D->E Liquid Spill F 5. Decontamination 70% EtOH wipe-down D->F E->F G 6. Waste Segregation Solid/Liquid Disposal F->G

Fig 1. Operational workflow and spill management for handling quinoline-4-carboxylic acid.

References

  • Title: The synthesis of potential antimalarials; 2-alkyl-alpha-(2-piperidyl)-4-quinolinemethanols Source: Journal of the American Chemical Society (J. Am. Chem. Soc. 1946, 68, 12, 2708–2710) URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.